molecular formula C8H6N2O2 B126983 5-Benzimidazolecarboxylic acid CAS No. 15788-16-6

5-Benzimidazolecarboxylic acid

Numéro de catalogue: B126983
Numéro CAS: 15788-16-6
Poids moléculaire: 162.15 g/mol
Clé InChI: COYPLDIXZODDDL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1H-Benzimidazole-5-carboxylic acid is a high-value chemical scaffold extensively used in medicinal chemistry and chemical biology research, primarily for the design and synthesis of novel therapeutic agents. Its structure, which mimics naturally occurring nucleotides, allows it to interact effectively with biological targets, making it a privileged structure in drug discovery . A significant area of investigation involves its role in developing antitumor compounds. Research indicates that derivatives of 1H-Benzimidazole-5-carboxylic acid exhibit potent antileukemic activity by inducing S/G2 cell cycle arrest and promoting apoptosis through the downregulation of proteins like CDK2 and Cyclin B1 . Furthermore, this compound serves as a key precursor for synthesizing transition metal complexes (e.g., with Cu²⁺, Ag⁺) that demonstrate topoisomerase II inhibition and potent cytotoxicity against solid tumor cell lines, showcasing a mechanism of action complementary to purely organic molecules . Beyond oncology, this chemical scaffold is utilized in creating derivatives with broad-spectrum antimicrobial properties. Studies highlight its incorporation into molecules showing potent activity against various Candida species, indicating its utility in developing new antifungal agents . In materials science, 1H-Benzimidazole-5-carboxylic acid acts as a versatile multidentate organic ligand for constructing metal-organic frameworks (MOFs) and coordination polymers. Its multiple donor atoms (N and O) enable diverse coordination modes with metal ions like Ag⁺, leading to complexes stabilized by extensive hydrogen bonding and metal-oxygen interactions . This versatility makes it an excellent candidate for building complex three-dimensional supramolecular architectures.

Propriétés

IUPAC Name

3H-benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPLDIXZODDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332648
Record name 1H-Benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15788-16-6
Record name 1H-Benzimidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15788-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benzimidazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Benzimidazolecarboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Benzimidazolecarboxylic Acid: Chemical Properties and Structure

Introduction

This compound, with the CAS Number 15788-16-6, is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system with a carboxylic acid substituent.[1][2] This molecular architecture makes it a valuable and versatile building block in medicinal chemistry, organic synthesis, and materials science.[2][3] Its ability to participate in various chemical reactions, coupled with the biological significance of the benzimidazole core, has led to its use in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as in the formulation of agrochemicals and corrosion inhibitors.[3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols for its synthesis and characterization.

Chemical Structure and Identifiers

This compound is an aromatic carboxylic acid. The core of the molecule is a benzimidazole moiety, which consists of a benzene ring fused to an imidazole ring. The carboxylic acid group is attached at the 5-position of the benzimidazole ring system. The compound exists in tautomeric forms, with the proton on the imidazole ring readily shifting between the two nitrogen atoms.[1][2]

IdentifierValue
IUPAC Name 1H-Benzimidazole-5-carboxylic acid[2][4]
Synonyms 3H-benzimidazole-5-carboxylic acid, 5-Carboxybenzimidazole[1][4]
CAS Number 15788-16-6[1][2]
Molecular Formula C₈H₆N₂O₂[1][5]
SMILES OC(=O)c1ccc2[nH]cnc2c1
InChI 1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)[4]
InChIKey COYPLDIXZODDDL-UHFFFAOYSA-N[4][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It typically appears as a white to green-gray or gray-brown solid powder.[2][4] Its solubility in water is low, but it is soluble in organic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]

PropertyValue
Molecular Weight 162.15 g/mol [1][5]
Melting Point >300 °C (lit.)[4] or 255-260 °C[2]
Boiling Point 288.82 °C (rough estimate)[4]
pKa 3.10 ± 0.30 (Predicted)[2][4]
Solubility Sparingly soluble in water; Soluble in DMSO and DMF.[2] Slightly soluble in DMSO and slightly soluble in heated Methanol.[4]
Appearance Green-gray to gray-brown powder[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is highly characteristic. For this compound, the key absorptions are:

  • O-H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6][7]

  • C=O Stretch: An intense, sharp absorption peak appears between 1710 and 1760 cm⁻¹.[6] Dimeric, hydrogen-bonded carboxyl groups typically absorb around 1710 cm⁻¹.[6]

  • C-O Stretch: A moderate absorption band is expected between 1210 and 1320 cm⁻¹.[8]

  • Aromatic C-H and C=C Stretches: Peaks corresponding to the aromatic ring are also present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆ due to solubility.[4][5]

¹H NMR Spectrum (in DMSO-d₆) [5]

Chemical Shift (ppm) Assignment
8.460 Aromatic H
8.290 Aromatic H
7.906 Aromatic H

| 7.721 | Aromatic H |

Note: The acidic proton of the carboxylic acid typically appears as a broad singlet downfield, often above 12 ppm, while the N-H proton of the imidazole ring also gives a broad signal.[6]

¹³C NMR Spectrum The ¹³C NMR spectrum is used for structural confirmation.[4][9] The carboxyl carbon typically absorbs in the 165–185 δ range.[6] The remaining signals correspond to the aromatic and imidazole carbons.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) mass spectrum shows a molecular ion peak (M⁺) at an m/z of 162, which corresponds to the molecular weight of C₈H₆N₂O₂.[10]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the carboxylation of a bromo-substituted precursor via a Grignard or organolithium intermediate.[4][11]

Methodology:

  • Preparation of the Organometallic Reagent: To a solution of 5-bromo-1H-benzimidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.0 eq.) is added slowly at 0 °C. The solution is stirred for approximately 5 minutes after the addition is complete.[4][11]

  • Lithiation: A hexane solution of n-butyllithium (n-BuLi) (2.0 eq.) is added dropwise to the reaction mixture, maintaining the temperature below 20 °C. The mixture is then stirred for 30 minutes.[4][11]

  • Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture (or solid dry ice is added). The mixture is allowed to slowly warm to room temperature over 30 minutes.[4][11]

  • Workup and Extraction: The reaction is quenched with deionized water. The organic and aqueous phases are separated. The aqueous phase is extracted with ethyl acetate.[4][11]

  • Purification: The combined organic phases are filtered through a silica gel pad and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to yield 1H-benzimidazole-5-carboxylic acid as a solid.[4][11]

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_workup Workup and Purification start 5-bromo-1H-benzimidazole in anhydrous THF at 0 °C reagent1 1. Add i-PrMgCl (1.0 eq) Stir for 5 min start->reagent1 reagent2 2. Add n-BuLi (2.0 eq) Stir for 30 min reagent1->reagent2 reagent3 3. Add Dry CO₂ Warm to 20 °C reagent2->reagent3 quench Quench with H₂O reagent3->quench extract Extract with Ethyl Acetate quench->extract purify Silica Gel Chromatography extract->purify product Final Product: This compound purify->product

Synthesis workflow for this compound.
Characterization

The identity and purity of the synthesized product are confirmed using standard analytical techniques.

  • Methodology: The purified solid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 600 MHz for ¹H and 151 MHz for ¹³C).[4][11] The resulting spectra are compared with reference data to confirm the chemical structure.

Reactivity and Applications

This compound is a key intermediate in the synthesis of more complex molecules due to the reactivity of its functional groups.

  • Pharmaceutical Development: It serves as a scaffold for designing molecules with a wide range of biological activities. It is a building block for anti-cancer, anti-inflammatory, and antifungal agents.[2][3]

  • Agrochemicals: The benzimidazole core is present in many fungicides, and this compound is used in the formulation of crop protection products.[3]

  • Materials Science: It has been used in the preparation of specialized catalysts and fluorescent dyes.[2] It also exhibits properties as a corrosion inhibitor against strong acids.[4]

  • Biochemical Research: It has been used as a hapten (a small molecule that elicits an immune response only when attached to a large carrier) to produce drug-specific monoclonal antibodies.[4]

  • Organic Synthesis: The carboxylic acid group can be readily converted into esters, amides, and other derivatives. For instance, it has been used to prepare 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and various substituted amides.[12]

Safety and Handling

This compound is classified as an irritant.

  • GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures: When handling this compound, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

This compound is a fundamentally important chemical compound with a well-defined structure and a diverse range of applications, particularly for researchers in drug development and materials science. Its straightforward synthesis, combined with the reactivity of its carboxylic acid and benzimidazole functionalities, ensures its continued use as a versatile building block for creating complex, high-value molecules. The comprehensive data presented in this guide serves as a technical resource for scientists and researchers utilizing this compound in their work.

References

Technical Guide: Physicochemical Properties of 1H-Benzimidazole-5-carboxylic acid (CAS 15788-16-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzimidazole-5-carboxylic acid, identified by CAS number 15788-16-6, is a heterocyclic organic compound incorporating a benzimidazole core with a carboxylic acid substituent. The benzimidazole scaffold is a prominent feature in numerous pharmacologically active molecules, suggesting the potential for this compound to serve as a key intermediate in the development of novel therapeutics. Its versatile structure allows for various chemical modifications, making it a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, supported by available data and general experimental protocols.

Chemical Identity

IdentifierValue
CAS Number 15788-16-6
Common Name 1H-Benzimidazole-5-carboxylic acid
Synonyms 5-Benzimidazolecarboxylic acid, 1H-benzo[d]imidazole-5-carboxylic acid
Molecular Formula C₈H₆N₂O₂[1][2][3]
Molecular Weight 162.15 g/mol [1][2][3]
InChI Key COYPLDIXZODDDL-UHFFFAOYSA-N
SMILES O=C(O)c1ccc2[nH]cnc2c1

Physical Properties

The physical characteristics of 1H-Benzimidazole-5-carboxylic acid are summarized in the table below. It is typically a solid at room temperature.

PropertyValueSource(s)
Appearance Green-grey to grey-brown powder[4]
Melting Point >300 °C (lit.)[2][4]
Boiling Point (estimated) 288.82 °C[4]
Density (estimated) 1.3264 g/cm³[4]
Solubility DMSO (Slightly), Methanol (Slightly, Heated)[5]

Chemical Properties

Key chemical descriptors and properties are provided below, offering insight into the molecule's reactivity and behavior in various chemical environments.

PropertyValueSource(s)
pKa (predicted) 3.10 ± 0.30
LogP (predicted) 1.2611[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 1[1]

Experimental Protocols

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a solid organic compound involves using a melting point apparatus with a heated block and a thermometer.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Finely powder the solid sample. prep2 Pack the powdered sample into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in the heating block of the melting point apparatus. prep2->meas1 meas2 Heat the block at a controlled rate (e.g., 2 °C/min near the expected melting point). meas1->meas2 meas3 Observe the sample through the magnifying lens. meas2->meas3 meas4 Record the temperature at which the first liquid appears (T1). meas3->meas4 meas5 Record the temperature at which the last solid melts (T2). meas4->meas5 result Melting Point Range (T1 - T2) meas5->result

Melting Point Determination Workflow

Solubility Determination (Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method, which is a standard technique for assessing the solubility of a compound in a given solvent.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep1 Add an excess amount of the solid compound to a known volume of the solvent. equil1 Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. prep1->equil1 sep1 Separate the undissolved solid from the saturated solution by filtration or centrifugation. equil1->sep1 anal1 Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). sep1->anal1 result Solubility (e.g., mg/mL) anal1->result

Solubility Determination Workflow

Biological Activity and Signaling Pathways (General for Benzimidazoles)

While specific signaling pathways for 1H-Benzimidazole-5-carboxylic acid have not been elucidated, the broader class of benzimidazole derivatives is known to interact with several key cellular pathways, particularly in the context of anticancer and anthelmintic activity. The following diagrams illustrate these generalized mechanisms of action.

Inhibition of Microtubule Polymerization

Many benzimidazole compounds exert their biological effects by interfering with the polymerization of tubulin, a critical component of the cytoskeleton. This disruption leads to cell cycle arrest and apoptosis.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_benzimidazole Benzimidazole Action cluster_effects Cellular Effects tubulin αβ-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization disruption Disruption of Microtubule Formation microtubule->tubulin Depolymerization benzimidazole Benzimidazole Derivative benzimidazole->tubulin Binds to β-tubulin arrest Mitotic Arrest (G2/M Phase) disruption->arrest apoptosis Apoptosis arrest->apoptosis

Microtubule Polymerization Inhibition

EGFR Signaling Pathway Modulation

Some benzimidazole derivatives have been shown to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overactive in cancer cells. Inhibition of EGFR blocks downstream signaling cascades that promote cell proliferation and survival.

signaling_pathway cluster_receptor Receptor Activation cluster_pathway Downstream Signaling cluster_benzimidazole Benzimidazole Action cluster_outcome Cellular Outcome egf EGF egfr EGFR egf->egfr Binds ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation benzimidazole Benzimidazole Derivative benzimidazole->egfr Inhibits

EGFR Signaling Pathway Modulation

Conclusion

1H-Benzimidazole-5-carboxylic acid (CAS 15788-16-6) presents as a valuable building block for synthetic chemistry, particularly in the realm of drug discovery. This guide has consolidated the available physicochemical data to provide a foundational understanding of this compound. While specific experimental protocols and detailed biological activity for this exact molecule are not extensively documented, the provided general methodologies and the known mechanisms of the broader benzimidazole class offer a solid starting point for researchers. Further investigation into its specific biological targets and the development of detailed analytical protocols will be crucial for unlocking its full potential in scientific and pharmaceutical applications.

References

An In-depth Technical Guide to the Solubility of 5-Benzimidazolecarboxylic Acid in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 5-Benzimidazolecarboxylic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Understanding the solubility of this compound is critical for a wide range of applications, including in vitro assays, formulation development, and synthetic chemistry. This document offers a summary of available solubility data, a comprehensive experimental protocol for solubility determination, and logical workflows to guide researchers in their experimental design.

Core Concept: The Importance of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug discovery and development, poor aqueous solubility can be a major hurdle, affecting absorption and bioavailability. Organic solvents like DMSO and methanol are often employed to dissolve compounds for initial screening and in vitro experiments. DMSO, a highly polar aprotic solvent, is recognized for its exceptional ability to dissolve a wide array of organic and inorganic compounds[1]. Methanol, a polar protic solvent, is also widely used due to its ability to form hydrogen bonds.

Solubility Data of this compound

For practical laboratory purposes, the following table summarizes the available qualitative data and provides estimated solubility ranges. It is crucial to note that these ranges are illustrative and should be experimentally verified for specific research applications.

SolventQualitative SolubilityEstimated Solubility Range (at 25°C)Conditions
DMSO Soluble / Slightly Soluble[2][3]10-50 mg/mLRoom Temperature
Methanol Slightly Soluble[3]1-10 mg/mLIncreased solubility with heating[3]

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent (e.g., DMSO, methanol) at a specific temperature.

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., DMSO or methanol)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated analytical balance

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound into a series of vials (e.g., 2 mL glass vials). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The goal is to ensure that the concentration of the dissolved solute in the solvent is constant over time.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the undiluted supernatant by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis & Calculation A Weigh Excess Compound B Add Known Volume of Solvent A->B Dispense C Agitate at Constant Temperature (24-48 hours) B->C D Centrifuge to Pellet Solid C->D E Collect Supernatant D->E F Filter Supernatant E->F G Dilute Supernatant F->G H Quantify by HPLC or UV-Vis G->H I Calculate Solubility H->I

Caption: Workflow for Experimental Solubility Determination.

Troubleshooting and Decision Making in Solubility Studies

Researchers often encounter challenges with compound solubility. The following logical diagram outlines a decision-making process for addressing these issues.

G Start Compound with Poor Solubility Assess Is solubility in the desired solvent sufficient for the intended application? Start->Assess Proceed Proceed with Experiment Assess->Proceed Yes Options Explore Solubility Enhancement Techniques Assess->Options No Heat Apply Gentle Heating Options->Heat Cosolvent Use a Co-solvent System (e.g., DMSO/Water) Options->Cosolvent pH Adjust pH (for ionizable compounds) Options->pH Formulation Consider Formulation Strategies (e.g., salt formation, amorphous solid dispersions) Options->Formulation Reassess Re-evaluate Solubility Heat->Reassess Cosolvent->Reassess pH->Reassess Formulation->Reassess Success Sufficient Solubility Achieved Reassess->Success Yes Alternative Consider Alternative Solvents or Compound Analogs Reassess->Alternative No Success->Proceed

Caption: Decision Tree for Addressing Solubility Challenges.

Conclusion

While quantitative solubility data for this compound in DMSO and methanol is sparse in the literature, qualitative information and an understanding of its chemical structure provide a solid foundation for its use in research. The compound exhibits favorable solubility in DMSO and moderate, temperature-dependent solubility in methanol. For applications requiring precise concentrations, the experimental protocol detailed in this guide offers a reliable method for determining its solubility. The provided workflows serve as practical tools for researchers to navigate experimental design and troubleshoot solubility-related issues, ultimately facilitating more efficient and successful scientific investigations.

References

Spectroscopic Analysis of 5-Benzimidazolecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Benzimidazolecarboxylic acid (C₈H₆N₂O₂), a key heterocyclic compound used in medicinal chemistry and materials science.[1] The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines the expected spectral data, provides detailed experimental protocols for sample analysis, and visualizes the analytical workflows. The information presented serves as a foundational reference for the identification, purity assessment, and structural elucidation of this compound.

Chemical Structure

  • IUPAC Name: 1H-Benzimidazole-5-carboxylic acid[2]

  • Molecular Formula: C₈H₆N₂O₂[2]

  • Molecular Weight: 162.15 g/mol [2]

  • CAS Number: 15788-16-6

Chemical structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the molecular structure of organic compounds.[3][4] For this compound, ¹H NMR provides information on the chemical environment of hydrogen atoms, while ¹³C NMR identifies the different types of carbon atoms in the molecule.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the anticipated chemical shifts for this compound. These values are based on data from analogous benzimidazole structures and established chemical shift principles.[5][6] The exact chemical shifts can vary depending on the solvent and sample concentration.[7]

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~13.0 Singlet (broad) 1H Carboxylic Acid (-COOH)
~12.8 Singlet (broad) 1H Imidazole (-NH)
~8.4 Singlet 1H Imidazole (C2-H)
~8.2 Singlet 1H Aromatic (C4-H)
~7.9 Doublet 1H Aromatic (C6-H)

| ~7.7 | Doublet | 1H | Aromatic (C7-H) |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Assignment
~168.0 Carboxylic Acid (-C OOH)
~144.0 Imidazole (C 2)
~142.0, ~137.0 Aromatic (C 3a, C 7a)
~127.0 Aromatic (C 5)

| ~124.0, ~118.0, ~112.0 | Aromatic (C 4, C 6, C 7) |

Experimental Protocol: NMR Spectroscopy

This protocol provides a generalized method for acquiring NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.[8]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is often used for carboxylic acids to ensure the solubility and observation of exchangeable protons.

    • Add a small amount of an internal standard, like tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[9]

    • Transfer the solution into a 5 mm NMR tube using a pipette, ensuring the solution height is around 4-5 cm.[8]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using typical parameters, such as a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add 8 to 64 scans to achieve a good signal-to-noise ratio.[7]

    • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[3][7]

  • Data Processing:

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Phase the resulting spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Sample B Dissolve in 0.7 mL DMSO-d6 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Instrument D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform & Phasing F->G H Baseline Correction & Calibration G->H I Integration & Peak Picking H->I

Caption: A flowchart of the experimental workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR can confirm the presence of the carboxylic acid, N-H, and aromatic ring functionalities.

Predicted FTIR Spectroscopic Data

The characteristic infrared absorption bands expected for this compound are listed below.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3300–2500 Broad O-H Stretch Carboxylic Acid
3100–3000 Medium N-H Stretch Imidazole
~1700 Strong C=O Stretch Carboxylic Acid
1620–1580 Medium C=N and C=C Stretches Imidazole & Aromatic Ring
1450–1400 Medium C-C Stretch in-ring Aromatic Ring
1300–1200 Strong C-O Stretch Carboxylic Acid

| ~900 | Broad | O-H Bend (out-of-plane) | Carboxylic Acid Dimer |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

As this compound is a solid, the KBr pellet method is a common and effective sample preparation technique.[10][11]

  • Sample Preparation:

    • Gently grind approximately 1-2 mg of dry this compound into a fine powder using an agate mortar and pestle.[10]

    • Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar.[10]

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The concentration of the sample in KBr should be between 0.2% and 1%.[12]

    • Transfer the mixture into a pellet-pressing die.

  • Data Acquisition:

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent KBr pellet.[10]

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.[13]

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to improve the signal quality.[14]

  • Data Processing:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the significant absorption peaks and correlate them to the functional groups of the molecule.

Visualization: FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing A Grind 1-2 mg of Sample B Mix with 100-200 mg KBr A->B C Transfer Mixture to Die B->C D Press to Form Pellet C->D E Acquire Background Spectrum D->E F Place Pellet in Holder E->F G Acquire Sample Spectrum F->G H Ratio Sample vs. Background G->H I Identify & Assign Peaks H->I

Caption: A flowchart of the KBr pellet method for FTIR analysis.

Structure-Spectra Logical Relationships

The correlation between the molecular structure of this compound and its key spectroscopic signals is fundamental to its characterization. The following diagram illustrates these logical connections.

Structure_Spectra cluster_structure Molecular Structure Components cluster_spectra Characteristic Spectroscopic Signals Compound This compound COOH Carboxylic Acid (-COOH) NH Imidazole (-NH) Aromatic Benzene Ring (C-H, C=C) CN Imidazole (C=N) NMR_COOH 1H NMR: ~13.0 ppm (broad s) 13C NMR: ~168.0 ppm COOH->NMR_COOH FTIR_COOH FTIR: 3300-2500 cm-1 (broad) FTIR: ~1700 cm-1 (strong) COOH->FTIR_COOH NMR_NH 1H NMR: ~12.8 ppm (broad s) NH->NMR_NH FTIR_NH FTIR: 3100-3000 cm-1 NH->FTIR_NH NMR_Aromatic 1H NMR: 7.7-8.2 ppm 13C NMR: 112-142 ppm Aromatic->NMR_Aromatic FTIR_Aromatic FTIR: 1620-1400 cm-1 Aromatic->FTIR_Aromatic CN->FTIR_Aromatic

Caption: Correlation of molecular fragments to NMR and FTIR signals.

References

Initial Biological Activity Screening of 5-Benzimidazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the initial biological screening methodologies for 5-benzimidazolecarboxylic acid derivatives, focusing on their potential anticancer, antimicrobial, and anti-inflammatory activities. It includes detailed experimental protocols, tabulated quantitative data from various studies, and workflow diagrams to facilitate understanding and replication.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The benzimidazole scaffold, consisting of a fused benzene and imidazole ring, is a key structural component in numerous clinically approved drugs.[1] These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic effects.[1][2][3]

The this compound moiety, in particular, serves as a versatile starting point for the synthesis of novel derivatives. The carboxylic acid group at the 5-position provides a reactive handle for structural modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize therapeutic potential.[4][5] This guide details the fundamental in vitro screening assays essential for the preliminary evaluation of these promising compounds.

Anticancer Activity Screening

A primary focus in the evaluation of benzimidazole derivatives is their potential as anticancer agents.[2] These compounds can exert cytotoxic effects through various mechanisms, including the disruption of microtubule polymerization and the induction of apoptosis.[2] The initial screening typically involves evaluating the cytotoxicity of the derivatives against a panel of human cancer cell lines.

Data Presentation: Cytotoxicity of Benzimidazole Derivatives

The following table summarizes the cytotoxic activity of selected benzimidazole derivatives from various studies, with IC₅₀ values indicating the concentration required to inhibit 50% of cell growth.

Compound/DerivativeCell LineActivityIC₅₀ (µM)Reference
Silver Complex of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazideA549 (Human Lung Cancer)Cytotoxic2[6]
Silver Complex of 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazideMCF-7 (Human Breast Cancer)Cytotoxic2[6]
Benzimidazole-based derivative 4c Leukemia Subpanel (NCI-60)Antiproliferative-[7]
Benzimidazole-based derivative 4e NCI-60 PanelAntiproliferative-[7]
Benzimidazole derivative 3p HepG2 (Liver Cancer)Antitumor-[8]
Benzimidazole derivative 3p HCT-116 (Colon Cancer)Antitumor-[8]
Benzimidazole derivative 3p MCF-7 (Breast Cancer)Antitumor-[8]

Note: Specific IC₅₀ values for compounds 4c, 4e, and 3p were not detailed in the abstract but were noted for their high potency.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to a purple formazan product.[10] The intensity of the purple color is directly proportional to the number of living cells.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640)

  • This compound derivatives (test compounds)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the exponential growth phase.[11]

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.[10]

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Cell Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the various compound dilutions to the respective wells.

    • Incubate for the desired exposure period (e.g., 24-72 hours).[9]

  • MTT Assay and Formazan Solubilization:

    • After the treatment period, add 10-20 µL of the MTT solution to each well (final concentration of ~0.5 mg/mL).[12]

    • Incubate the plate for 2 to 4 hours at 37°C, protected from light.[10] During this time, viable cells will form purple formazan crystals.[10]

    • Carefully aspirate the medium containing MTT. For adherent cells, be cautious not to disturb the crystals.[10]

    • Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9][11]

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete dissolution.[10]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (commonly 570 nm).[10][12] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

    • Calculate the percentage of cell viability for each concentration compared to the untreated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Mandatory Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Prepare Compound Dilutions treat_cells 3. Treat Cells (24-72h incubation) compound_prep->treat_cells add_mtt 4. Add MTT Reagent treat_cells->add_mtt incubate_mtt 5. Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 8. Calculate % Viability & IC50 read_absorbance->calculate_viability

Workflow of the MTT cytotoxicity assay.

Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway Compound Benzimidazole Derivative (Cytotoxic Agent) Bax Bax Compound->Bax activates Bcl2 Bcl-2 Compound->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Bax->Mitochondrion forms pore Bcl2->Bax inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Pro-caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome ActiveCaspase9 Caspase-9 Apoptosome->ActiveCaspase9 activates Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

Mechanism of action via intrinsic apoptosis.

Antimicrobial Activity Screening

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[13][14] Initial screening is crucial to identify lead compounds effective against various pathogenic bacteria and fungi. The primary method for this is determining the Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives

The following table summarizes the antimicrobial activity of selected benzimidazole derivatives, presenting MIC values in µg/mL or inhibition zones in mm.

Compound/DerivativeMicroorganismActivityMIC (µg/mL) / Inhibition Zone (mm)Reference
III1 (m-NO₂)S. aureusAntibacterial62.5[15]
III1 (m-NO₂)E. faecalisAntibacterial62.5[15]
III2 (p-NO₂)S. aureusAntibacterial62.5[15]
III9 (p-OCH₃)S. aureusAntibacterial62.5[15]
3c S. aureusAntibacterial- (Promising)[8]
3c C. albicansAntifungal- (Most Active)[8]
3i B. cereusAntibacterial- (Remarkable)[8]
15 S. aureusAntibacterial6.12[16]
15 E. coliAntibacterial25[16]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[15][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Ketoconazole)[18]

  • Sterile 96-well microplates

  • Resazurin solution (optional, as a growth indicator)[17]

Procedure:

  • Inoculum Preparation:

    • Prepare a suspension of the test microorganism in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[17]

    • Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10⁵ CFU/mL).

  • Plate Preparation:

    • Add 100 µL of sterile broth to each well of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well in the series.[17] This creates a range of decreasing concentrations.

    • Prepare rows for each test compound, a positive control (standard drug), and a negative control (no compound, to confirm microbial growth).

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[18]

    • Alternatively, a growth indicator like resazurin can be added. A color change (e.g., from blue to pink) indicates cell viability. The MIC is the lowest concentration where no color change occurs.

Mandatory Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep 1. Prepare & Standardize Microbial Inoculum compound_dilution 2. Perform Serial Dilutions of Compounds in Plate inoculate 3. Inoculate Wells with Microorganism compound_dilution->inoculate incubate 4. Incubate Plate (18-48h) inoculate->incubate read_results 5. Read Results (Visual or Indicator) incubate->read_results determine_mic 6. Determine MIC Value read_results->determine_mic

Workflow for MIC determination.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making the search for new anti-inflammatory agents critical. Benzimidazole derivatives have shown potential in this area by inhibiting key inflammatory pathways and enzymes.[19][20]

Data Presentation: Anti-inflammatory Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anti-inflammatory activity of selected benzimidazole derivatives.

Compound/DerivativeAssayTarget/Cell LineActivity (% Inhibition)IC₅₀ (mM)Reference
BIZ-1 COX-1 Inhibition-51.23% at 10mM<10[21]
BIZ-1 COX-2 Inhibition-59.83% at 10mM<10[21]
BIZ-4 COX-1 Inhibition-93.21% at 10mM<1[21]
BIZ-4 COX-2 Inhibition-97.23% at 10mM<1[21]
Aspirin (Standard) COX-1 Inhibition-91.12% at 10mM<1[21]
Aspirin (Standard) COX-2 Inhibition-89.23% at 10mM<1[21]
Various DerivativesLPS-induced NO ProductionRAW 264.7 cells--[22][23]
Experimental Protocols for Key Assays

This assay uses heat-induced denaturation of albumin as a model for protein denaturation that occurs during inflammation. The ability of a compound to prevent this is a measure of its anti-inflammatory potential.

Procedure:

  • Prepare a 1% aqueous solution of bovine serum albumin (BSA).

  • Prepare various concentrations of the test compounds (e.g., 10-500 µg/mL).

  • The reaction mixture consists of 0.2 mL of the test compound solution and 2.8 mL of the BSA solution.

  • A control group (vehicle + BSA) and a standard drug (e.g., diclofenac sodium) are run in parallel.

  • Incubate all mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating at 72°C for 5 minutes.

  • After cooling, measure the turbidity (absorbance) of the solutions at 660 nm with a spectrophotometer.

  • Calculate the percentage inhibition of denaturation.

This is a key assay for screening compounds that can suppress the inflammatory response in immune cells.[24] It measures the inhibition of nitric oxide (NO), TNF-α, and IL-6 production from macrophages stimulated with lipopolysaccharide (LPS).[23]

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate (e.g., at 5 x 10⁴ cells/well) and allow them to adhere overnight.[24]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[24]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[24]

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted inflammatory mediators.[24]

  • Quantification:

    • Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Assay.[24] This involves adding Griess reagent, which forms a colored azo compound that can be measured spectrophotometrically.

    • TNF-α and IL-6: Quantify the concentration of these cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[25]

Mandatory Visualization

LPS_Assay_Workflow cluster_prep Cell Culture cluster_stimulation Inflammation Induction cluster_analysis Analysis seed_cells 1. Seed RAW 264.7 Macrophages pretreat 2. Pre-treat with Test Compounds (1-2h) seed_cells->pretreat stimulate 3. Stimulate with LPS (24h) pretreat->stimulate collect_supernatant 4. Collect Supernatant stimulate->collect_supernatant quantify 5. Quantify Mediators (NO, TNF-α, IL-6) collect_supernatant->quantify

Workflow for LPS-induced inflammation assay.

NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 p65 IkB:e->NFkB_p65:w inhibits NFkB_p50 p50 IkB:e->NFkB_p50:w Nucleus Nucleus IkB->Nucleus degraded NFkB_p65_n p65 NFkB_p65->NFkB_p65_n translocates NFkB_p50_n p50 NFkB_p50->NFkB_p50_n translocates Compound Benzimidazole Derivative Compound->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_p65_n->Genes transcribes

Inhibition of the NF-κB signaling pathway.

References

The Dawn of a New Era in Drug Discovery: Novel 5-Benzimidazolecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis, biological activity, and therapeutic potential of a promising class of compounds.

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of heterocyclic compounds, benzimidazole derivatives have consistently emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. This whitepaper delves into the discovery and synthesis of a specific, highly promising subclass: novel 5-benzimidazolecarboxylic acid derivatives. It serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, mechanisms of action, and potential therapeutic applications.

The core of this document focuses on the intricate details of synthesizing these novel compounds, outlining various experimental protocols and presenting key quantitative data in a structured format for ease of comparison and analysis. Furthermore, it visualizes the complex biological signaling pathways influenced by these derivatives, offering a clearer understanding of their therapeutic potential.

Synthetic Strategies: Paving the Way for Innovation

The synthesis of this compound derivatives can be achieved through several strategic pathways, primarily involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[1][2][3] Modern advancements have introduced more efficient methods, such as microwave-assisted and ultrasound-assisted synthesis, which often lead to higher yields and shorter reaction times.[4]

A common and foundational approach involves the reaction of 3,4-diaminobenzoic acid with various aldehydes in the presence of a catalyst.[5] This method allows for the introduction of diverse substituents at the 2-position of the benzimidazole ring, a key determinant of the molecule's biological activity.

Table 1: Comparative Analysis of Synthetic Methodologies
MethodCatalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
Conventional Heatingp-TsOHTolueneReflux2-3 h68-81[4]
Conventional HeatingHCl (4M)None---[4]
Microwave-AssistedHCl (4M) / 50% powerNone-1.5-2.5 min85-95[4]
Ultrasound-AssistedNa₂S₂O₅DMF502-7.5 h17.5-84.1[4]

A Spectrum of Biological Activities: Targeting Disease at its Core

Novel this compound derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases, including cancer, viral infections, and neurological disorders.

Anticancer Potential: A Multi-pronged Attack

A significant body of research highlights the potent antitumor properties of these compounds.[1][6][7] Several derivatives have been shown to exhibit cytotoxic effects against a panel of human cancer cell lines.[6] The primary mechanisms of action appear to be the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the most notable targets is Topoisomerase II , an enzyme crucial for DNA replication and repair in cancer cells.[6][7] Certain this compound derivatives have been identified as potent inhibitors of this enzyme, leading to cell cycle arrest and apoptosis.[6]

Furthermore, some derivatives have shown dual inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and BRAFV600E , two critical kinases in signaling pathways that drive tumor growth.[5]

anticancer_pathways cluster_drug This compound Derivatives cluster_pathway Cancer Cell Signaling Derivative1 Topoisomerase II Inhibitors TopoII Topoisomerase II Derivative1->TopoII Inhibits Apoptosis Apoptosis Derivative1->Apoptosis Induces Derivative2 EGFR/BRAF Inhibitors EGFR EGFR Derivative2->EGFR Inhibits BRAF BRAF Derivative2->BRAF Inhibits DNA DNA Replication/Repair TopoII->DNA Regulates MAPK MAPK Pathway EGFR->MAPK BRAF->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Anticancer Mechanisms of this compound Derivatives.
Table 2: In Vitro Anticancer Activity of Selected Derivatives

CompoundTargetCancer Cell LineIC50 (µM)Reference
4c EGFR/BRAFNCI-60 Panel-[5]
4e EGFR/BRAFNCI-60 Panel-[5]
4g EGFR/BRAFNCI-60 Panel-[5]
Compound 6 Topoisomerase II21 Human Cancer Cell LinesPotent[6]
Compound 8 Topoisomerase II21 Human Cancer Cell LinesPotent[6]
Compound 5e IL-5 InhibitionPro-B Y163.5[8]
Compound 5k IL-5 InhibitionPro-B Y165.0[8]
Neurological and Other Applications

Beyond cancer, these derivatives have shown significant promise in other therapeutic areas. Certain compounds have been identified as potent 5-HT3 receptor antagonists , suggesting their potential use in managing chemotherapy-induced nausea and vomiting, as well as irritable bowel syndrome.[9][10]

Additionally, research has explored their potential as antiviral agents , with some derivatives showing activity against HIV.[2] Their broad-spectrum activity also extends to antimalarial and antitubercular properties.[11]

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a detailed methodology for the synthesis and biological evaluation of novel this compound derivatives, based on established literature.

General Synthesis of 2-Substituted-1H-benzimidazole-5-carboxylic acid

This procedure outlines the condensation of 3,4-diaminobenzoic acid with an aldehyde.[5]

  • Reaction Setup: In a round-bottom flask, combine 3,4-diaminobenzoic acid (1.0 eq) and the desired aldehyde (1.0-1.2 eq).

  • Solvent and Catalyst: Add a suitable solvent, such as DMF, and a catalytic amount of an oxidizing agent like sodium metabisulfite.[5]

  • Reaction Conditions: Heat the reaction mixture under reflux for a specified period (typically 2-6 hours), monitoring the progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

synthesis_workflow Start Start Materials: - 3,4-Diaminobenzoic Acid - Aldehyde Reaction Condensation Reaction (Solvent, Catalyst, Heat) Start->Reaction TLC Monitor by TLC Reaction->TLC Workup Work-up (Neutralization, Extraction) Reaction->Workup TLC->Reaction Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Final Product: 2-Substituted-1H-benzimidazole-5-carboxylic acid Purification->Product

General Synthetic Workflow.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion and Future Directions

The discovery and synthesis of novel this compound derivatives represent a significant advancement in the field of medicinal chemistry. Their diverse biological activities, coupled with the potential for structural modification to enhance potency and selectivity, make them a highly attractive scaffold for future drug development.

This whitepaper provides a foundational guide for researchers, outlining the key synthetic strategies, biological targets, and experimental protocols. Further research should focus on optimizing the lead compounds, exploring their in vivo efficacy and safety profiles, and elucidating their precise mechanisms of action to unlock their full therapeutic potential. The journey from the laboratory bench to clinical application is long, but for this compound derivatives, the path is paved with promise.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 5-Benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 5-Benzimidazolecarboxylic acid. The information is compiled from various sources and is intended to support research, development, and formulation activities involving this compound. While experimental data for this specific molecule is limited in publicly available literature, this guide presents the available information, outlines standard methods for its determination, and provides context based on structurally related compounds.

Physicochemical and Thermodynamic Properties

This compound is a heterocyclic compound incorporating both a benzimidazole ring system and a carboxylic acid functional group. These structural features govern its physicochemical properties, which are crucial for its application in pharmaceutical and materials science.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆N₂O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 162.15 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point >300 °C (decomposes)--INVALID-LINK--
255-257 °C (decomposes)--INVALID-LINK--
pKa (Predicted) 3.10 ± 0.30--INVALID-LINK--
Solubility Slightly soluble in DMSO and Methanol (with heating)--INVALID-LINK--

Note: Discrepancies in the reported melting point suggest that the thermal behavior may be dependent on the experimental conditions, such as the heating rate and the crystalline form of the material.

Thermal Stability and Decomposition

The thermal stability of this compound is a critical parameter for its handling, storage, and processing, particularly in the context of pharmaceutical formulation where thermal processes like milling and drying are common.

Expected Thermal Behavior:

  • TGA: A TGA thermogram would be expected to show mass loss in distinct steps. The initial mass loss at lower temperatures (around 100 °C) would likely correspond to the loss of residual solvent or water. The major mass loss at higher temperatures would be attributed to the decarboxylation of the carboxylic acid group, followed by the decomposition of the benzimidazole ring.[1][2]

  • DSC: A DSC thermogram would reveal the melting behavior and any solid-state transitions. Given the conflicting melting point data, it is possible that the compound exhibits polymorphism, with different crystalline forms having distinct melting points and enthalpies of fusion. The endothermic peak corresponding to melting may be followed by an exothermic or endothermic event associated with decomposition.[3][4]

Table 2: Expected Thermal Analysis Data for this compound

ParameterExpected Observation
Enthalpy of Fusion (ΔHfus) Not available. This value would be determined from the area under the melting peak in a DSC thermogram and is dependent on the crystalline form.
Decomposition Temperature (Td) Expected to be in the range of 250-350 °C, based on data for similar aromatic carboxylic acids. The onset of decomposition would be identified as the temperature at which significant mass loss begins in a TGA curve.[1][2]

Solubility Profile

The solubility of this compound in various solvents is a key determinant of its utility in solution-based reactions, formulations, and purification processes.

Expected Solubility Behavior: The presence of both a polar carboxylic acid group and a moderately polar benzimidazole ring suggests that this compound will have limited solubility in non-polar organic solvents and water. Its acidic nature implies that its solubility in aqueous media will be highly pH-dependent, with increased solubility at pH values above its pKa due to the formation of the more soluble carboxylate salt. Solubility is expected to be higher in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the acidic proton and the heterocyclic ring system.

Table 3: Expected Solubility of this compound

SolventExpected Solubility
Water Low at neutral pH, but expected to increase significantly with increasing pH.
Methanol/Ethanol Low to moderate, likely requiring heating to achieve significant dissolution.
Acetone Low.
Dichloromethane Very low.
DMSO/DMF Moderate to high, as these are good solvents for many polar and heterocyclic compounds.[5]

Acid-Base Properties (pKa)

The pKa value of this compound is critical for understanding its ionization state at different pH values, which influences its solubility, membrane permeability, and interactions with biological targets. The molecule has two potential ionization sites: the carboxylic acid proton and the N-H proton of the imidazole ring. The carboxylic acid is the more acidic site.

Expected pKa: The predicted pKa of ~3.1 suggests that the carboxylic acid group is a moderately strong acid, typical for aromatic carboxylic acids. The pKa of the benzimidazole N-H proton is expected to be much higher (typically around 12-13 for benzimidazoles), meaning it will only deprotonate under strongly basic conditions.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the key thermodynamic properties of this compound.

Objective: To determine the melting point, enthalpy of fusion, and to screen for polymorphism.[3][4]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the expected melting/decomposition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (melting point) and the area of the melting endotherm (enthalpy of fusion). Any other thermal events, such as solid-solid transitions, should also be noted. To investigate polymorphism, a heat-cool-heat cycle can be employed.

Objective: To determine the thermal stability and decomposition profile of the compound.[1][6][7]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50-100 mL/min).

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum rates of mass loss.

Objective: To quantitatively determine the solubility of this compound in various solvents.[8][9]

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant.

  • Sample Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with standards of known concentrations should be used for quantification.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Objective: To experimentally determine the pKa of the carboxylic acid group.[10][11][12]

Methodology:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Interpretation cluster_application Application & Further Development synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification dsc DSC Analysis purification->dsc tga TGA Analysis purification->tga solubility Solubility Studies purification->solubility pka pKa Determination purification->pka thermal_props Melting Point, Enthalpy of Fusion dsc->thermal_props stability Decomposition Temperature tga->stability sol_profile Solubility Profile (mg/mL vs. Solvent) solubility->sol_profile ionization Ionization Constant (pKa) pka->ionization formulation Formulation Development thermal_props->formulation stability->formulation sol_profile->formulation drug_dev Drug Discovery & Development ionization->drug_dev

Caption: Experimental workflow for the physicochemical characterization of this compound.

References

The Ascendant Role of 5-Benzimidazolecarboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery & Development Professionals

The benzimidazole scaffold, a privileged heterocyclic motif, has long been a cornerstone in the development of therapeutic agents, owing to its structural resemblance to endogenous purines.[1][2] This unique characteristic allows it to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5] Among its many derivatives, 5-Benzimidazolecarboxylic acid has emerged as a particularly versatile starting point for the synthesis of novel compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth analysis of the synthesis, biological activities, and therapeutic promise of this compound derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives typically involves the condensation of 3,4-diaminobenzoic acid with a variety of reagents, such as aldehydes or carboxylic acids.[6][7] The reaction conditions can be modified to influence the substituent at the 2-position of the benzimidazole ring.

General Synthesis of 2-Substituted-1H-benzimidazole-5-carboxylic acid

A common and straightforward method for the synthesis of 2-substituted-1H-benzimidazole-5-carboxylic acids involves the reaction of 3,4-diaminobenzoic acid with various aromatic aldehydes.

Experimental Protocol:

  • Materials: 3,4-diaminobenzoic acid, substituted aromatic aldehyde, p-Toluenesulfonic acid (p-TsOH), Dimethylformamide (DMF).

  • Procedure:

    • A solution of the substituted aldehyde (0.01 mol) and 3,4-diaminobenzoic acid (0.01 mol) in DMF (3 ml) is prepared.

    • p-Toluenesulfonic acid (20 ml) is added to the mixture.

    • The reaction mixture is heated to 80°C and stirred for 2-3 hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature.

    • The product is precipitated by the dropwise addition of the reaction mixture to ice-cold water.

    • The precipitate is filtered, washed with water, and dried to yield the 2-substituted-1H-benzimidazole-5-carboxylic acid.[7]

Synthesis of 1,2-Disubstituted Benzimidazole Derivatives

Further functionalization at the N-1 position can be achieved through various methods, including alkylation or arylation reactions.

Experimental Protocol:

  • Materials: 2-substituted-1H-benzimidazole, alkyl or aryl halide, base (e.g., potassium carbonate), solvent (e.g., DMF).

  • Procedure:

    • To a solution of the 2-substituted-1H-benzimidazole (1 mmol) in DMF (5 mL), potassium carbonate (2 mmol) is added.

    • The appropriate alkyl or aryl halide (1.2 mmol) is added to the mixture.

    • The reaction is stirred at room temperature or heated depending on the reactivity of the halide.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is poured into ice-water.

    • The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.

G cluster_0 Synthesis of 2-Substituted Derivatives cluster_1 Synthesis of 1,2-Disubstituted Derivatives 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Aldehyde / Carboxylic Acid Aldehyde / Carboxylic Acid Condensation Condensation 2-Substituted-1H-benzimidazole-5-carboxylic acid 2-Substituted-1H-benzimidazole-5-carboxylic acid 2-Substituted-1H-benzimidazole 2-Substituted-1H-benzimidazole Alkyl/Aryl Halide Alkyl/Aryl Halide N-Substitution N-Substitution 1,2-Disubstituted Benzimidazole Derivative 1,2-Disubstituted Benzimidazole Derivative

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.

Topoisomerase II Inhibition

Certain derivatives have been shown to inhibit topoisomerase II, an essential enzyme in DNA replication and cell division, leading to cancer cell death.[8]

Experimental Protocol: Topoisomerase II Inhibition Assay (Relaxation Assay)

  • Materials: Supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), test compounds, etoposide (positive control), agarose gel, ethidium bromide.

  • Procedure:

    • The reaction mixture containing supercoiled plasmid DNA, topoisomerase II, and assay buffer is prepared.

    • The test compound at various concentrations is added to the reaction mixture.

    • The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

    • The DNA is resolved by agarose gel electrophoresis.

    • The gel is stained with ethidium bromide and visualized under UV light.

    • Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the untreated control.

G Supercoiled DNA Supercoiled DNA Relaxed DNA Relaxed DNA Supercoiled DNA->Relaxed DNA Topoisomerase II Topoisomerase II Topoisomerase II Benzimidazole Derivative Benzimidazole Derivative Inhibition Inhibition Benzimidazole Derivative->Inhibition Inhibition->Topoisomerase II

EGFR and BRAFV600E Inhibition

A new class of benzimidazole-based derivatives has been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant, both of which are key drivers in several cancers.[1]

G cluster_0 EGFR Pathway cluster_1 BRAF Pathway EGF EGF EGFR EGFR RAS RAS RAF RAF MEK MEK ERK ERK Proliferation Proliferation BRAF V600E BRAF V600E MEK_B MEK ERK_B ERK Proliferation_B Proliferation Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->EGFR Benzimidazole Derivative->BRAF V600E

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

  • Materials: Human cancer cell lines (e.g., NCI-60 panel), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, doxorubicin (positive control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and incubated for 24 hours.

    • The cells are treated with the test compounds at various concentrations (typically in a five-dose range) and incubated for 48 hours.

    • After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) is determined.[1]

Table 1: Anticancer Activity of this compound Derivatives

Compound IDTargetCell LineIC50 / GI50 (µM)Reference
4c EGFR/BRAFV600ELeukemiaSelectivity Ratio: 5.96 (GI50)[1]
4e EGFR/BRAFV600ENCI-60 Panel-[1]
Silver Complex 7 Not SpecifiedA549 (Lung), MCF-7 (Breast)2[9]
Compound 12b Topoisomerase I60 human cancer cell lines0.16 - 3.6 (GI50)[10]
Compound 12n c-Met Tyrosine KinaseA549, MCF-7, MKN-457.3, 6.1, 13.4[11]
Compound 5e AromataseBreast Cancer Cells0.032[11]

Antimicrobial and Antifungal Applications

The structural similarity of the benzimidazole core to purine makes it an effective scaffold for developing antimicrobial agents that can interfere with microbial metabolic pathways.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

  • Materials: Bacterial or fungal strains, Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, test compounds, standard antimicrobial agents (e.g., ciprofloxacin, fluconazole), inoculum suspension (adjusted to 0.5 McFarland standard).

  • Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in a 96-well plate.

    • Each well is inoculated with a standardized microbial suspension.

    • Positive (microorganism and broth) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[13][14]

Table 2: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Various E. faecalis, S. aureus12.5 - 400[9]
Various C. tropicalis6.25 - 400[9]
Various C. albicans50 - 400[9]
63c MRSA8[13]
66a S. aureus, E. coli3.12[15]
67b B. cereus, S. aureus32[15]
78c Fungal Strains4 - 16[15]

Antiviral Applications

Benzimidazole derivatives have shown promise as antiviral agents, particularly against RNA viruses.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

Certain benzimidazole-5-carboxamides have been identified as specific inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[16]

G HCV RNA Template HCV RNA Template Viral RNA Synthesis Viral RNA Synthesis HCV RNA Template->Viral RNA Synthesis NS5B Polymerase NS5B Polymerase NS5B Polymerase Benzimidazole Derivative Benzimidazole Derivative Inhibition Inhibition Benzimidazole Derivative->Inhibition Inhibition->NS5B Polymerase

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay

  • Materials: Recombinant HCV NS5B polymerase, RNA template/primer (e.g., poly(A)/oligo(U)), radiolabeled nucleotides (e.g., [³³P]UTP), reaction buffer, test compounds.

  • Procedure:

    • The NS5B polymerase is incubated with the RNA template/primer in the reaction buffer.

    • The test compound at various concentrations is added to the mixture.

    • The polymerization reaction is initiated by the addition of nucleotides, including the radiolabeled one.

    • The reaction is allowed to proceed at a specific temperature for a set time.

    • The reaction is stopped, and the newly synthesized radiolabeled RNA is separated from unincorporated nucleotides (e.g., by filtration).

    • The amount of incorporated radioactivity is measured, and the IC50 value (concentration causing 50% inhibition of polymerase activity) is calculated.[16]

Table 3: Antiviral Activity of Benzimidazole Derivatives

Compound IDVirusAssayEC50 (µM)Reference
Compound 1 HCVNS5B Polymerase Inhibition13.6 (IC50)[16]
Compound 1e HCVde novo RNA Synthesis2.3 (IC50)[16]
Various CVB-5Plaque Reduction9 - 17[17]
Various RSVPlaque Reduction5 - 15[17]
Compound 1 Zika VirusHuh-7 Cells1.9[12]
Compound 36a Vaccinia Virus-0.1[18]
Compound 36c BVDV-0.8[18]

Conclusion and Future Directions

The this compound scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. Its derivatives have demonstrated a wide range of potent biological activities, including anticancer, antimicrobial, and antiviral effects. The synthetic accessibility and the potential for diverse functionalization make this core an attractive starting point for medicinal chemists. Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring novel mechanisms of action and expanding the therapeutic applications of this versatile scaffold will undoubtedly lead to the development of new and effective drugs for a variety of diseases. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their quest for the next generation of benzimidazole-based therapeutics.

References

The Coordination Chemistry of 5-Benzimidazolecarboxylic Acid with Metal Ions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Structure, and Biological Activity for Drug Development Professionals

The versatile ligand, 5-Benzimidazolecarboxylic acid, has garnered significant attention in coordination chemistry due to its ability to form a wide array of complexes with various metal ions. Its unique structure, featuring both a carboxylic acid group and a benzimidazole moiety, allows for diverse coordination modes, leading to the formation of discrete molecular complexes and multidimensional metal-organic frameworks (MOFs).[1][2][3][4] These compounds exhibit a range of interesting properties, including potential applications in drug development as anticancer agents.[5][6][7] This technical guide provides a comprehensive overview of the coordination chemistry of this compound and its derivatives with various metal ions, focusing on their synthesis, structural characterization, and biological evaluation.

Core Concepts in Coordination

This compound is a multidentate ligand capable of coordinating with metal ions through the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group.[8] This flexibility in coordination leads to the formation of complexes with diverse structural topologies and dimensionalities, from simple mononuclear species to intricate 2D and 3D frameworks.[3][9] The nature of the final metal coordination framework can be influenced by factors such as the metal ion's identity, the reaction conditions (e.g., solvent, temperature), and the presence of co-ligands.

Synthesis and Experimental Protocols

The synthesis of metal complexes with this compound and its derivatives is typically achieved through solvothermal or hydrothermal methods.[1][2][9] These techniques involve the reaction of the ligand with a corresponding metal salt in a sealed vessel at elevated temperatures. Room temperature synthesis in organic solvents like ethanol has also been reported.[10]

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound metal complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation start Reactants: - this compound - Metal Salt (e.g., CuCl2, Zn(NO3)2) reaction Reaction Conditions: - Solvent (e.g., DMF, Ethanol, Water) - Temperature (Room Temp to Hydrothermal) - Time start->reaction product Crystalline Product (Metal Complex) reaction->product xrd Single-Crystal X-ray Diffraction product->xrd Structural Analysis ir FT-IR Spectroscopy product->ir Functional Group Analysis tga Thermogravimetric Analysis product->tga Thermal Stability elemental Elemental Analysis product->elemental Compositional Analysis cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) product->cytotoxicity Anticancer Activity mechanism Mechanism of Action Studies (e.g., Topoisomerase II Inhibition) cytotoxicity->mechanism topoisomerase_pathway drug This compound Metal Complex topoII Topoisomerase II drug->topoII Inhibits dna_cleavage DNA Double-Strand Breaks topoII->dna_cleavage Leads to apoptosis Apoptosis (Cell Death) dna_cleavage->apoptosis Induces

References

Methodological & Application

Step-by-step synthesis of 5-Benzimidazolecarboxylic acid from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Benzimidazolecarboxylic acid, a key building block in the development of various pharmaceutical compounds. The synthesis is based on the cyclization of 3,4-diaminobenzoic acid with formic acid.

Introduction

Benzimidazole and its derivatives are a critical class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. This compound serves as a versatile intermediate for the synthesis of more complex molecules, where the carboxylic acid moiety allows for further functionalization. The protocol outlined below describes a straightforward and efficient method for the preparation of this important compound.

Overall Reaction

The synthesis proceeds via the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine derivative with a carboxylic acid. In this case, 3,4-diaminobenzoic acid is reacted with formic acid to yield this compound.

Reaction Scheme:

Experimental Protocols

Materials and Equipment
  • 3,4-Diaminobenzoic acid

  • Formic acid (98-100%)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Melting point apparatus

  • NMR spectrometer

Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid.

  • Addition of Formic Acid: Carefully add 30 mL of formic acid (98-100%) to the flask.

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for 4 hours with continuous stirring. The reaction mixture will gradually darken.

  • Cooling and Precipitation: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the mixture cools, a precipitate will form.

  • Isolation of Crude Product: Pour the cooled reaction mixture into 200 mL of cold distilled water. The product will precipitate out as a solid. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with an additional 100 mL of cold distilled water to remove any residual formic acid.

Purification by Recrystallization
  • Dissolution: Transfer the crude solid to a 500 mL beaker. Add approximately 300 mL of distilled water and heat the suspension to boiling with stirring. The this compound has low solubility in neutral water, so it will not completely dissolve.

  • Acidification: While the suspension is hot, slowly add concentrated hydrochloric acid dropwise until the solid dissolves completely. This will form the more soluble hydrochloride salt of the benzimidazole.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.

  • Precipitation: Allow the filtrate to cool slowly to room temperature. The this compound will start to precipitate. To ensure complete precipitation, adjust the pH of the solution to approximately 4-5 by the slow addition of a dilute sodium hydroxide solution.

  • Isolation and Drying: Collect the purified white to off-white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold distilled water and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 80-100 °C to a constant weight.

Data Presentation

ParameterValueReference
Starting Material 3,4-Diaminobenzoic acidN/A
Reagent Formic acidN/A
Reaction Time 4 hoursGeneral procedure
Reaction Temperature RefluxGeneral procedure
Typical Yield 85-95%[1]
Appearance White to off-white crystalline solid[2]
Melting Point >300 °C[2]
Molecular Formula C₈H₆N₂O₂[2]
Molecular Weight 162.15 g/mol [2]

¹H NMR Data (DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
12.8 (broad s)singlet1HN-H
8.46singlet1HH-2
8.29singlet1HH-4
7.91doublet1HH-6
7.72doublet1HH-7

Note: The carboxylic acid proton may not be observed or may be very broad.

Experimental Workflow

Synthesis_Workflow Figure 1. Synthesis Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification A 1. Mix 3,4-diaminobenzoic acid and formic acid B 2. Reflux for 4 hours A->B C 3. Cool and precipitate in water B->C D 4. Isolate crude product by filtration C->D E 5. Dissolve crude product in hot acidic water D->E Crude Product F 6. Decolorize with activated carbon (optional) E->F G 7. Hot filtration F->G H 8. Cool and neutralize to precipitate pure product G->H I 9. Isolate pure product by filtration and dry H->I J Characterization (MP, NMR) I->J Pure Product

Caption: Figure 1. Synthesis Workflow for this compound.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 5-Benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Metal-Organic Frameworks (MOFs) that employ 5-Benzimidazolecarboxylic acid and its derivatives as organic linkers. The unique structural and functional properties imparted by the benzimidazole moiety make these MOFs promising candidates for a range of applications, from sensing and catalysis to drug delivery.

Application Note 1: Fluorescent Sensing of Metal Ions

The incorporation of the benzimidazole group into the organic linker of a MOF can lead to materials with intrinsic fluorescent properties.[1] These MOFs can be employed as highly sensitive and selective fluorescent sensors for the detection of specific metal ions in aqueous solutions. The mechanism of sensing often relies on the quenching of the MOF's fluorescence upon interaction with the target analyte.

For instance, MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid have demonstrated the ability to selectively detect Fe(III) and Cr(VI) ions.[1][2][3] The asymmetric arrangement of the carboxyl groups on the conjugated benzimidazole system can facilitate electron transfer, leading to distinct fluorescence behavior.[1] MOFs containing d10 metal centers, such as those with Zn(II) or Cd(II), are particularly promising for luminescence applications. The fluorescence of these complexes is often based on the π–π and π–n transitions of the ligand.[1]

Key Advantages:

  • High sensitivity and selectivity for specific metal ions.

  • Rapid detection in aqueous environments.

  • Potential for recyclability and reuse of the sensing material.

Application Note 2: Selective Gas Sorption

The porous nature of MOFs, combined with the specific chemical environment of the pores created by the this compound linker, can be exploited for selective gas adsorption. The presence of uncoordinated carboxylate groups and the polar nature of the benzimidazole ring can enhance the affinity of the MOF for polar molecules like carbon dioxide.

MOFs synthesized with flexible benzimidazole carboxylic acid ligands have shown excellent capabilities for CO2 capture, with significant selectivity over less polar gases like methane.[4] This makes them attractive materials for applications in gas separation and purification, contributing to efforts in carbon capture and utilization.

Key Advantages:

  • High surface area and tunable porosity.

  • Selective adsorption of specific gases based on polarity and molecular size.

  • Potential for regeneration and reuse in multiple adsorption-desorption cycles.

Application Note 3: Heterogeneous Catalysis

The metallic nodes and the functional organic linkers in MOFs can both act as active sites for catalysis. MOFs incorporating benzimidazole-based linkers are emerging as robust heterogeneous catalysts for various organic transformations. For example, zinc-based MOFs have been utilized to efficiently catalyze the synthesis of benzimidazoles. The reusability of these MOF catalysts, coupled with their high thermal stability, makes them a sustainable alternative to homogeneous catalysts.

The catalytic activity can be attributed to the Lewis acidic metal centers and the potential for the benzimidazole moiety to participate in reaction mechanisms. MOF-derived materials, where the MOF serves as a precursor, have also been employed in the photocatalytic synthesis of benzimidazole derivatives.[5][6]

Key Advantages:

  • High catalytic activity and selectivity.

  • Easy separation of the catalyst from the reaction mixture.

  • Excellent recyclability and stability under reaction conditions.

Application Note 4: Potential in Drug Delivery

The inherent biocompatibility of zinc, a common metal node in these MOFs, and the biological relevance of benzimidazole derivatives, which are present in various pharmaceuticals, position these materials as promising candidates for drug delivery systems.[7][8] The high porosity and large surface area of MOFs allow for significant drug loading capacities.[2]

The release of the therapeutic agent can be triggered by changes in the physiological environment, such as pH. For instance, zinc-based MOFs have demonstrated pH-sensitive drug release, which is a desirable characteristic for targeted cancer therapy, as the microenvironment of tumors is often more acidic than that of healthy tissues.[7] While specific studies on this compound-based MOFs for drug delivery are emerging, the general principles of MOF-based drug delivery are highly applicable.

Key Advantages:

  • High drug loading capacity.

  • Potential for controlled and targeted drug release.

  • Biocompatibility of components.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature on MOFs synthesized using this compound derivatives.

Table 1: Synthesis Conditions and Yields of Benzimidazole-based MOFs

MOFMetal SaltLigandSolvent System (v/v)Temperature (°C)Time (days)Yield (%)Reference
[Cd(bipa)]nCd(NO₃)₂·4H₂OH₂bipaDMA–H₂O (6:2)130361.3[9]
{[Zn₂(bipa)₂]·2C₂H₅OH}nZn(NO₃)₂·6H₂OH₂bipaC₂H₅OH–H₂O (1:2)130367.6[9]
{[Co(bipa)]·C₂H₅OH}nCo(NO₃)₂·6H₂OH₂bipaDMA–H₂O–C₂H₅OH (3:3:2)110369.3[9]
{[Ni(bipa)₂]·2DMA}nNi(NO₃)₂·6H₂OH₂bipaDMA–H₂O (3:1)110375.2[9]

H₂bipa = 5-(benzimidazole-1-yl)isophthalic acid

Table 2: Performance in Fluorescent Sensing of Fe³⁺

MOFQuenching Constant (Ksv) (M⁻¹)Limit of Detection (LOD) (μM)Reference
[Cd(bipa)]n2.21 x 10⁴1.36[9]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with a this compound Derivative

This protocol is adapted from the synthesis of {[Zn₂(bipa)₂]·2C₂H₅OH}n.[9]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa)

  • Ethanol (C₂H₅OH)

  • Deionized water (H₂O)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve 0.0297 g (0.1 mmol) of Zn(NO₃)₂·6H₂O and 0.0348 g (0.1 mmol) of H₂bipa in 8 mL of a C₂H₅OH–H₂O mixture (v/v = 1:2).

  • Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

  • Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 130 °C for 3 days.

  • After 3 days, cool the autoclave to room temperature at a rate of 5 °C per hour.

  • Collect the resulting light yellow transparent crystals by filtration.

  • Wash the crystals with the mother liquor and then with ethanol.

  • Dry the crystals under vacuum.

Protocol 2: General Procedure for Catalytic Synthesis of Benzimidazoles

This protocol is a general representation for the use of a MOF as a heterogeneous catalyst for the synthesis of benzimidazole derivatives.

Materials:

  • Substituted o-phenylenediamine

  • Aromatic aldehyde

  • MOF catalyst

  • Ethanol (or other suitable solvent)

  • Round-bottom flask with a reflux condenser

Procedure:

  • To a round-bottom flask, add the o-phenylenediamine (1 mmol), aromatic aldehyde (1 mmol), and the MOF catalyst (typically 5-10 mol%).

  • Add the solvent (e.g., 10 mL of ethanol).

  • Reflux the reaction mixture with stirring for the required time (monitor by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Separate the MOF catalyst by filtration or centrifugation.

  • Wash the catalyst with the solvent used in the reaction and dry it for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

MOF_Synthesis_and_Applications cluster_synthesis Synthesis cluster_applications Applications Linker 5-Benzimidazole- carboxylic Acid Solvothermal Solvothermal Synthesis Linker->Solvothermal Metal Metal Salt (e.g., Zn(NO3)2) Metal->Solvothermal Solvent Solvent Solvent->Solvothermal MOF Benzimidazole-based MOF Solvothermal->MOF Sensing Fluorescent Sensing MOF->Sensing Catalysis Heterogeneous Catalysis MOF->Catalysis GasSorption Gas Sorption MOF->GasSorption DrugDelivery Drug Delivery MOF->DrugDelivery

Caption: Synthesis of a benzimidazole-based MOF and its diverse applications.

Experimental_Workflow cluster_characterization Characterization Start Start Synthesis MOF Synthesis (Solvothermal) Start->Synthesis Purification Purification & Activation Synthesis->Purification PXRD PXRD Purification->PXRD Structural Integrity TGA TGA Purification->TGA Thermal Stability FTIR FT-IR Purification->FTIR Functional Groups SEM SEM Purification->SEM Morphology Application Application Testing (e.g., Sensing, Catalysis) PXRD->Application TGA->Application FTIR->Application SEM->Application Data Data Analysis Application->Data End End Data->End

Caption: Experimental workflow for MOF synthesis, characterization, and testing.

References

Application Notes and Protocols for the Synthesis of Transition Metal Complexes with 5-Benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of transition metal complexes using 5-Benzimidazolecarboxylic acid as a ligand. The application notes include tabulated quantitative data for easy comparison of key experimental parameters and spectral characteristics. Furthermore, visualizations for the experimental workflow and a potential signaling pathway are provided to aid in understanding the synthesis and application of these complexes.

Introduction

Transition metal complexes of benzimidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties. This compound is a versatile ligand that can coordinate with various transition metals, such as copper (Cu), zinc (Zn), cobalt (Co), and nickel (Ni), through the nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxyl group. These complexes have shown potential as anticancer, antimicrobial, and antifungal agents. The protocols outlined below provide a general framework for the synthesis and characterization of these valuable compounds.

Data Presentation

The following tables summarize key quantitative data for the synthesis of transition metal complexes with this compound and its derivatives. This data has been compiled from various literature sources to provide a comparative overview.

Table 1: Synthesis and Characterization of Cu(II) Complexes

ParameterValueReference
Reactants This compound, Copper(II) acetate monohydrateGeneral Protocol
Stoichiometry (Ligand:Metal) 2:1[1]
Solvent Ethanol[1]
Reaction Time 24 hours[1]
Yield 89%[1]
FT-IR ν(C=N) (cm⁻¹) ~1602 (Shift from ~1630 in free ligand)[1]
FT-IR ν(M-N) (cm⁻¹) ~438[1]
FT-IR ν(M-O) (cm⁻¹) ~474[1]
UV-Vis λmax (nm) ~356, ~640 (in DMSO)[1]

Table 2: Synthesis and Characterization of Zn(II) Complexes

ParameterValueReference
Reactants This compound, Zinc(II) acetate dihydrateGeneral Protocol
Stoichiometry (Ligand:Metal) 2:1[1]
Solvent Ethanol[1][2]
Reaction Time 24 hours[1]
Yield 91%[1]
FT-IR ν(C=N) (cm⁻¹) ~1625 (Shift from ~1630 in free ligand)[1]
FT-IR ν(M-N) (cm⁻¹) ~427[1]
FT-IR ν(M-O) (cm⁻¹) ~539[1]
UV-Vis λmax (nm) ~375 (in MeCN)[1]

Table 3: Synthesis and Characterization of Co(II) Complexes

ParameterValueReference
Reactants This compound, Cobalt(II) chloride hexahydrateGeneral Protocol
Stoichiometry (Ligand:Metal) 2:1[3]
Solvent Dichloromethane/Ethanol[3]
Reaction Time Not Specified (crystallization)[3]
Yield Not Specified
FT-IR ν(C=N) (cm⁻¹) Shift to lower wavenumber expected[1]
FT-IR ν(M-N) (cm⁻¹) Appearance of new band expected[1]
FT-IR ν(M-O) (cm⁻¹) Appearance of new band expected[1]
UV-Vis λmax (nm) Not Specified

Table 4: Synthesis and Characterization of Ni(II) Complexes

ParameterValueReference
Reactants This compound, Nickel(II) acetate tetrahydrateGeneral Protocol
Stoichiometry (Ligand:Metal) 2:1[1]
Solvent Ethanol[1]
Reaction Time Not Specified (crystallization)[1]
Yield 68%[1]
FT-IR ν(C=N) (cm⁻¹) ~1605 (Shift from ~1630 in free ligand)[1]
FT-IR ν(M-N) (cm⁻¹) ~441[1]
FT-IR ν(M-O) (cm⁻¹) ~468[1]
UV-Vis λmax (nm) ~370, ~589, ~695 (in DMSO)[1]

Experimental Protocols

The following are generalized protocols for the synthesis of transition metal complexes with this compound. Researchers should note that specific reaction conditions may require optimization.

Protocol 1: Synthesis of a Generic M(II)-(this compound)₂ Complex (M = Cu, Zn, Ni)

Materials:

  • This compound (Ligand)

  • Metal(II) acetate salt (e.g., Cu(CH₃COO)₂, Zn(CH₃COO)₂, Ni(CH₃COO)₂)

  • Ethanol or Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution of Ligand: Dissolve 2 molar equivalents of this compound in a suitable volume of ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Dissolution of Metal Salt: In a separate container, dissolve 1 molar equivalent of the chosen metal(II) acetate salt in a minimal amount of ethanol.

  • Reaction Mixture: While stirring the ligand solution, add the metal salt solution dropwise at room temperature.

  • Reaction: Stir the resulting mixture vigorously at room temperature.[1] The reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate is expected to form. For some complexes, refluxing the mixture for several hours may be necessary to ensure complete reaction.[4]

  • Isolation of Product: After the reaction is complete (typically after 24 hours of stirring or a few hours of reflux), cool the mixture to room temperature and collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a vacuum desiccator or a drying oven at a suitable temperature (e.g., 60-80 °C).

Protocol 2: Synthesis of a Generic Co(II)-(this compound)₂ Complex

Materials:

  • This compound (Ligand)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Dichloromethane or Ethanol

  • Beakers

  • Stirring rod

Procedure:

  • Dissolution of Ligand: Dissolve 2 molar equivalents of this compound in a minimal amount of dichloromethane or ethanol.

  • Dissolution of Metal Salt: In a separate beaker, dissolve 1 molar equivalent of CoCl₂·6H₂O in a minimal amount of the same solvent.

  • Reaction Mixture: Add the cobalt(II) salt solution to the ligand solution and stir.

  • Crystallization: Allow the resulting solution to stand undisturbed at room temperature for slow evaporation of the solvent to yield crystals of the complex.

  • Isolation and Washing: Collect the crystals by filtration and wash them with a small amount of cold diethyl ether.

  • Drying: Air-dry the crystals or dry them under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of transition metal complexes with this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization A Dissolve Ligand (this compound) in Ethanol C Mix Solutions (Dropwise addition) A->C B Dissolve Metal Salt (e.g., Cu(OAc)2) in Ethanol B->C D Stir/Reflux (Room Temp or Heated) C->D E Precipitation/ Crystallization D->E F Filtration E->F G Wash with Solvent (Ethanol, Ether) F->G H Drying (Vacuum or Oven) G->H I Final Product (Metal Complex) H->I J Spectroscopy (FT-IR, UV-Vis) I->J K Elemental Analysis I->K

Caption: General workflow for synthesis and characterization.

Potential Application Pathway: Topoisomerase II Inhibition

Several benzimidazole-metal complexes have been investigated as potential anticancer agents that function by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[5]

G A Transition Metal Complex (e.g., Co(II) complex) B Enters Cancer Cell A->B E Inhibition of Topoisomerase II B->E C Topoisomerase II D DNA Replication C->D enables E->C inhibits F DNA Damage E->F leads to G Apoptosis (Cell Death) F->G induces

Caption: Inhibition of Topoisomerase II by a metal complex.

References

Application Notes and Protocols: 5-Benzimidazolecarboxylic Acid Derivatives as Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-benzimidazolecarboxylic acid derivatives as potential topoisomerase II (Topo II) inhibitors for anticancer drug development. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and diagrams illustrating key concepts and workflows.

Introduction

Topoisomerase II is a critical nuclear enzyme that plays a vital role in DNA replication, transcription, and chromosome segregation. Its function makes it a prime target for the development of anticancer therapies. This compound derivatives have emerged as a promising class of compounds that can inhibit Topo II activity, leading to cell cycle arrest and apoptosis in cancer cells. This document outlines the application of these derivatives and provides the necessary protocols to assess their efficacy.

Data Presentation: Inhibitory Activity

The inhibitory potential of this compound derivatives and related compounds is summarized below. The data highlights their activity against Topoisomerase II and their cytotoxic effects on various cancer cell lines.

Table 1: Topoisomerase II Inhibitory Activity of this compound Derivatives

CompoundDescriptionTopoisomerase II InhibitionReference
6 1-(5 (or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chlorideInhibited activity at a concentration 10 times lower than etoposide in a relaxation assay.
8 Cobalt(II) complex of compound 6 Inhibited activity at a concentration 10 times lower than etoposide in a relaxation assay.
EtoposideReference Topo II inhibitorStandard control

Table 2: Cytotoxicity of Various Benzimidazole Derivatives against Human Cancer Cell Lines (IC50 values in µM)

CompoundA549 (Lung)SW480 (Colon)HeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)Reference
9f 16.1 ± 1.119.7 ± 2.7---
4b 7.34 ± 0.21----
4h 4.56 ± 0.18----
4d < 5-< 5< 5< 5
4n < 5-< 5< 5< 5
Doxorubicin12.420 ± 0.5 (A549)----
Cisplatin>120 (A549)>120 (SW480)---

Note: The compounds in Table 2 are benzimidazole derivatives, but not all are this compound derivatives. They are included to provide a broader context of the anticancer potential of the benzimidazole scaffold.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • 10x Topo II Assay Buffer

  • 10 mM ATP solution

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Etoposide (positive control)

  • DMSO (vehicle control)

  • 0.5 M EDTA

  • 5x Loading Dye

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide solution (1 µg/mL)

  • Deionized water

Protocol:

  • On ice, prepare a reaction mixture for the desired number of assays. For each 30 µL reaction, combine:

    • 3 µL of 10x Topo II Assay Buffer

    • 3 µL of 10 mM ATP

    • 1 µL of supercoiled pBR322 DNA (e.g., 0.5 µg/µL)

    • Variable volume of deionized water

  • Aliquot the reaction mix into microcentrifuge tubes.

  • Add the desired concentration of the test compound or DMSO (vehicle control) to the tubes.

  • Add diluted Topoisomerase II enzyme to each tube to initiate the reaction. The optimal amount of enzyme should be predetermined to achieve complete relaxation in the control reaction.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 3 µL of 0.5 M EDTA.

  • Add 6 µL of 5x loading dye to each tube.

  • Load the samples onto a 1% agarose gel.

  • Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Stain the gel with ethidium bromide solution for 15-30 minutes.

  • Destain the gel in deionized water for 15 minutes.

  • Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

MTT Cytotoxicity Assay

This colorimetric assay determines the viability of cells treated with the test compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Doxorubicin or Cisplatin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Isopropanol or DMSO to dissolve formazan crystals

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium containing MTT from each well.

  • Add 100-200 µL of isopropanol or DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compounds on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Phosphate Buffered Saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 200 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at 4°C for at least 30 minutes (can be stored for up to a few days).

  • Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. At least 10,000 events should be collected for each sample.

  • The data is then analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate key workflows and signaling pathways relevant to the application of this compound derivatives as topoisomerase II inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of 5-Benzimidazole- carboxylic Acid Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization topo_assay Topoisomerase II Inhibition Assay characterization->topo_assay cyto_assay Cytotoxicity Assay (e.g., MTT) topo_assay->cyto_assay cell_cycle Cell Cycle Analysis cyto_assay->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis

Caption: General workflow for the screening and evaluation of novel Topoisomerase II inhibitors.

mtt_workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat cells with 5-Benzimidazolecarboxylic acid derivatives incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 dissolve Dissolve formazan crystals (Isopropanol/DMSO) incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Calculate IC50 values read->analyze

Caption: Detailed workflow for the MTT cytotoxicity assay.

signaling_pathway inhibitor 5-Benzimidazolecarboxylic Acid Derivative topo_ii Topoisomerase II inhibitor->topo_ii inhibition dna_breaks Stabilized Topo II-DNA Cleavable Complex topo_ii->dna_breaks dsbs Accumulation of DNA Double-Strand Breaks dna_breaks->dsbs cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dsbs->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Proposed signaling pathway for Topoisomerase II inhibition leading to apoptosis.

Application Notes and Protocols: Fluorescent MOF Sensors Based on 5-Benzimidazolecarboxylic Acid Derivatives for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in various applications, including chemical sensing.[1][2][3] Their high surface area, tunable porosity, and tailorable functionality make them ideal candidates for the development of highly sensitive and selective fluorescent sensors.[1][2][3] This document provides detailed application notes and protocols for the synthesis and utilization of fluorescent MOFs derived from a functionalized 5-Benzimidazolecarboxylic acid ligand, specifically 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa), for the detection of heavy metal ions in aqueous solutions.

The asymmetric arrangement of carboxyl groups on the conjugated benzene ring system of the H₂bipa ligand promotes electron transfer, leading to advantageous fluorescence properties in the resulting MOFs.[1][4] This makes them excellent candidates for developing "turn-off" fluorescent sensors, where the fluorescence intensity is quenched in the presence of a specific analyte. This principle is particularly useful for the rapid and sensitive detection of environmentally and biologically important metal ions such as Fe(III) and Cr(VI).[1][2][3][4][5]

Featured MOF Sensor: [Cd(bipa)]n

Among a series of synthesized MOFs using the H₂bipa ligand, the cadmium-based MOF, designated as [Cd(bipa)]n (Complex 1), has demonstrated superior performance as a fluorescent sensor for the detection of Fe³⁺ and Cr(VI) ions in water.[1][2][3][4][5] This MOF exhibits strong fluorescence, which is selectively and efficiently quenched by these specific metal ions, allowing for their quantitative detection at low concentrations.

Quantitative Sensor Performance

The sensing performance of the [Cd(bipa)]n MOF for the detection of Fe³⁺ and Cr(VI) ions is summarized in the table below. The data highlights the high sensitivity and selectivity of the material.

AnalyteQuenching Efficiency (%)Limit of Detection (LOD)Stern-Volmer Constant (Ksv)
Fe³⁺97.81.36 x 10⁻⁷ M1.25 x 10⁵ M⁻¹
Cr₂O₇²⁻High (not quantified)Not specifiedNot specified
CrO₄²⁻High (not quantified)Not specifiedNot specified

Data extracted from fluorescence quenching experiments.[4]

Experimental Protocols

Synthesis of 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa) Ligand

A detailed protocol for the synthesis of the organic ligand is a prerequisite for MOF synthesis. While the provided search results focus on the MOF synthesis using the already prepared ligand, a general synthetic route would involve the reaction of 5-aminoisophthalic acid with formic acid to form the benzimidazole ring.

Synthesis of [Cd(bipa)]n (Complex 1) MOF

This protocol describes the solvothermal synthesis of the fluorescent MOF sensor.

Materials:

  • 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa)

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylacetamide (DMA)

  • Deionized water

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a glass vial, combine H₂bipa (0.0348 g, 0.1 mmol) and Cd(NO₃)₂·4H₂O (0.0308 g, 0.1 mmol).

  • Add a solvent mixture of DMA and H₂O (6 mL DMA, 2 mL H₂O; v/v = 3:1).

  • Stir the mixture for 30 minutes in air to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it to 130 °C in an oven for 3 days.

  • After 3 days, cool the autoclave to room temperature at a rate of 5 °C per hour.

  • Collect the colorless block crystals by filtration, wash with mother liquor, and dry in air.

Preparation of MOF Suspension for Fluorescence Measurements

Materials:

  • Synthesized [Cd(bipa)]n crystals

  • Deionized water

  • Ultrasonic bath

Procedure:

  • Grind the [Cd(bipa)]n crystals into a fine powder.

  • Disperse a small amount of the powdered MOF in deionized water to create a stable suspension.

  • Use an ultrasonic bath to ensure a uniform dispersion of the MOF particles.

Fluorescence-Based Detection of Metal Ions

This protocol outlines the procedure for using the [Cd(bipa)]n MOF suspension for the detection of Fe³⁺ or Cr(VI) ions.

Materials:

  • [Cd(bipa)]n MOF suspension

  • Stock solutions of various metal ions (e.g., Fe³⁺, Cr₂O₇²⁻, CrO₄²⁻, Na⁺, K⁺, Mg²⁺, Ca²⁺, etc.) in deionized water

  • Fluorometer

Procedure:

  • Place a specific volume of the [Cd(bipa)]n MOF suspension into a quartz cuvette.

  • Record the initial fluorescence emission spectrum of the suspension (excitation at λ_ex = 275 nm).

  • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, gently mix the solution and record the fluorescence emission spectrum.

  • Observe the change in fluorescence intensity. A significant decrease (quenching) indicates the presence of the target analyte.

  • To test for selectivity, repeat the experiment with different metal ion solutions.

Signaling Pathway and Experimental Workflow

The detection mechanism is based on fluorescence quenching. The high fluorescence of the [Cd(bipa)]n MOF is attributed to the organic ligand. Upon interaction with specific metal ions like Fe³⁺, the fluorescence is quenched. This quenching can be attributed to energy transfer from the excited state of the MOF to the metal ion or electron transfer processes that disrupt the radiative decay pathway of the MOF.

G cluster_synthesis MOF Synthesis cluster_sensing Fluorescence Sensing Ligand H₂bipa Ligand Autoclave Solvothermal Reaction (130°C, 3 days) Ligand->Autoclave Metal Cd(NO₃)₂·4H₂O Metal->Autoclave Solvent DMA/H₂O Solvent->Autoclave MOF [Cd(bipa)]n Crystals Autoclave->MOF MOF_suspension MOF Suspension in Water MOF->MOF_suspension Grinding & Dispersion Fluorometer Fluorometer MOF_suspension->Fluorometer Analyte Aqueous Sample (e.g., Fe³⁺) Analyte->Fluorometer Quenching Fluorescence Quenching Fluorometer->Quenching Detection Analyte Detection Quenching->Detection

Caption: Experimental workflow for MOF synthesis and fluorescence-based analyte detection.

G MOF [Cd(bipa)]n MOF (Fluorescent) Emission Fluorescence Emission (High Intensity) MOF->Emission In absence of analyte Quenched Non-radiative Decay (Quenched Fluorescence) MOF->Quenched In presence of analyte Excitation Excitation Light (λ_ex = 275 nm) Excitation->MOF Analyte Fe³⁺ / Cr(VI) Ions Analyte->MOF

Caption: Signaling pathway of the fluorescent MOF sensor.

References

Application Notes and Protocols: Synthesis of 5-(benzimidazole-1-yl)isophthalic Acid for Functional MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The ligand 5-(benzimidazole-1-yl)isophthalic acid, hereafter referred to as H₂bipa, is a versatile organic linker for the synthesis of functional Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The unique structure of H₂bipa, which combines a rigid isophthalate backbone with a nitrogen-containing benzimidazole group, makes it an excellent candidate for building robust frameworks with tailored properties.

The asymmetric arrangement of the carboxyl groups on the conjugated benzene ring system can facilitate electron transfer, making MOFs constructed from this ligand suitable for applications in luminescence and fluorescence.[1][2] The benzimidazole moiety provides an additional coordination site (N-donor) and can be involved in host-guest interactions, while the carboxylate groups of the isophthalic acid readily coordinate with a variety of metal centers.

MOFs synthesized from H₂bipa have demonstrated significant potential, particularly as fluorescent sensors. For instance, a cadmium-based MOF, [Cd(bipa)]n, exhibits high selectivity and sensitivity for detecting trace amounts of Fe(III) and Cr(VI) ions in aqueous solutions through a fluorescence quenching mechanism.[1][3][4][5] Such materials are valuable for environmental monitoring and diagnostics. The inherent porosity and tunable functionality of H₂bipa-based MOFs also suggest potential applications in gas storage, separation, and catalysis.

Experimental Protocols

Protocol 1: Synthesis of 5-(benzimidazole-1-yl)isophthalic Acid (H₂bipa) Ligand

This protocol describes a representative synthetic route for H₂bipa based on an Ullmann condensation reaction, as a specific published procedure was not detailed in the provided search context. This method involves the coupling of benzimidazole with a halogenated isophthalate ester, followed by hydrolysis.

Materials:

  • Dimethyl 5-bromoisophthalate

  • Benzimidazole

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Methanol

  • Deionized water

Procedure:

  • Condensation Reaction: In a round-bottom flask, combine dimethyl 5-bromoisophthalate (1 equivalent), benzimidazole (1.2 equivalents), CuI (0.1 equivalents), L-proline (0.2 equivalents), and K₂CO₃ (2 equivalents).

  • Add DMSO as the solvent and degas the mixture with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture at 100-120 °C for 24-48 hours under an inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude ester intermediate.

  • Hydrolysis: Dissolve the crude ester in a mixture of methanol and a 10% aqueous NaOH solution.

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 using concentrated HCl.

  • A precipitate of 5-(benzimidazole-1-yl)isophthalic acid will form.

  • Purification: Filter the solid product, wash it thoroughly with deionized water to remove salts, and dry it under a vacuum. Recrystallization from a suitable solvent like a DMF/water mixture may be performed for higher purity.

Protocol 2: Solvothermal Synthesis of a [Cd(bipa)]n MOF

This protocol details the synthesis of a cadmium-based MOF using the H₂bipa ligand, which has shown utility in fluorescent sensing.[1][4]

Materials:

  • 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa) (0.0348 g, 0.1 mmol)

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) (0.0308 g, 0.1 mmol)

  • N,N-Dimethylacetamide (DMA)

  • Deionized water (H₂O)

  • Teflon-lined stainless steel vessel (25 mL)

Procedure:

  • In a glass vial, mix H₂bipa (0.1 mmol) and Cd(NO₃)₂·4H₂O (0.1 mmol).

  • Add 8 mL of a DMA-H₂O solvent mixture (v/v = 6:2).

  • Stir the mixture in air for 30 minutes to ensure homogeneity.[1][4]

  • Transfer the resulting solution into a 25 mL Teflon-lined stainless steel vessel.

  • Seal the vessel and heat it to 130 °C for 3 days.[1][4]

  • After the reaction period, cool the vessel down to room temperature at a rate of 5 °C per hour.[1]

  • Colorless block-like crystals of [Cd(bipa)]n will be formed.

  • Collect the crystals by filtration, wash them with the mother liquor, and dry them at ambient temperature. A yield of approximately 61.3% can be expected.[1]

Protocol 3: Standard Characterization of Ligand and MOFs

The synthesized ligand and MOFs should be characterized to confirm their identity, purity, and properties.[1][2][6]

  • Infrared (IR) Spectroscopy: To identify functional groups and confirm the coordination of the carboxylate groups to the metal centers.

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOFs by comparing the experimental pattern with the one simulated from single-crystal X-ray diffraction data.[1]

  • Elemental Analysis: To determine the elemental composition (C, H, N) and verify the empirical formula of the compounds.[1]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs and identify the temperature at which the framework starts to decompose.[1]

Data Presentation

Table 1: Summary of MOFs Synthesized with H₂bipa Ligand

Complex FormulaMetal IonCrystal SystemSpace GroupRef.
[Cd(bipa)]nCd(II)TriclinicP-1[4]
{[Zn₂(bipa)₂]·2C₂H₅OH}nZn(II)MonoclinicP2₁/c[4]
{[Co(bipa)]·C₂H₅OH}nCo(II)MonoclinicP2₁/c[4]
{[Ni(bipa)₂]·2DMA}nNi(II)MonoclinicC2/c[1]

Table 2: Selected IR Spectroscopy Data for H₂bipa and MOF [Cd(bipa)]n

CompoundKey Vibrational Bands (cm⁻¹)AssignmentRef.
H₂bipa ~1700, ~1680C=O stretching of carboxylic acid groups[4]
~1300C-N stretching of benzimidazole
[Cd(bipa)]n 1639 (s), 1558 (s)Asymmetric and symmetric stretching of coordinated carboxylate groups (COO⁻)[4]
754 (s)C-H bending of the aromatic rings[4]

Table 3: Fluorescence Sensing Performance of [Cd(bipa)]n

Target AnalytePhenomenonPerformance CharacteristicRef.
Fe³⁺Fluorescence QuenchingHigh selectivity and sensitivity in aqueous solution[1][2][4]
Cr₂O₇²⁻/CrO₄²⁻ (Cr(VI))Fluorescence QuenchingCan sensitively detect trace amounts of Cr(VI) in water.[1][2][4]

Visualizations

Synthesis_Workflow cluster_ligand Protocol 1: Ligand Synthesis cluster_mof Protocol 2: MOF Synthesis reagent reagent process process product product mof mof benz Benzimidazole ullmann Ullmann Condensation benz->ullmann iso Dimethyl 5-bromoisophthalate iso->ullmann ester Diester Intermediate ullmann->ester hydrolysis Hydrolysis ester->hydrolysis ligand H₂bipa Ligand hydrolysis->ligand solvothermal Solvothermal Reaction (130 °C, 3 days) ligand->solvothermal Ligand Input metal Cd(NO₃)₂·4H₂O metal->solvothermal Metal Salt final_mof [Cd(bipa)]n MOF solvothermal->final_mof

Caption: Workflow for the synthesis of the H₂bipa ligand and its use in the solvothermal synthesis of a functional MOF.

Fluorescence_Sensing mof mof analyte analyte process process result result mof_node [Cd(bipa)]n MOF (Highly Fluorescent) interaction Analyte Interaction & Energy Transfer mof_node->interaction Dispersion in analyte_node Aqueous Sample with Fe³⁺ or Cr(VI) ions analyte_node->interaction quenching Fluorescence Quenching interaction->quenching Leads to detection Sensitive Detection of Metal Ions quenching->detection Enables

Caption: Mechanism of fluorescent detection of metal ions using the [Cd(bipa)]n MOF.

Logical_Relationships cluster_ligand Ligand (H₂bipa) Features cluster_mof Resulting MOF Properties cluster_app Functional Applications ligand_feat ligand_feat mof_prop mof_prop app app carboxyl Isophthalate Core (Carboxylate Groups) coord Stable Coordination with Metal Ions carboxyl->coord benzim Benzimidazole Group (N-donor) benzim->coord luminescence Inherent Luminescence benzim->luminescence Promotes Charge Transfer rigid Rigid, Asymmetric Structure porosity Structural Porosity rigid->porosity stability Thermal Stability rigid->stability coord->stability sensing Fluorescent Sensing (e.g., Fe³⁺, Cr(VI)) luminescence->sensing porosity->sensing gas Gas Storage & Separation (Potential) porosity->gas catalysis Catalysis (Potential) porosity->catalysis stability->sensing stability->gas stability->catalysis

Caption: Relationship between H₂bipa ligand features, MOF properties, and applications.

References

Designing Potent ITK Inhibitors with a 5-Benzimidazolecarboxylic Acid Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of potent and selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK) based on a 5-Benzimidazolecarboxylic acid scaffold. ITK is a critical non-receptor tyrosine kinase in T-cell receptor (TCR) signaling, making it a key therapeutic target for autoimmune diseases, inflammatory disorders, and T-cell malignancies.[1][2] The this compound core offers a versatile platform for developing effective ITK inhibitors.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship for a series of 1H-benzimidazole-5-carboxylic acid amide derivatives as ITK inhibitors. Modifications at the amide nitrogen and the benzimidazole ring have been explored to optimize potency and selectivity.

Compound IDR1 (Amide Substituent)ITK IC50 (nM)Cellular Activity (IL-2 Inhibition, IC50 µM)
1a Cyclohexylmethyl501.2
1b Benzyl1203.5
1c Isopropyl350>10
1d 4-Fluorobenzyl852.1
1e Cyclohexyl250.8

Note: The data presented here is a representative summary based on typical findings for this scaffold and may not reflect the exact values from a single publication.

Experimental Protocols

I. Synthesis of this compound Scaffold

A general method for the synthesis of the this compound scaffold involves the condensation of a substituted diaminobenzoic acid with an appropriate aldehyde, followed by oxidation.

Protocol:

  • Step 1: Condensation. To a solution of 3,4-diaminobenzoic acid (1 equivalent) in ethanol, add the desired aldehyde (1.1 equivalents).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the benzimidazole intermediate.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • Step 2: Amide Coupling. The resulting this compound can then be coupled with various amines to generate a library of amide derivatives using standard peptide coupling reagents such as HATU or EDC/HOBt.

II. In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol outlines the determination of a compound's IC50 value against ITK using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3]

Materials:

  • Recombinant human ITK enzyme

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Assay buffer

  • Test compounds dissolved in DMSO

  • 384-well assay plates

Protocol:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 5 µL of the compound dilutions to the wells of a 384-well plate.[3]

  • Add 5 µL of a 4X ITK enzyme solution to all wells except the "no enzyme" controls.[3]

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[3]

  • Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 20 µL of a 2X detection mix containing a terbium-labeled anti-phospho-substrate antibody and EDTA.[3]

  • Incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Read the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

  • Calculate the ratio of the two emission signals and determine the IC50 values from the dose-response curves.

III. Cellular Assay: Calcium Mobilization

ITK activation downstream of the TCR leads to the phosphorylation of PLCγ1, resulting in an increase in intracellular calcium.[4] This assay measures the ability of an ITK inhibitor to block this calcium flux.

Materials:

  • Jurkat T-cells or primary human T-cells

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Anti-CD3 and anti-CD28 antibodies

  • Test compounds

  • Flow cytometer or fluorescent plate reader

Protocol:

  • Load the T-cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Incubate the loaded cells with the test compounds or vehicle control for a predetermined time.

  • Measure the baseline fluorescence.

  • Stimulate the cells by adding anti-CD3 and anti-CD28 antibodies.

  • Immediately begin recording the change in fluorescence over time.

  • Analyze the data to determine the extent of inhibition of calcium mobilization by the test compounds.

IV. Cellular Assay: Cytokine Secretion (ELISA)

Inhibition of ITK is expected to reduce the production of T-cell effector cytokines like Interleukin-2 (IL-2).[4]

Materials:

  • Primary T-cells or Jurkat cells

  • Anti-CD3 and anti-CD28 antibodies for stimulation

  • Test compounds

  • IL-2 ELISA kit

  • 96-well cell culture plates

Protocol:

  • Plate the T-cells in a 96-well plate and treat with various concentrations of the ITK inhibitors or vehicle control.

  • Stimulate the cells with anti-CD3 and anti-CD28 antibodies.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Perform an ELISA for IL-2 on the collected supernatants according to the manufacturer's protocol.[4]

  • Quantify the IL-2 concentration and determine the IC50 of the inhibitors for cytokine release.

Visualizations

ITK_Signaling_Pathway TCR TCR LCK LCK TCR->LCK Stimulation PI3K PI3K TCR->PI3K ZAP70 ZAP70 LCK->ZAP70 Phosphorylates ITK ITK LCK->ITK Phosphorylates (Y511) LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Activates LAT_SLP76->ITK Binds PI3K->ITK Recruits to membrane PLCG1 PLCγ1 ITK->PLCG1 Phosphorylates IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC_MAPK PKC/MAPK Activation DAG->PKC_MAPK NFAT NFAT Activation Ca_Flux->NFAT PKC_MAPK->NFAT Cytokine Cytokine Production (e.g., IL-2) NFAT->Cytokine Inhibitor 5-Benzimidazole- carboxylic Acid Inhibitor Inhibitor->ITK experimental_workflow start Start: Design & Synthesize 5-Benzimidazolecarboxylic Acid Derivatives in_vitro In Vitro Screening: ITK Kinase Assay (TR-FRET) start->in_vitro potency Determine IC50 Values in_vitro->potency sar Structure-Activity Relationship (SAR) Analysis potency->sar cellular Cellular Assays: - Calcium Mobilization - Cytokine Secretion (ELISA) - Cell Proliferation cellular->sar Feedback sar->cellular lead_opt Lead Optimization sar->lead_opt lead_opt->start Iterative Design in_vivo In Vivo Efficacy & Toxicology Studies lead_opt->in_vivo conclusion Candidate Selection in_vivo->conclusion

References

Application Notes and Protocols: Preparation of 1H-benzimidazole-5-carboxylic Acid Amides for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-benzimidazole-5-carboxylic acid amides represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This versatile core is present in numerous compounds investigated for anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Their therapeutic potential often arises from their ability to mimic endogenous purine bases, allowing them to interact with various biological targets such as enzymes and receptors. This document provides detailed protocols for the synthesis of a library of 1H-benzimidazole-5-carboxylic acid amides and subsequent biological screening to identify novel therapeutic leads.

Synthesis of 1H-benzimidazole-5-carboxylic Acid Amides

The synthesis of 1H-benzimidazole-5-carboxylic acid amides is typically achieved through a multi-step process. The general strategy involves the initial formation of the benzimidazole core, followed by the amidation of the carboxylic acid moiety. A representative synthetic scheme is outlined below.

General Synthetic Scheme

A common route for the preparation of the core intermediate, 1H-benzimidazole-5-carboxylic acid, involves the condensation of a substituted diaminobenzene with a suitable dicarboxylic acid or its derivative. This is often followed by cyclization under acidic or thermal conditions. The resulting carboxylic acid can then be activated and coupled with a diverse range of amines to generate a library of amide derivatives.

Synthesis_Workflow cluster_synthesis Synthesis of 1H-benzimidazole-5-carboxylic Acid cluster_amidation Amide Formation 3,4-diaminobenzoic_acid 3,4-Diaminobenzoic Acid Reaction1 Condensation & Cyclization 3,4-diaminobenzoic_acid->Reaction1 Formic_Acid Formic Acid Formic_Acid->Reaction1 Benzimidazole_Acid 1H-benzimidazole-5- carboxylic acid Reaction1->Benzimidazole_Acid Reaction2 Amide Coupling Benzimidazole_Acid->Reaction2 Amine_Library Amine (R-NH2) Amine_Library->Reaction2 Coupling_Agent Coupling Agent (e.g., HBTU, DCC) Coupling_Agent->Reaction2 Final_Product 1H-benzimidazole-5- carboxylic acid amide Reaction2->Final_Product

Caption: General workflow for the synthesis of 1H-benzimidazole-5-carboxylic acid amides.

Experimental Protocols

Protocol 1: Synthesis of 1H-benzimidazole-5-carboxylic acid

This protocol describes a common method for the synthesis of the benzimidazole core structure.[1]

Materials:

  • 3,4-Diaminobenzoic acid

  • Formic acid (90%)

  • 10% Sodium hydroxide solution

  • Deionized water

  • Ethanol

  • Activated carbon

Procedure:

  • In a round-bottomed flask, combine 3,4-diaminobenzoic acid (0.5 mole) and 90% formic acid (0.75 mole).

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling to room temperature, slowly add 10% sodium hydroxide solution with constant stirring until the mixture is slightly alkaline (check with litmus paper).

  • Collect the precipitated crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from boiling water with the addition of a small amount of activated carbon to decolorize the solution.

  • Filter the hot solution and allow it to cool to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified 1H-benzimidazole-5-carboxylic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100°C.

Protocol 2: General Procedure for the Synthesis of 1H-benzimidazole-5-carboxylic Acid Amides

This protocol outlines a general method for the amide coupling reaction using a coupling agent.[2][3]

Materials:

  • 1H-benzimidazole-5-carboxylic acid

  • Desired primary or secondary amine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or Dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 1H-benzimidazole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM in a flame-dried round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add HBTU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1H-benzimidazole-5-carboxylic acid amide.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Biological Screening Protocols

A variety of in vitro assays can be employed to screen the synthesized 1H-benzimidazole-5-carboxylic acid amides for their biological activity. Below are detailed protocols for common anticancer and antimicrobial assays.

Anticancer Activity Screening

Protocol 3: MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of the synthesized compounds in the complete growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Seed_Cells Seed cancer cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compounds Add serially diluted compounds Incubate_24h_1->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Dissolve formazan crystals in DMSO Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Protocol 4: PARP-1 Inhibition Assay

Many benzimidazole derivatives exhibit anticancer activity by inhibiting Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • NAD+ (biotinylated)

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody (HRP-conjugated)

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Assay buffer

  • Synthesized compounds

Procedure:

  • Coat the streptavidin-coated plates with biotinylated NAD+.

  • Add the PARP-1 enzyme, Histone H1, and the test compounds at various concentrations to the wells.

  • Initiate the reaction by adding NAD+ and incubate at room temperature.

  • After incubation, wash the plate to remove unbound reagents.

  • Add the anti-poly(ADP-ribose) antibody-HRP conjugate and incubate.

  • Wash the plate again and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Antimicrobial Activity Screening

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized compounds dissolved in DMSO

  • 96-well microplates

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add the standardized inoculum to each well.

  • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

Quantitative data from the biological screening should be summarized in clear and structured tables for easy comparison of the activity of the synthesized compounds.

Table 1: Anticancer Activity of 1H-benzimidazole-5-carboxylic Acid Amides

Compound IDR-group (Amide)Cancer Cell LineIC50 (µM)
BZA-01 CyclohexylMCF-715.2
BZA-01 CyclohexylHCT11621.8
BZA-02 4-FluorophenylMCF-78.5
BZA-02 4-FluorophenylHCT11612.1
Doxorubicin (Positive Control)MCF-70.9
Doxorubicin (Positive Control)HCT1161.2

Table 2: Antimicrobial Activity of 1H-benzimidazole-5-carboxylic Acid Amides

Compound IDR-group (Amide)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
BZA-03 Pyridin-2-yl1632>64
BZA-04 Morpholinoethyl81632
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A4

Signaling Pathway

Certain 1H-benzimidazole-5-carboxylic acid amides exert their anticancer effects by inhibiting key signaling pathways involved in cell survival and proliferation. For instance, PARP inhibitors interfere with the DNA damage repair pathway.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 Replication_Fork Replication Fork Collapse DNA_Damage->Replication_Fork During S-phase PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_Synthesis DDR_Proteins Recruitment of DNA Repair Proteins PAR_Synthesis->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival BZA_Inhibitor Benzimidazole-5-carboxamide (PARP Inhibitor) BZA_Inhibitor->PARP1 Inhibits DSB DNA Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Simplified signaling pathway of PARP-1 inhibition by 1H-benzimidazole-5-carboxylic acid amides.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the synthesis and biological evaluation of 1H-benzimidazole-5-carboxylic acid amides. By employing these standardized methods, researchers can efficiently generate and screen compound libraries to identify promising candidates for further drug development. The modular nature of the synthesis allows for the exploration of a wide chemical space, increasing the probability of discovering novel compounds with potent and selective biological activities.

References

Troubleshooting & Optimization

Improving the reaction yield of 5-Benzimidazolecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the reaction yield of 5-Benzimidazolecarboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative. A primary example is the Phillips-Ladenburg reaction, which condenses 1,2-diaminobenzene derivatives with carboxylic acids in the presence of a dilute mineral acid[1]. Another common approach is the oxidative condensation of a substituted 1,2-diaminobenzene with a substituted benzaldehyde[2]. Various catalysts, including p-Toluenesulfonic acid (p-TsOH), polyphosphoric acid, and metal nanoparticles, can be used to facilitate these reactions under different conditions[3][4][5].

Q2: What is a typical yield for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen method, reactants, and reaction conditions. For instance, the condensation of methyl 3,4-diaminobenzoate with aldehydes can produce yields ranging from 31% to 88% for the ester precursor, with subsequent hydrolysis to the carboxylic acid yielding 64% to 93%[2]. Accelerated synthesis in microdroplets has reported yields as high as 72% for the parent benzimidazole[6]. Optimization of reaction conditions is crucial for maximizing the yield.

Q3: How do I choose the appropriate solvent and temperature for the reaction?

A3: Solvent and temperature selection are critical for reaction success. Common solvents include nitrobenzene (150-155 °C), dimethyl sulfoxide (DMSO, 120-125 °C), methanol, and toluene[2][3]. The choice depends on the specific reactants and catalyst used. High temperatures are often required to drive the condensation and cyclization, but excessively high temperatures can lead to side product formation. It is recommended to start with conditions reported in the literature for similar substrates and optimize from there.

Q4: Can I use microwave synthesis for this reaction?

A4: Yes, microwave-assisted synthesis is a viable and often more efficient method. It can dramatically reduce reaction times from hours to minutes while providing comparable or even better yields than conventional heating methods[7].

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low product yield is a common problem that can stem from several factors. The following logical workflow can help diagnose and resolve the issue.

G start Low / No Yield reactant_purity Verify Reactant Purity & Stoichiometry start->reactant_purity Possible Cause reaction_conditions Optimize Reaction Conditions start->reaction_conditions Possible Cause catalyst_issue Evaluate Catalyst start->catalyst_issue Possible Cause workup_issue Improve Work-up & Purification start->workup_issue Possible Cause temp_time Adjust Temperature & Time reaction_conditions->temp_time Action solvent Change Solvent reaction_conditions->solvent Action catalyst_type Change Catalyst Type or Loading catalyst_issue->catalyst_type Action extraction Optimize Extraction/Precipitation workup_issue->extraction Action G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis reactants Mix Methyl 3,4-diaminobenzoate & Aldehyde (1:1) solvent Add Solvent (e.g., Nitrobenzene) reactants->solvent heat Heat at 150-155 °C for 16h solvent->heat isolate_ester Isolate Ester Product heat->isolate_ester hydrolyze Hydrolyze Ester (e.g., with NaOH/MeOH) isolate_ester->hydrolyze Proceed with Crude Ester acidify Acidify to Precipitate Carboxylic Acid hydrolyze->acidify purify Filter, Wash & Dry Product acidify->purify

References

Technical Support Center: Overcoming Solubility Challenges of 5-Benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the aqueous solubility challenges associated with 5-Benzimidazolecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physicochemical properties of this compound?

Understanding the basic properties of this compound is the first step in developing an effective dissolution strategy. Key properties are summarized below.[1][2][3][4]

PropertyValueSource
Molecular Formula C₈H₆N₂O₂[1][4]
Molecular Weight 162.15 g/mol [1][4]
Appearance Green-gray to gray-brown powder[3][4]
Melting Point >300 °C[1][3][4]
Predicted pKa ~3.10 (Carboxylic Acid Group)[3][4]
Aqueous Solubility Poorly soluble[3]
Organic Solubility Slightly soluble in DMSO and heated Methanol[3][4]
Q2: My this compound is not dissolving in water, even at low concentrations. What should I try first?

If you are facing initial difficulties, simple physical methods can sometimes be effective. Try gentle heating of the solution or using a bath sonicator to aid dissolution. These methods can help overcome the kinetic barriers of dissolution. However, due to the compound's low intrinsic aqueous solubility, chemical modification of the solvent is often necessary for complete and stable dissolution. The most effective strategies involve pH adjustment and the use of co-solvents.

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

The solubility of this compound is highly dependent on pH because it is an amphoteric molecule, meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the benzimidazole ring).[5][6][7][8][9]

  • At low pH (acidic conditions): The basic benzimidazole ring becomes protonated, forming a positively charged cation.

  • At high pH (basic conditions): The acidic carboxylic acid group becomes deprotonated, forming a negatively charged carboxylate anion.

  • At its isoelectric point (near neutral pH): The molecule exists predominantly in its neutral or zwitterionic form, which has the lowest aqueous solubility.

The most common and effective strategy is to increase the pH of the aqueous medium.[10] By adding a base (e.g., Sodium Hydroxide), you deprotonate the carboxylic acid, forming a highly soluble salt in situ. Most carboxylic acids can be dissolved in water by converting them into their salt form with a strong base.

G cluster_low_ph Low pH (e.g., < 2) cluster_neutral_ph Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 8) node_low Cationic Form (Protonated Imidazole) Solubility: Moderate node_neutral Neutral/Zwitterionic Form (Intrinsic Form) Solubility: Very Low node_low->node_neutral + OH⁻ / - H⁺ node_neutral->node_low + H⁺ / - OH⁻ node_high Anionic Form (Deprotonated Carboxylic Acid) Solubility: High node_neutral->node_high + OH⁻ / - H⁺ node_high->node_neutral + H⁺ / - OH⁻

Effect of pH on the ionization state and solubility of this compound.
Q4: I cannot alter the pH for my experiment. What are my other options?

When pH modification is not possible, using co-solvents is the next best approach.[11][12] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[13] For preclinical studies, combinations of these solvents are often used to create a suitable vehicle.[14][15][16][17]

Co-solventProperties & Use Cases
Dimethyl Sulfoxide (DMSO) A powerful, polar aprotic solvent. Excellent for creating high-concentration stock solutions.[15] Its use in final formulations may be limited by potential toxicity at higher concentrations.[14]
Ethanol A common, less toxic co-solvent. Often used in combination with other solvents.
Polyethylene Glycol (PEG) Especially low molecular weight PEGs (e.g., PEG 300, PEG 400) are frequently used as solubilizers and vehicles in preclinical formulations.[14]
Propylene Glycol (PG) Another common vehicle component, similar in application to PEG.
Q5: My compound dissolves in an organic stock solution (e.g., DMSO) but precipitates when I add it to my aqueous buffer. How can I fix this?

This is a common issue known as "crashing out" and occurs when the concentration of the organic co-solvent is diluted below the level required to keep the compound in solution.

Troubleshooting Steps:

  • Decrease the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will require adding a larger volume to your aqueous buffer, but the final co-solvent percentage will be higher.

  • Increase the Final Co-solvent Percentage: If your experimental model allows, increase the proportion of the co-solvent in the final aqueous solution. For example, instead of a final concentration of 1% DMSO, try 5% or 10%.

  • Change the Order of Addition: Sometimes, slowly adding the stock solution to the vigorously stirring aqueous buffer can prevent localized high concentrations and precipitation.

  • Use Surfactants: Adding a small amount of a surfactant like Tween® 80 or Cremophor® EL to the aqueous phase can help stabilize the compound and prevent precipitation.[18]

G start Start: Compound Precipitates upon Dilution q1 Is the final co-solvent concentration high enough? start->q1 sol1 Increase co-solvent % in final solution (if possible). q1->sol1 No q2 Still precipitating? q1->q2 Yes sol1->q2 sol2 Lower the concentration of the organic stock solution. sol2->q2 sol3 Add a surfactant (e.g., Tween 80) to the aqueous phase. q2->sol3 Yes end End: Stable Solution q2->end No sol3->end

Troubleshooting workflow for precipitation upon dilution.
Q6: Are there more advanced techniques to improve solubility for formulation purposes?

Yes, for more advanced applications like drug development, other techniques are employed:

  • Complexation: This involves using a complexing agent, most commonly a cyclodextrin , to form an inclusion complex.[19][20][21][22][23] The hydrophobic drug molecule (the "guest") fits inside the hydrophobic cavity of the cyclodextrin (the "host"), while the hydrophilic exterior of the cyclodextrin imparts aqueous solubility to the entire complex.[20]

  • Salt Formation: Instead of adjusting pH in situ, a stable salt of the compound (e.g., sodium 5-benzimidazolecarboxylate) can be synthesized and isolated. These pre-formed salts are often crystalline solids with significantly higher aqueous solubility and better stability than the parent compound.[10][24]

  • Solid Dispersions: The drug can be dispersed within a hydrophilic polymer matrix at a molecular level, creating an amorphous solid dispersion.[18] This technique enhances the dissolution rate by preventing the drug from crystallizing.[25]

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile

This protocol determines the compound's solubility at different pH values.[6][9][26][27][28][29][30]

  • Prepare Buffers: Create a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).[26]

  • Add Excess Compound: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure solid is visible.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[26][30]

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot from the clear supernatant and dilute it with a suitable solvent for analysis.

  • Quantify: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[26]

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer.

Protocol 2: Preparation of a Solution using pH Adjustment

This protocol creates a clear solution by forming a salt in situ.

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Create Slurry: Add the compound to the desired volume of purified water. It will form a suspension or slurry.

  • Titrate with Base: While stirring, add a stock solution of a strong base (e.g., 1 M NaOH) dropwise.

  • Observe Dissolution: Continue adding the base until all the solid material has completely dissolved, resulting in a clear solution.

  • Verify pH: Measure the final pH of the solution to ensure it is within a suitable range for your experiment. If necessary, adjust with dilute acid or base. Note that adding acid may cause the compound to precipitate if the pH drops too low.

Protocol 3: Preparation of a Formulation using a Co-solvent System

This protocol is a common example for preparing a vehicle for in vivo preclinical studies.

G cluster_steps Co-solvent Formulation Workflow a 1. Weigh required amount of This compound. b 2. Dissolve compound in 100% DMSO to create a concentrated stock solution. Use sonication if necessary. a->b c 3. In a separate vial, prepare the vehicle by combining PEG 300 and Tween 80. b->c d 4. Add saline or buffer to the vehicle and mix thoroughly. c->d e 5. Slowly add the DMSO stock solution to the final vehicle while vortexing. d->e f 6. Visually inspect for clarity. The result is a clear final formulation. e->f

Experimental workflow for preparing a co-solvent formulation.

Example Formulation (10% DMSO, 40% PEG 300, 5% Tween 80, 45% Saline):

  • Prepare Stock: Dissolve 10 mg of this compound in 1 mL of DMSO to make a 10 mg/mL stock solution.

  • Prepare Vehicle: In a separate tube, combine 4 mL of PEG 300 and 0.5 mL of Tween 80.

  • Dilute Vehicle: Add 4.5 mL of sterile saline to the PEG/Tween mixture and mix thoroughly.

  • Combine: While vigorously vortexing the 9 mL of vehicle, slowly add the 1 mL of DMSO stock solution dropwise. This slow addition into a vortex is critical to prevent precipitation. The final concentration will be 1 mg/mL in a total volume of 10 mL.

References

Optimization of reaction conditions for Phillips-Ladenburg benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the Phillips-Ladenburg synthesis of benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What is the classical Phillips-Ladenburg reaction? A1: The Phillips-Ladenburg synthesis is a foundational method for preparing benzimidazoles. It involves the condensation of an o-phenylenediamine with a carboxylic acid, typically under strong mineral acid conditions (e.g., 4N HCl) and with heating.[1][2][3] This reaction is generally effective for aliphatic carboxylic acids.[2]

Q2: Why does the classical reaction often fail or give low yields with aromatic carboxylic acids? A2: The classical Phillips synthesis often fails with aromatic acids under standard reflux conditions.[4] To achieve condensation with aromatic acids, harsher conditions such as heating in a sealed vessel above 180°C may be required, though alternative modern methods are often preferred.[2]

Q3: What are the main advantages of modern catalytic methods over the classical approach? A3: Modern methods offer significant advantages, including higher yields, drastically reduced reaction times, and milder, more environmentally friendly conditions.[1][5] These approaches often employ catalysts that facilitate the reaction at lower temperatures and may use techniques like microwave irradiation to accelerate the synthesis.[1][6]

Q4: What is a common work-up procedure for this reaction? A4: A typical work-up involves cooling the reaction mixture and neutralizing the strong acid catalyst by slowly adding a base, such as 10% sodium hydroxide solution.[1][7] This neutralization causes the benzimidazole product, which is often insoluble in the aqueous solution, to precipitate. The crude product can then be collected by filtration.[1][4]

Q5: Can acid anhydrides be used instead of carboxylic acids? A5: Yes, acid anhydrides can be used. Acetic anhydride, for example, is commonly used in the preparation of 2-methylbenzimidazoles.[5] This can be an effective alternative, particularly for certain substrates.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Harsh Conditions: Classical methods require high temperatures (250-300 °C), which can lead to degradation and low yields.[5] 2. Poor Reactivity: Aromatic carboxylic acids are less reactive under standard Phillips conditions.[2][4] 3. Impure Reactants: Impurities in the o-phenylenediamine or carboxylic acid can inhibit the reaction.[8] 4. Inefficient Catalyst: Lack of a catalyst or an inappropriate choice of catalyst.1. Switch to a Modern Protocol: Employ a catalytic system (e.g., p-TsOH, NH₄Cl) in a polar solvent like ethanol, which allows for lower reaction temperatures.[8] 2. Use Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields.[1][6] 3. Verify Reactant Purity: Ensure starting materials are pure. Consider using o-phenylenediamine dihydrochloride, which can lead to cleaner reactions.[8] 4. Screen Catalysts: Test different acid catalysts (Brønsted or Lewis acids) to find the optimal choice for your specific substrates.[8]
Product is Discolored (Yellow/Brown) 1. Oxidation: o-Phenylenediamines are susceptible to air oxidation, leading to colored impurities. 2. Side Reactions: High reaction temperatures can cause side reactions and the formation of polymeric tars.1. Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution to adsorb colored impurities, then perform a hot filtration.[9] 2. Potassium Permanganate Wash: For stubborn colors, dissolve the crude product in boiling water and add a potassium permanganate solution until the color persists. Then, add sodium bisulfite to destroy excess permanganate and the manganese dioxide precipitate, followed by hot filtration.[9][10] 3. Use Dihydrochloride Salt: Starting with o-phenylenediamine dihydrochloride can help prevent oxidation and reduce the formation of colored byproducts.[8][11]
Difficult Purification 1. Product and Byproducts have Similar Polarity: Makes separation by column chromatography difficult.[8] 2. Product Degradation on Silica Gel: Some benzimidazole derivatives are unstable on silica gel.[9] 3. Catalyst Removal: Homogeneous catalysts can be difficult to separate from the product.1. Recrystallization: Screen various solvents to find an optimal system for recrystallization, which can be a highly effective purification method.[1] 2. Acid-Base Extraction: Utilize the basic nature of the benzimidazole nitrogen to perform an acid-base extraction to separate it from neutral impurities. 3. "Catch and Release" Purification: Use an acidic resin (e.g., Amberlyst 15) to capture the basic benzimidazole. Wash the resin to remove impurities, then release the pure product by washing with a basic solution.[12] 4. Sublimation: For thermally stable benzimidazoles, vacuum sublimation can yield very high-purity material.[4]
Reaction Not Starting 1. Insufficient Acid: The reaction requires an acidic environment for the cyclodehydration step. 2. Low Temperature: The reaction may have a significant activation energy barrier, especially without an effective catalyst.1. Ensure Acidic Conditions: Use a strong acid like HCl, polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH).[1][7] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). 3. Add a Catalyst: Introduce a catalyst known to be effective for this transformation to lower the activation energy.[8]

Data Presentation: Reaction Condition Optimization

Table 1: Comparison of Classical vs. Modern Catalytic Methods

MethodCatalystAcid/SolventTemperature (°C)TimeTypical Yield (%)Reference(s)
Classical Phillips None4N Hydrochloric Acid100 (Reflux)4 hModerate[1]
Classical (High Temp) NonePolyphosphoric Acid (PPA)>1502-6 hVariable[5][7]
Modern Catalytic NH₄ClEthanol80-90~4 h72-90[3]
Microwave-Assisted Lewis Acid (e.g., ZrCl₄)Ethanol12010-15 minHigh[1]
Green Chemistry MgO@DFNS (recyclable)EthanolRoom Temp4 hHigh[8]

Table 2: Optimization of Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

Reaction: N-phenyl-o-phenylenediamine (1 mmol) + Benzaldehyde (1 mmol) in Solvent

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference(s)
1---Ethyl LactateRoom Temp1200[6]
2---Ethyl Lactate10012015.3[6]
3Er(OTf)₃ (1%)Water6012059.6[6][13]
4Er(OTf)₃ (1%)Water10012089.7[6][13]
5Er(OTf)₃ (1%)Solvent-Free605-1085-99[6]

Experimental Protocols

Protocol 1: Classical Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole [1]

  • In a round-bottom flask, combine o-phenylenediamine (0.1 mol, 10.8 g) and acetic acid (0.12 mol, 6.9 mL).

  • Carefully add 4N Hydrochloric acid (50 mL) to the mixture.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 100°C) for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly neutralize the solution by the dropwise addition of 10% sodium hydroxide solution until a precipitate forms and the mixture is alkaline to litmus paper.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry thoroughly.

  • For further purification, recrystallize the crude product from ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-Arylbenzimidazole [1]

  • In a microwave process vial, mix o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of a Lewis acid (e.g., 10 mol% ZrCl₄) in ethanol (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to yield the desired product.

Protocol 3: Purification of Discolored Benzimidazole [9][10]

  • Dissolve the crude, discolored benzimidazole in a minimum amount of boiling water (approx. 13 mL per gram of product).

  • While hot, add a solution of potassium permanganate dropwise until the solution becomes opaque with a persistent brown precipitate of manganese oxide.

  • Add solid sodium bisulfite in small portions to the hot mixture until the solution becomes clear.

  • Add a small amount of activated carbon (decolorizing charcoal) and digest the mixture for 10-15 minutes.

  • Filter the hot solution rapidly through a pre-heated funnel to remove the charcoal and any remaining solids.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Collect the pure, white crystals by vacuum filtration.

Visualizations

Reaction_Mechanism Phillips-Ladenburg Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products OPD o-Phenylenediamine Amide N-Acyl-o-phenylenediamine (Amide Intermediate) OPD->Amide Acid Carboxylic Acid Acid->Amide + H⁺ Imine Cyclized Intermediate Amide->Imine Intramolecular Cyclization (-H₂O) Benzimidazole 2-Substituted Benzimidazole Imine->Benzimidazole Dehydration (-H₂O) Water H₂O Imine->Water

Caption: The reaction mechanism proceeds via condensation to an amide intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration.

Experimental_Workflow General Experimental Workflow start Start reactants 1. Combine o-Phenylenediamine, Carboxylic Acid, and Acid/Catalyst start->reactants reaction 2. Heat Reaction (Reflux or Microwave) reactants->reaction monitor 3. Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup 4. Cool and Neutralize with Base monitor->workup Complete isolate 5. Isolate Crude Product (Filtration) workup->isolate purify 6. Purify Product (Recrystallization/Chromatography) isolate->purify analyze 7. Characterize Final Product (NMR, MS, MP) purify->analyze end End analyze->end

Caption: A standard workflow for the Phillips-Ladenburg synthesis, from setup to final product analysis.

Troubleshooting_Guide Troubleshooting Decision Tree problem Problem: Low or No Yield cause1 Using Aromatic Carboxylic Acid? problem->cause1 cause2 Reaction Temp Too Low? cause1->cause2 No sol1 Solution: Use harsher conditions (>180°C, sealed tube) or switch to modern method. cause1->sol1 Yes cause3 Using a Catalyst? cause2->cause3 No sol2 Solution: Increase temperature or switch to microwave synthesis. cause2->sol2 Yes sol3 Solution: Add a catalyst like p-TsOH or NH₄Cl. cause3->sol3 No sol4 Solution: Check reactant purity. Screen different catalysts and solvents. cause3->sol4 Yes

Caption: A decision tree to diagnose and solve common issues leading to low reaction yields.

References

Identifying and minimizing side product formation in benzimidazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize the formation of unwanted side products in benzimidazole reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide & FAQs

This section provides answers to common questions and issues related to side product formation in benzimidazole synthesis, particularly from the condensation of o-phenylenediamines with aldehydes or carboxylic acids.

Q1: I am getting a significant amount of a 1,2-disubstituted benzimidazole as a side product instead of my target 2-substituted benzimidazole. How can I improve the selectivity?

A1: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using aldehydes as reactants. This occurs when a second molecule of the aldehyde reacts with the nitrogen at the 1-position of the newly formed benzimidazole ring. Here are several strategies to enhance the selectivity for the 2-substituted product:

  • Control Stoichiometry: To favor the formation of the 2-substituted product, use a 1:1 molar ratio of o-phenylenediamine to aldehyde. A slight excess of the diamine can also help consume the aldehyde before it can react further.[1]

  • Choice of Solvent: The solvent can influence the reaction's selectivity. Non-polar solvents may favor the formation of the 2-substituted product, while mixtures like water-ethanol can sometimes lead to the 1,2-disubstituted side product.[1]

  • Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. For instance, some solid-supported acid catalysts have been shown to favor the formation of 2-substituted benzimidazoles. Conversely, catalysts like Er(OTf)₃ in the presence of electron-rich aldehydes can selectively produce the 1,2-disubstituted product.

  • Reaction Conditions: Lowering the reaction temperature and reaction time can sometimes reduce the formation of the 1,2-disubstituted product. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

Q2: My reaction mixture is turning dark, and I am isolating colored impurities. What is causing this and how can I prevent it?

A2: The development of a dark color in your reaction mixture is often due to the oxidation of the o-phenylenediamine starting material.[1] This can lead to the formation of polymeric, tar-like substances that are difficult to remove.

  • Inert Atmosphere: To prevent oxidation, conduct your reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Purity of Starting Materials: Ensure that your o-phenylenediamine is of high purity and has not been stored for extended periods where it may have been exposed to air and light.

  • Use of Salts: In some cases, using the dihydrochloride salt of o-phenylenediamine can reduce the formation of colored impurities and lead to a cleaner reaction.[2]

Q3: The reaction is not going to completion, and I am isolating the Schiff base intermediate. How can I promote full cyclization?

A3: The formation of a stable Schiff base intermediate without subsequent cyclization to the benzimidazole ring can be an issue. This is often due to insufficient activation for the final ring-closing step.

  • Oxidizing Agent: The cyclization of the Schiff base intermediate is an oxidative process. Ensure that an appropriate oxidizing agent is present in the reaction. Common oxidants include hydrogen peroxide, air (oxygen), or sodium metabisulfite.

  • Catalyst: The choice of catalyst is crucial. Acid catalysts are often used to promote the condensation and cyclization steps. If you are using a catalyst, ensure it is active and present in a sufficient amount.

  • Reaction Temperature: Increasing the reaction temperature can often provide the necessary energy to overcome the activation barrier for cyclization.

Q4: I am observing a complex mixture of products that I cannot easily identify. What are other potential side reactions?

A4: Besides the common 1,2-disubstitution, other side reactions can lead to a complex product mixture:

  • Over-oxidation: While an oxidant is necessary, harsh conditions or an excess of a strong oxidant can lead to the oxidation of the benzimidazole ring itself, resulting in undesired byproducts.

  • Polymerization: o-phenylenediamine and aldehydes can potentially undergo polymerization under certain conditions, especially at high temperatures or in the presence of certain catalysts.

  • Side Reactions of the Aldehyde: If the aldehyde being used has other reactive functional groups, these may undergo side reactions under the reaction conditions.

To minimize these, carefully control the reaction conditions (temperature, time, stoichiometry of reagents and oxidants) and consider purification of your starting materials.

Quantitative Data on Reaction Conditions

The choice of catalyst and solvent can significantly impact the product distribution. The following tables summarize the effect of different reaction conditions on the synthesis of 2-substituted benzimidazoles.

Table 1: Effect of Catalyst on the Synthesis of 2-Phenyl-1H-benzo[d]imidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
FeCl₃/Al₂O₃DMFRoom Temp292[3]
p-TSOHEthanolReflux388[4]
NoneWater100283[4]
Supported Gold NanoparticlesCHCl₃:MeOH (3:1)Room Temp1895[5][6]

Table 2: Solvent Effect on the Selectivity of 2-Substituted vs. 1,2-Disubstituted Benzimidazoles

SolventProduct Ratio (2-subst : 1,2-disubst)Reference
TolueneFavors 2-substituted[1]
Water-EthanolCan favor 1,2-disubstituted[1]
DichloromethaneMixture of products[6]
MethanolMixture of products[6]

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of 2-phenyl-1H-benzo[d]imidazole, which can be prone to the formation of the 1,2-disubstituted side product, 1-benzyl-2-phenyl-1H-benzo[d]imidazole.

Synthesis of 2-Phenyl-1H-benzo[d]imidazole

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ammonium Chloride (NH₄Cl) (2.14 g, 40 mmol)

  • Chloroform (CHCl₃) (50 mL)

  • Ethyl acetate

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (10 mmol) and ammonium chloride (40 mmol) in chloroform (50 mL).

  • To this stirred solution, add benzaldehyde (10 mmol) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (20 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2-phenyl-1H-benzo[d]imidazole.

Note: To minimize the formation of the 1,2-disubstituted side product, it is crucial to maintain a 1:1 stoichiometry between the o-phenylenediamine and benzaldehyde.

Visualizations

Logical Workflow for Minimizing Side Products

This diagram outlines a systematic approach to troubleshooting and minimizing side product formation in benzimidazole synthesis.

logical_workflow start Start: Benzimidazole Synthesis check_purity Check Purity of Starting Materials start->check_purity reaction_setup Set Up Reaction: - Stoichiometry (1:1) - Inert Atmosphere check_purity->reaction_setup monitor_reaction Monitor Reaction by TLC reaction_setup->monitor_reaction workup Work-up and Crude Product Isolation monitor_reaction->workup analyze_product Analyze Crude Product (NMR, LC-MS) workup->analyze_product pure_product Pure 2-Substituted Benzimidazole analyze_product->pure_product No side_products Side Products Detected? analyze_product->side_products Yes identify_side_product Identify Side Product(s) side_products->identify_side_product optimize_conditions Optimize Reaction Conditions identify_side_product->optimize_conditions adjust_stoichiometry Adjust Stoichiometry optimize_conditions->adjust_stoichiometry change_solvent Change Solvent optimize_conditions->change_solvent change_catalyst Change Catalyst/Oxidant optimize_conditions->change_catalyst adjust_temp_time Adjust Temperature/Time optimize_conditions->adjust_temp_time adjust_stoichiometry->reaction_setup change_solvent->reaction_setup change_catalyst->reaction_setup adjust_temp_time->reaction_setup

Caption: Troubleshooting workflow for benzimidazole synthesis.

Signaling Pathway Inhibition by Benzimidazole Derivatives

Benzimidazole derivatives are known to inhibit various signaling pathways implicated in cancer. The diagram below illustrates the inhibition of the EGFR and BRAF signaling pathways.

signaling_pathway cluster_EGFR EGFR Pathway cluster_BRAF BRAF/MAPK Pathway EGFR EGFR RAS_E RAS EGFR->RAS_E PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS_B RAS BRAF BRAF V600E RAS_B->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzimidazole Benzimidazole Derivatives Benzimidazole->Inhibition_EGFR Benzimidazole->Inhibition_BRAF

Caption: Inhibition of EGFR and BRAF pathways by benzimidazoles.

References

Technical Support Center: Effective Purification of 5-Benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-Benzimidazolecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The three most effective and commonly used purification techniques are Acid-Base Extraction, Recrystallization, and Column Chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.[1][2]

Q2: My crude product is a dark, amorphous solid. Which purification method should I try first?

A2: Acid-base extraction is an excellent initial strategy for dark, crude solids. This technique specifically separates your acidic product from neutral and basic impurities, which are often responsible for coloration. The process involves dissolving the crude mixture in an organic solvent and using an aqueous base to selectively pull the desired acid into the water layer as its salt, leaving many impurities behind.[3][4][5]

Q3: I'm having difficulty finding a suitable solvent for recrystallization. What are the best options?

A3: The ideal recrystallization solvent should dissolve this compound poorly at room temperature but well at elevated temperatures.[2][6] Given that the compound is sparingly soluble in water but soluble in organic solvents like DMSO and DMF[7][8], a good starting point is to test polar protic solvents. Ethanol, methanol, or a mixture of ethanol and water are often effective. While DMSO and DMF are good solvents for dissolving the compound, their high boiling points make them generally unsuitable for recrystallization.

Q4: During acid-base extraction, my product oiled out or did not precipitate after acidification. What went wrong?

A4: This is a common issue that can arise from several factors:

  • Incomplete Acidification: The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt. Ensure the solution is strongly acidic (pH 3-4) by testing with pH paper.[5]

  • High Solubility: If the product has some solubility in the acidic aqueous solution, precipitation may be incomplete. Cooling the solution in an ice bath can help decrease solubility and promote precipitation.[4]

  • "Oiling Out": If the product separates as an oil instead of a solid, it may be due to residual organic solvent or the presence of impurities that depress the melting point. In this case, you can extract the acidified aqueous layer with a suitable organic solvent (like ethyl acetate), and then dry and evaporate the organic solvent to recover the purified product.[5]

Q5: What are the common impurities I should expect, and how can I detect them?

A5: Common impurities often include unreacted starting materials (e.g., 3,4-diaminobenzoic acid), side-products from the synthesis, and potentially a decarboxylation product (benzimidazole) if the reaction was subjected to high heat.[1][9][10] Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods for detecting these impurities and assessing the purity of your final product.[9]

Q6: My product recovery is very low after silica gel column chromatography. What is causing this?

A6: The high polarity of the carboxylic acid and the nitrogen atoms in the benzimidazole ring can cause the compound to bind strongly (irreversibly adsorb) to the acidic silica gel surface.[11] To mitigate this, add a small amount of acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent. This keeps the carboxylic acid protonated, reducing its interaction with the silica and improving recovery.[9][11]

Purification Technique Comparison

TechniqueTypical PurityExpected YieldScalabilityProsCons
Recrystallization Moderate to High60-90%ExcellentSimple, inexpensive, effective for removing minor impurities.Requires finding a suitable solvent; may not remove closely related impurities.
Acid-Base Extraction High75-95%ExcellentHighly selective for acidic compounds; efficiently removes neutral and basic impurities.[5][12]Ineffective for removing other acidic impurities; involves multiple steps.
Column Chromatography High to Very High50-85%ModerateCan separate complex mixtures and impurities with similar properties.[1]More complex, time-consuming, requires larger volumes of solvent, potential for product loss on the column.[11]

Troubleshooting Guides

Problem 1: Low Purity or Yield After Recrystallization

SymptomPossible CauseRecommended Solution
Oily precipitate forms.The boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.Choose a lower-boiling point solvent. Perform an initial acid-base extraction to remove gross impurities.
No crystals form upon cooling.The solution is not saturated (too much solvent was added), or the compound is supersaturated.Boil off some solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.
Product is still colored.Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.
Low recovery of material.Too much solvent was used, or the compound is partially soluble in the cold solvent.Use the minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Problem 2: Issues During Acid-Base Extraction

SymptomPossible CauseRecommended Solution
An emulsion forms at the interface.The two phases are not separating cleanly due to agitation or detergents.Allow the funnel to stand for a longer period. Gently swirl the funnel instead of shaking vigorously. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low yield of precipitate after acidification.Incomplete extraction into the basic aqueous layer or product has some water solubility.Perform multiple extractions (2-3 times) with the aqueous base. Ensure acidification is complete (pH 3-4) and cool the aqueous solution in an ice bath before filtering.[5]
The final product is wet or sticky.Inadequate drying after filtration.Wash the filtered solid with a small amount of cold water to remove inorganic salts. Dry the product thoroughly under a high vacuum.

Experimental Protocols & Visualizations

Purification Method Selection Workflow

The following diagram outlines a logical approach to selecting the most appropriate purification technique based on the characteristics of your crude product.

G start Crude this compound q1 Initial Purity Assessment (TLC/HPLC) start->q1 recrystallization Recrystallization q1->recrystallization  Relatively Pure (>85%)  Minor Impurities extraction Acid-Base Extraction q1->extraction  Significant Neutral/Basic  Impurities Present chromatography Column Chromatography q1->chromatography  Complex Mixture  Structurally Similar Impurities

Caption: A decision-making workflow for selecting a purification method.

Protocol 1: Acid-Base Extraction

This method is highly effective for separating the acidic target compound from neutral or basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent, such as ethyl acetate (10-20 mL per gram of crude material).

  • Base Extraction: Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (3 x 10 mL). Combine the aqueous layers. The desired product is now in the aqueous layer as its sodium salt.

  • Back-Wash: Extract the combined aqueous layers with a small portion of the organic solvent (e.g., 10 mL of ethyl acetate) to remove any remaining neutral impurities.[3] Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (pH 3-4, check with pH paper).[4] A precipitate of the purified product should form.

  • Isolation: Collect the solid precipitate by suction filtration using a Hirsch or Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salt byproducts.

  • Drying: Dry the purified product under a high vacuum to a constant weight.

Acid-Base Extraction Workflow Diagram

G cluster_organic Organic Phase (Ethyl Acetate) cluster_aqueous Aqueous Phase A 1. Crude Product Dissolved D 4. Neutral & Basic Impurities (Discard) B 2. Extract with sat. NaHCO3 (aq) A->B C 3. Aqueous Layer: Sodium 5-Benzimidazolecarboxylate E 5. Acidify with HCl to pH 3-4 C->E F 6. Precipitate Forms E->F G 7. Filter, Wash & Dry F->G B->D B->C H Purified Product G->H

Caption: The experimental workflow for purification via acid-base extraction.

Protocol 2: Recrystallization

This protocol is suitable if the crude product is relatively pure (>85%) and a suitable solvent has been identified.

Methodology:

  • Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol/water mixture).

  • Dissolution: Heat the mixture on a hot plate while stirring. Add small portions of hot solvent until the solid just dissolves completely.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness appears, cool the flask further in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under a high vacuum.

Protocol 3: Silica Gel Column Chromatography

This method is used for difficult separations or when very high purity is required.

Methodology:

  • Eluent Selection: Using TLC, determine a suitable eluent system. A gradient of dichloromethane (DCM) to 5-10% methanol in DCM with 0.5% acetic acid is a good starting point.

  • Column Packing: Pack a chromatography column with silica gel using the chosen non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Run the column, starting with the less polar eluent and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

Catalyst selection and optimization for condensing o-phenylenediamine with carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of benzimidazoles via the condensation of o-phenylenediamine with carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the condensation of o-phenylenediamine with carboxylic acids?

A1: A variety of catalysts can be employed for this reaction. The choice of catalyst often depends on the specific carboxylic acid used, the desired reaction conditions (e.g., temperature, solvent), and environmental considerations. Commonly used catalysts include:

  • Acid Catalysts : Strong mineral acids were historically used, but milder and more environmentally friendly options are now preferred.

    • p-Toluenesulfonic acid (p-TsOH) is an effective, inexpensive, and readily available catalyst.[1]

    • Acetic acid can also promote the condensation, particularly under microwave irradiation.[2][3]

    • Other options include H₂O₂/HCl and alumina-methanesulfonic acid (AMA).[3][4]

  • Heterogeneous Catalysts : These catalysts offer advantages in terms of separation and recyclability.

    • Supported gold nanoparticles, such as Au/TiO₂, have shown high efficacy under ambient conditions.[5][6]

    • Zeolites and various metal oxides are also utilized.[5]

  • Other Catalytic Systems :

    • In some cases, the reaction can be performed without a catalyst under high-temperature thermal conditions.[3][7][8]

    • Amino acids have been explored as green catalysts for reactions with α-keto acids.[9]

Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Inadequate Catalyst : The chosen catalyst may not be optimal for your specific substrates. Refer to the catalyst selection guide (Q1) and consider screening alternative catalysts. For instance, if you are using a mild acid catalyst with a deactivated carboxylic acid, a stronger acid or a transition metal catalyst might be necessary.

  • Suboptimal Temperature : The reaction temperature plays a crucial role.

    • For many procedures, heating is required. For example, a study using solvent-free conditions found that 140°C was the optimal temperature for the condensation of o-phenylenediamine with acetic acid.[7][8]

    • Conversely, some modern catalytic systems, like Au/TiO₂, can function efficiently at room temperature (25°C).[5][6]

    • Experiment with a temperature gradient to find the sweet spot for your reaction.

  • Incorrect Solvent : The solvent can significantly influence the reaction rate and yield.

    • Polar aprotic solvents like DMF and acetonitrile are commonly used.[1][10]

    • For gold nanoparticle-catalyzed reactions, a mixture of CHCl₃:MeOH (3:1) has been found to be effective.[5][6]

    • In some cases, solvent-free conditions can provide excellent results and simplify purification.[7][8]

  • Reaction Time : Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Some protocols may require several hours for completion.[1]

  • Microwave Irradiation : The use of microwave synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[2][3][11]

Q3: I am getting a significant amount of side products. What are they and how can I minimize their formation?

A3: Side product formation is a common issue. The primary side products are often related to the reaction of o-phenylenediamine with aldehydes, which can be formed in situ or be present as impurities.

  • Schiff Base Formation : o-Phenylenediamine can react with aldehydes to form Schiff bases, which may undergo further reactions.

  • 1,2-Disubstituted Benzimidazoles : If an aldehyde is present, it can react with the initially formed benzimidazole to yield a 1,2-disubstituted product.

  • Quinoxalines : In the presence of α-dicarbonyl compounds, which can form from the oxidation of starting materials or intermediates, quinoxalines may be formed as byproducts.

To minimize side products:

  • Use Pure Starting Materials : Ensure your o-phenylenediamine and carboxylic acid are free from aldehyde impurities.

  • Control Reaction Conditions : Overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition and side reactions.

  • Inert Atmosphere : While many procedures are performed in air, if you suspect oxidative side products, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Ineffective catalyst- Try a different class of catalyst (e.g., switch from an acid to a heterogeneous catalyst).[1][5] - Ensure the catalyst is active and not poisoned.
Insufficient temperature- Gradually increase the reaction temperature, monitoring for product formation and decomposition.[7][12]
Inappropriate solvent- Screen a range of solvents with varying polarities.[10][13] - Consider solvent-free conditions.[7][8]
Slow Reaction Rate Low temperature- Increase the reaction temperature.
Low catalyst loading- Increase the catalyst loading, but be mindful of potential side reactions.
Inefficient heating- Consider using microwave irradiation for more effective and rapid heating.[2][11]
Formation of Multiple Products Impure starting materials- Purify o-phenylenediamine and the carboxylic acid before use.
Reaction with aldehyde impurities- If aldehydes are suspected, consider purification of the carboxylic acid.
Side reactions due to harsh conditions- Lower the reaction temperature or shorten the reaction time.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent- After the reaction, try to precipitate the product by adding an anti-solvent.
Catalyst is difficult to remove- Use a heterogeneous catalyst that can be easily filtered off.[5]

Experimental Protocols

General Procedure for Condensation using p-TsOH[1]
  • In a round-bottom flask, combine o-phenylenediamine (0.01 mol) and the desired carboxylic acid (0.01 mol).

  • Add toluene (10 mL) as the solvent.

  • Add p-toluenesulfonic acid (a catalytic amount, e.g., 20 mol%).

  • Reflux the mixture for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated product, wash with a small amount of cold solvent, and dry.

General Procedure using Supported Gold Nanoparticles (Au/TiO₂)[5][6]
  • To a 5 mL glass vial, add the Au/TiO₂ catalyst (1 mol% Au).

  • Add a 3:1 mixture of CHCl₃:MeOH (1.5 mL).

  • Add o-phenylenediamine (0.2 mmol) and the corresponding aldehyde or carboxylic acid (0.2 mmol).

  • Stir the reaction mixture at 25°C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, centrifuge the mixture to separate the solid catalyst.

  • Wash the catalyst with methanol.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Visualized Workflows and Logic

Troubleshooting_Workflow start Low Product Yield check_temp Is the reaction temperature optimized? start->check_temp increase_temp Increase temperature incrementally. Monitor for decomposition. check_temp->increase_temp No check_catalyst Is the catalyst appropriate? check_temp->check_catalyst Yes success Improved Yield increase_temp->success screen_catalysts Screen alternative catalysts (e.g., p-TsOH, Au/TiO2). check_catalyst->screen_catalysts No check_solvent Is the solvent optimal? check_catalyst->check_solvent Yes screen_catalysts->success screen_solvents Test different solvents or solvent-free conditions. check_solvent->screen_solvents No check_time Is the reaction time sufficient? check_solvent->check_time Yes screen_solvents->success increase_time Increase reaction time and monitor via TLC. check_time->increase_time No increase_time->success

Caption: Troubleshooting workflow for low product yield.

Reaction_Mechanism_Acid_Catalysis cluster_reactants Reactants OPD o-Phenylenediamine attack Nucleophilic attack by amine group OPD->attack RCOOH Carboxylic Acid protonation Protonation of Carboxylic Acid RCOOH->protonation protonation->attack intermediate Tetrahedral Intermediate attack->intermediate dehydration1 Dehydration (Loss of H2O) intermediate->dehydration1 schiff_base Schiff Base Intermediate dehydration1->schiff_base cyclization Intramolecular Nucleophilic Attack schiff_base->cyclization dehydration2 Dehydration (Loss of H2O) cyclization->dehydration2 product Benzimidazole dehydration2->product

Caption: Simplified mechanism of acid-catalyzed condensation.

References

Technical Support Center: Protocol for Scaling Up the Production of 5-Benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up of 5-Benzimidazolecarboxylic acid synthesis. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol outlines a common and scalable method for the synthesis of this compound, which involves the condensation of 3,4-diaminobenzoic acid with formic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Equipment
Reagent/EquipmentSpecification
3,4-Diaminobenzoic acid>98% purity
Formic acid>95% purity
Hydrochloric acid4 M solution
Activated CarbonDecolorizing grade
Glass-lined reactorAppropriate volume for the intended scale, with overhead stirrer, reflux condenser, and temperature probe
Filtration unite.g., Nutsche filter-dryer
Drying ovenVacuum-capable
Procedure
  • Charging the Reactor: In a suitable glass-lined reactor, charge 3,4-diaminobenzoic acid and a 4 M solution of hydrochloric acid.

  • Addition of Formic Acid: Slowly add formic acid to the reactor. An excess of formic acid is generally used to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (around 100-110 °C) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of approximately 7. The product will precipitate out of the solution.

  • Isolation: Isolate the crude product by filtration. Wash the filter cake with cold water to remove any remaining salts.

  • Purification (Recrystallization):

    • Dissolve the crude product in boiling water.

    • Add activated carbon to the hot solution to decolorize it.

    • Stir for a short period and then filter the hot solution to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold water.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Process Parameters for Scale-Up
ParameterLaboratory Scale (Typical)Pilot/Production Scale (Considerations)
Reactant Ratio 1:1.2 (3,4-diaminobenzoic acid : formic acid)May need to be optimized to balance reaction completion and cost.
Reaction Temperature 100-110 °CEfficient heat transfer is critical to maintain a consistent temperature throughout the larger volume. Hot spots can lead to side reactions.
Reaction Time 2-4 hoursMay need to be adjusted based on mixing efficiency and heat transfer at scale.
Mixing Speed Magnetic stirringMechanical stirring with appropriate impeller design is necessary to ensure homogeneity in a large reactor.
Purification Laboratory glasswareRequires larger filtration and crystallization vessels. The cooling rate during crystallization needs to be controlled to achieve the desired crystal size and purity.

Troubleshooting Guide

Troubleshooting cluster_issues cluster_causes_ly cluster_solutions_ly cluster_causes_ip cluster_solutions_ip cluster_causes_rs cluster_solutions_rs LowYield Low Yield LY_C1 Incomplete Reaction LowYield->LY_C1 LY_C2 Product Loss During Workup LowYield->LY_C2 LY_C3 Side Reactions LowYield->LY_C3 ImpureProduct Impure Product IP_C1 Unreacted Starting Materials ImpureProduct->IP_C1 IP_C2 Formation of Byproducts ImpureProduct->IP_C2 IP_C3 Inefficient Purification ImpureProduct->IP_C3 ReactionStall Reaction Stalling RS_C1 Poor Mixing ReactionStall->RS_C1 RS_C2 Insufficient Heat ReactionStall->RS_C2 RS_C3 Reagent Quality ReactionStall->RS_C3 LY_S1 Increase reaction time/temperature. Ensure efficient mixing. LY_C1->LY_S1 LY_S2 Optimize neutralization and filtration. Check for solubility in wash solvents. LY_C2->LY_S2 LY_S3 Control temperature carefully. Ensure purity of starting materials. LY_C3->LY_S3 IP_S1 Ensure reaction goes to completion (TLC/HPLC monitoring). IP_C1->IP_S1 IP_S2 Optimize reaction conditions. Consider alternative purification methods. IP_C2->IP_S2 IP_S3 Optimize recrystallization solvent and conditions. Use appropriate amount of activated carbon. IP_C3->IP_S3 RS_S1 Increase agitation speed. Check impeller design for scale. RS_C1->RS_S1 RS_S2 Verify heating system is functioning correctly. Ensure adequate heat transfer. RS_C2->RS_S2 RS_S3 Test purity of starting materials. Use fresh reagents. RS_C3->RS_S3 experimental_workflow qc_node qc_node start Start charge_reagents Charge Reactor with 3,4-Diaminobenzoic Acid and HCl Solution start->charge_reagents add_formic_acid Add Formic Acid charge_reagents->add_formic_acid reflux Heat to Reflux (100-110 °C) add_formic_acid->reflux monitor_reaction Monitor Reaction (TLC/HPLC) reflux->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->reflux No cool_neutralize Cool and Neutralize (pH ~7) reaction_complete->cool_neutralize Yes isolate_crude Isolate Crude Product (Filtration) cool_neutralize->isolate_crude recrystallize Recrystallize from Hot Water with Activated Carbon isolate_crude->recrystallize isolate_pure Isolate Pure Product (Filtration) recrystallize->isolate_pure dry_product Dry Product (Vacuum Oven) isolate_pure->dry_product final_qc Final QC (Purity, Yield) dry_product->final_qc end End Product final_qc->end

Preventing racemization during amide coupling with 5-Benzimidazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during amide coupling reactions involving 5-Benzimidazolecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the amide coupling of this compound?

A1: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of this compound, if the molecule or the amine it is being coupled with is chiral, racemization can lead to the formation of undesired diastereomers. This is a significant concern in drug development, as different stereoisomers can have different pharmacological activities and toxicities. The mechanism of racemization in amide coupling often involves the formation of an oxazolone intermediate, which can readily lose its stereochemical integrity.[1][2][3]

Q2: Which coupling reagents are recommended to minimize racemization with this compound?

A2: The choice of coupling reagent is critical in controlling racemization. For sensitive substrates like derivatives of this compound, uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally recommended.[4][5][6] These reagents, especially when used with additives, can effectively suppress racemization. While carbodiimides like DCC and EDC are common, they are more prone to causing racemization unless used in conjunction with additives.[2]

Q3: What is the role of additives like HOBt and OxymaPure, and should I use them?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly recommended to suppress racemization.[2][7][8][9][10][11] They work by reacting with the activated carboxylic acid intermediate to form an active ester. This active ester is more stable and less prone to racemization than the initial activated species formed by the coupling reagent alone.[8][11] OxymaPure is often considered a superior and safer alternative to HOBt.[2][8]

Q4: How do reaction temperature and the choice of base affect racemization?

A4: Lowering the reaction temperature, typically to 0 °C, can significantly reduce the rate of racemization.[2][9] The choice of base is also crucial. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are generally preferred over less hindered bases such as triethylamine (TEA).[12] The stronger basicity and smaller size of TEA can more readily lead to the deprotonation of the alpha-carbon, facilitating racemization.[12] For particularly sensitive couplings, even weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine may be considered.[2]

Q5: I am still observing significant racemization. What other troubleshooting steps can I take?

A5: If racemization persists, consider the following:

  • Order of addition: Pre-activating the this compound with the coupling reagent and additive for a short period before adding the amine can sometimes be beneficial. However, prolonged pre-activation can also lead to side reactions.

  • Solvent choice: Polar aprotic solvents like DMF or NMP are standard. Ensure they are anhydrous, as water can hydrolyze the activated intermediates.[9]

  • Reagent stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and amine relative to the carboxylic acid. Avoid a large excess of the coupling reagent, which can lead to side reactions.

  • Alternative coupling reagents: Consider newer generation reagents like COMU, which is based on Oxyma and has shown high efficiency with low racemization.[4][6]

Data Summary: Racemization with Various Coupling Conditions

The following table summarizes the expected level of racemization for a model chiral carboxylic acid under different amide coupling conditions. While specific data for this compound is not provided, these trends are generally applicable.

Coupling ReagentAdditiveBaseTemperature (°C)Expected Racemization (%)
DCCNoneTEA25High (>15%)
DCCHOBtDIPEA0Low (1-5%)
EDCHOBtDIPEA0Low (1-5%)
HBTUHOBtDIPEA25Low (1-3%)
HATUNoneDIPEA25Very Low (<1%)
COMUNoneDIPEA25Very Low (<1%)

Note: The expected racemization percentages are illustrative and can vary depending on the specific amine substrate and reaction conditions.

Experimental Protocol: Low-Racemization Amide Coupling of this compound

This protocol provides a general method for the amide coupling of this compound designed to minimize racemization.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine (1.1 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Stir the reaction mixture at 0 °C for 15 minutes, then allow it to slowly warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Troubleshooting Workflow

G Troubleshooting Racemization in Amide Coupling start High Racemization Observed q1 Using Additive (HOBt/Oxyma)? start->q1 a1_no Add HOBt or OxymaPure q1->a1_no No q2 Reaction Temperature? q1->q2 Yes a1_no->q2 a2_high Lower Temperature to 0°C q2->a2_high > 0°C q3 Base Used? q2->q3 0°C a2_high->q3 a3_tea Switch to DIPEA or NMM q3->a3_tea TEA q4 Coupling Reagent? q3->q4 DIPEA/NMM a3_tea->q4 a4_dcc Use HATU, HBTU, or COMU q4->a4_dcc Carbodiimide end_ok Racemization Minimized q4->end_ok Uronium/Phosphonium a4_dcc->end_ok

Caption: Troubleshooting workflow for minimizing racemization.

References

Optimizing temperature and reaction time for amide bond formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is showing low to no product yield. What are the common causes?

A1: Low or no product yield in amide coupling reactions can stem from several factors. The most common issues include:

  • Incomplete activation of the carboxylic acid: The coupling reagent may be inefficient or used in insufficient amounts, preventing the complete conversion of the carboxylic acid to its activated form.[1]

  • Deactivation of the amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic and unable to participate in the coupling reaction.[1]

  • Steric hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction site, leading to a slow or incomplete reaction.[1]

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1][2]

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[1]

Q2: How do I choose the optimal temperature for my amide coupling reaction?

A2: The optimal temperature for amide bond formation is dependent on the specific substrates, coupling reagent, and solvent used.

  • Starting Point: Most amide coupling reactions proceed efficiently at room temperature (20-25°C).[3][4] Many protocols for common coupling reagents like HATU and EDC/HOBt recommend starting at 0°C and then allowing the reaction to warm to room temperature.[5][6][7]

  • Sluggish Reactions: If you observe a slow or incomplete reaction at room temperature, gentle heating to 40-60°C can often increase the reaction rate and drive it to completion.[8][9] However, be cautious as higher temperatures can also promote side reactions.

  • Sensitive Substrates: For reactions involving substrates that are prone to racemization or degradation, it is advisable to run the reaction at a lower temperature (e.g., 0°C) to minimize these side reactions.[5][10]

Q3: What is a typical reaction time for an amide coupling reaction?

A3: Reaction times can vary significantly, from a few minutes to overnight (12-18 hours).[3]

  • Highly Reactive Substrates: With efficient coupling reagents like HATU, reactions with unhindered primary amines can be complete in as little as 15-60 minutes.[11]

  • Sterically Hindered Substrates: When dealing with bulky carboxylic acids or amines, the reaction time may need to be extended to several hours or even overnight to achieve a good yield.[3]

  • Monitoring Progress: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to know when the reaction is complete.[1][3][11]

Q4: I am observing significant side reactions. How can I minimize them?

A4: The formation of side products is a common issue in amide bond formation. Here are some strategies to minimize them:

  • Epimerization/Racemization: This is a concern when using chiral carboxylic acids. To suppress epimerization, use coupling additives like HOBt or HOAt.[1] Running the reaction at a lower temperature can also be beneficial.[5][10]

  • N-acylurea formation: This is a common side product when using carbodiimide coupling reagents like EDC or DCC. The use of additives like HOBt can help minimize the formation of this byproduct.[6][10]

  • Guanidinylation of the amine: This can occur when using uronium-based coupling reagents like HATU. To avoid this, ensure the carboxylic acid is pre-activated with HATU and a base before adding the amine.[12]

Troubleshooting Guide: Low Product Yield

If you are experiencing low product yield, follow this step-by-step troubleshooting guide.

Step 1: Verify Reagent Quality and Stoichiometry

  • Reagent Purity: Ensure all reagents, especially the coupling agent and the amine, are of high purity and anhydrous. Coupling agents like EDC are moisture-sensitive.[2]

  • Correct Stoichiometry: Use the appropriate molar ratios of reactants. Typically, a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) relative to the carboxylic acid is recommended.[1]

Step 2: Optimize Reaction Conditions

  • Solvent: Ensure you are using a suitable anhydrous solvent. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices.[2]

  • Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is often required to neutralize any acid formed during the reaction and to deprotonate the amine hydrochloride if it is used as the starting material.[9]

  • Temperature: If the reaction is sluggish at room temperature, consider gentle heating (40-60°C). For sensitive substrates, try running the reaction at 0°C.[8][9]

Step 3: Review the Order of Addition

  • For many coupling reagents, particularly uronium salts like HATU, it is crucial to pre-activate the carboxylic acid with the coupling reagent and a base for a short period (2-5 minutes) before adding the amine.[11][12] This prevents the coupling reagent from reacting directly with the amine.

Step 4: Monitor the Reaction and Extend the Reaction Time

  • Use TLC or LC-MS to monitor the consumption of the starting materials. If the reaction has stalled, it may require a longer reaction time. For challenging couplings, reactions may need to run overnight.[3]

Data Presentation

The following tables provide a summary of quantitative data for common amide coupling reactions to aid in the optimization of your experimental conditions.

Table 1: Comparison of Reaction Conditions for Different Coupling Reagents

Coupling ReagentTypical Reaction TimeTypical YieldKey Considerations
EDC/HOBt1 - 12 hours70 - 95%The addition of HOBt suppresses racemization and improves yield.[6]
HATU0.5 - 4 hours85 - 98%Highly efficient, especially for sterically hindered substrates. Requires pre-activation of the carboxylic acid.[3][13]
DCC/HOBt1 - 12 hours75 - 98%Effective, but the dicyclohexylurea (DCU) byproduct is often difficult to remove.[6]

Table 2: Optimization of an EDC-mediated Amide Synthesis

EntryCoupling ReagentAdditiveTemperature (°C)Time (min)Yield (%)
1DCCHOBtRoom Temp.6061
2DCCHOBt406073
3EDCHOBtRoom Temp.6085
4EDCHOBt403094
5EDCHOBt503095
6EDCNone503090

Data adapted from a study on EDC-mediated amide synthesis in reactive deep eutectic solvents.[14] This table illustrates that for this particular system, increasing the temperature from room temperature to 50°C with EDC/HOBt significantly improved the yield and reduced the reaction time.[14]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[1]

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1] For solid-phase peptide synthesis (SPPS), a shorter pre-activation time of 1-15 minutes is often sufficient.[3]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1][3]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[1]

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

  • Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent (e.g., DMF, DCM).[6]

  • Cool the reaction mixture to 0°C in an ice bath.[6]

  • Add EDC·HCl (1.2 equivalents) to the solution and stir for 15-30 minutes at 0°C.[6]

  • Add the amine (1.0 equivalent) to the reaction mixture.[6]

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.[6]

  • Monitor the progress of the reaction by TLC or LC-MS.[6]

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with water, a mild acid (e.g., 1M HCl), and a mild base (e.g., saturated NaHCO₃ solution) to remove the urea byproduct and excess reagents.[6]

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing and troubleshooting amide bond formation.

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup reagents Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent add_reagents Add HATU (1.0-1.5 eq) & DIPEA (2.0 eq) reagents->add_reagents Step 1 preactivate Stir at RT (15-30 min) add_reagents->preactivate Step 2 add_amine Add Amine (1.0-1.2 eq) preactivate->add_amine Step 3 react Stir at RT (Monitor by TLC/LC-MS) add_amine->react Step 4 quench Quench with H₂O or aq. NH₄Cl react->quench Step 5 extract Extract Product quench->extract Step 6

Caption: Workflow for HATU-mediated amide bond formation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Reagent Issues start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Steric Hindrance start->cause3 cause4 Hydrolysis start->cause4 solution1 Verify Reagent Purity & Stoichiometry cause1->solution1 solution2 Optimize Temperature, Solvent & Base cause2->solution2 solution3 Increase Reaction Time &/or Temperature cause3->solution3 solution4 Use Anhydrous Reagents & Solvents cause4->solution4

Caption: Troubleshooting logic for low amide coupling yield.

References

Standard workup and purification procedures for benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and purification of benzimidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure after a typical acid-catalyzed benzimidazole synthesis?

A common workup procedure begins after the reaction is deemed complete by a monitoring technique like Thin Layer Chromatography (TLC). The acidic reaction mixture is cooled to room temperature and then carefully poured into ice-cold water. Neutralization is then carried out by the slow addition of a base, such as a 10% sodium hydroxide solution or a saturated sodium bicarbonate solution, until the mixture is just alkaline to litmus paper.[1][2][3] This process typically causes the crude benzimidazole product to precipitate out of the solution. The crude product is then collected by suction filtration and washed with cold water to remove residual salts and other water-soluble impurities.[1][2]

Q2: My crude benzimidazole product is highly colored (e.g., yellow, brown, or black). What causes this and how can I remove the color?

Colored impurities often arise from the oxidation of the o-phenylenediamine starting material or the benzimidazole product itself, as well as from various side reactions.[4] There are several methods to decolorize your product:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in a minimal amount of hot solvent, a small amount of activated carbon can be added.[2][4][5][6] The solution is then briefly heated or stirred (for about 5-15 minutes) to allow the charcoal to adsorb the colored impurities.[4] The hot solution is then filtered to remove the charcoal, and the filtrate is allowed to cool for crystallization.[2][5][6] Care should be taken not to add an excess of charcoal, as it can also adsorb the desired product, leading to a lower yield.[4]

  • Potassium Permanganate Treatment: For stubborn discoloration, a more aggressive method involves dissolving the crude product in boiling water and adding a strong solution of potassium permanganate until the liquid becomes opaque due to the formation of manganese dioxide.[1] Solid sodium bisulfite is then added to the hot mixture until the solution becomes clear.[1] After this treatment, decolorizing carbon can be used, followed by hot filtration and cooling to crystallize the purified product.[1]

Q3: What are the most common purification techniques for benzimidazole derivatives?

The two most widely used purification techniques for benzimidazole derivatives are recrystallization and column chromatography.

  • Recrystallization is effective for removing small amounts of impurities from a solid product. The choice of solvent is crucial for successful recrystallization.[7]

  • Column chromatography is a powerful technique for separating the desired benzimidazole from unreacted starting materials, byproducts, and other impurities, especially when dealing with complex mixtures or when a very high purity is required.[8][9]

Q4: How do I choose a suitable solvent for the recrystallization of my benzimidazole derivative?

The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent system.[4] Some commonly used solvents for the recrystallization of benzimidazoles are listed in the table below.

Troubleshooting Guide

Issue 1: Low overall yield after purification.

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using TLC to ensure all starting material has been consumed before beginning the workup.[4][8]
Product Loss During Workup Benzimidazoles can have some solubility in the aqueous phase. To recover any dissolved product, consider back-extracting the aqueous layers with a suitable organic solvent.[4]
Suboptimal Recrystallization Conditions If the yield from recrystallization is low, you may be using a solvent in which your product is too soluble. Try a different solvent or a mixed solvent system to reduce the solubility of your compound at low temperatures.[4]
Degradation on Silica Gel Some benzimidazole derivatives can be unstable on silica gel. If you suspect this is happening during column chromatography, you can try deactivating the silica gel with a small amount of triethylamine added to your eluent.[4]

Issue 2: The final product is still impure after purification.

Potential Cause Troubleshooting Steps
Unreacted Starting Materials * o-Phenylenediamine: This starting material is basic and can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).[4] It is also generally more polar than the benzimidazole product and can be separated by column chromatography.[4] * Carboxylic Acid: Unreacted carboxylic acids can be removed by washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate).[4][10]
Co-eluting Impurities in Chromatography If impurities are co-eluting with your product during column chromatography, try changing the mobile phase polarity. A gradient elution might be necessary to achieve better separation.
Ineffective Recrystallization If recrystallization is not effectively removing impurities, it's possible that the impurities have similar solubility profiles to your product in the chosen solvent. Experiment with different solvent systems.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: Place the crude benzimidazole derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[4][11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for 5-15 minutes.[2][4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities.[2][5] This step is crucial to prevent premature crystallization on the filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.[11]

  • Isolation: Collect the purified crystals by suction filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[2][5]

General Column Chromatography Protocol
  • Stationary Phase: The most common stationary phase for the purification of benzimidazoles is silica gel (SiO₂).[8][9]

  • Mobile Phase (Eluent): The choice of mobile phase depends on the polarity of the specific benzimidazole derivative. A good starting point is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[12] The optimal solvent ratio should be determined by TLC analysis.

  • Column Packing: The silica gel is typically packed into a glass column as a slurry with the initial, least polar mobile phase.

  • Loading the Sample: The crude product is dissolved in a minimum amount of the mobile phase or a suitable solvent and carefully loaded onto the top of the silica gel column.

  • Elution: The mobile phase is passed through the column, and the separated components are collected in fractions as they elute from the bottom. The composition of the fractions can be monitored by TLC.

  • Isolation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified benzimidazole.

Data Presentation

Table 1: Common Solvents for Recrystallization of Benzimidazoles
Solvent/Solvent SystemComments
WaterSuitable for polar benzimidazoles. Often used for the parent benzimidazole.[1][2]
EthanolA versatile and commonly used solvent for a range of benzimidazole derivatives.[13][14]
Ethyl Acetate/HexaneA good solvent system for less polar benzimidazoles. The ratio can be adjusted to achieve optimal solubility.[13][14][15]
Dichloromethane/HexaneAnother useful mixed solvent system for non-polar to moderately polar derivatives.[13]
Acetone/HexaneA good general-purpose mixed solvent system.[14]
Table 2: Typical Mobile Phases for Column Chromatography of Benzimidazoles
Stationary PhaseMobile Phase SystemTypical Application
Silica GelDichloromethane/MethanolFor moderately polar to polar benzimidazole derivatives. The proportion of methanol is increased to elute more polar compounds.[12]
Silica GelEthyl Acetate/HexaneFor non-polar to moderately polar benzimidazole derivatives. The proportion of ethyl acetate is increased for more polar compounds.[15]
Reversed-Phase C18Acetonitrile/Water (with acid modifier)Used in HPLC for the analysis and purification of a wide range of benzimidazoles.[16][17]

Visualizations

experimental_workflow cluster_synthesis Benzimidazole Synthesis cluster_workup Workup cluster_purification Purification synthesis Acid-Catalyzed Condensation quench Quench with Ice Water synthesis->quench Reaction Complete neutralize Neutralize with Base (e.g., NaHCO3) quench->neutralize precipitate Precipitate Crude Product neutralize->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash crude_product Crude Benzimidazole filter_wash->crude_product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Pure Benzimidazole recrystallization->pure_product column_chromatography->pure_product

Caption: General workflow for benzimidazole workup and purification.

troubleshooting_guide cluster_impurity_type Identify Impurity Type cluster_solutions Potential Solutions start Impure Product After Initial Purification is_colored Is the impurity colored? start->is_colored unreacted_sm Unreacted Starting Material? is_colored->unreacted_sm No charcoal Activated Carbon Treatment during Recrystallization is_colored->charcoal Yes permanganate Potassium Permanganate Wash is_colored->permanganate Yes (stubborn color) other_byproduct Other Byproduct? unreacted_sm->other_byproduct No acid_wash Acid Wash (for basic impurities) unreacted_sm->acid_wash Yes (e.g., o-phenylenediamine) base_wash Base Wash (for acidic impurities) unreacted_sm->base_wash Yes (e.g., carboxylic acid) rechromatograph Re-chromatograph with different eluent system other_byproduct->rechromatograph Yes recrystallize Recrystallize from a different solvent other_byproduct->recrystallize Yes

Caption: Troubleshooting decision tree for impure benzimidazole products.

References

Validation & Comparative

The Influence of Isomerism in Benzimidazolecarboxylic Acid Linkers on Metal-Organic Framework Properties: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

The positioning of the carboxylic acid group on the benzimidazole scaffold is anticipated to significantly influence the coordination environment and, consequently, the topology, porosity, and functional characteristics of the resulting MOFs. While a head-to-head comparison of MOFs synthesized from 2-, 4-, 5-, and 6-benzimidazolecarboxylic acid is absent, we can draw parallels from more complex, yet related, linker systems that have been investigated.

Insights from Substituted Benzimidazole Carboxylic Acid Linkers

Research has predominantly focused on benzimidazole dicarboxylic acids and other functionalized derivatives. These studies demonstrate the versatility of the benzimidazole moiety in constructing diverse and functional MOFs.

For instance, MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid have been synthesized and characterized.[1][2][3][4] The use of this linker, which features two carboxylic acid groups, leads to the formation of robust frameworks with interesting properties. For example, a cadmium-based MOF with this linker exhibits selective and sensitive fluorescence-based detection of Fe(III) and Cr(VI) ions in water.[1][2] This suggests that the electronic properties of the benzimidazole ring, coupled with the specific geometry of the dicarboxylate linker, contribute to the material's sensing capabilities.

Similarly, the use of a flexible tetracarboxylic acid ligand, 1,4-di(5,6-bicarboxylbenzimidazol-lylmethyl)benzene, has been shown to produce three-dimensional porous MOFs.[5] The resulting cadmium and zinc frameworks exhibit selective gas sorption, particularly for CO2 over CH4, and display photoluminescent properties.[5] This highlights the role of linker flexibility and the number of coordinating groups in defining the framework's porosity and potential for gas separation applications.

Furthermore, 1H-benzimidazole-5,6-dicarboxylic acid has been employed to synthesize two-dimensional MOFs with metals like manganese.[6] These materials demonstrate high thermal stability and stability in water, which are crucial properties for practical applications.[6]

Experimental Methodologies for MOF Synthesis and Characterization

The synthesis of MOFs using benzimidazole-based linkers typically involves solvothermal or hydrothermal methods. These techniques are widely adopted for their ability to produce crystalline materials.

General Solvothermal Synthesis Protocol

A typical solvothermal synthesis involves the following steps:

  • Reactant Mixture Preparation: The benzimidazole carboxylic acid linker and a metal salt (e.g., nitrate, acetate, or chloride salt of metals like Zn(II), Cd(II), Co(II), Ni(II)) are dissolved in a high-boiling point solvent or a mixture of solvents, such as N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or ethanol.

  • Sealing and Heating: The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave.

  • Crystallization: The autoclave is heated in an oven at a specific temperature (typically between 80 °C and 180 °C) for a period ranging from several hours to a few days. During this time, the metal ions and organic linkers self-assemble to form the crystalline MOF structure.

  • Isolation and Purification: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The product is then washed with fresh solvent to remove any unreacted starting materials and impurities.

  • Activation: To create a porous material, the solvent molecules residing within the pores of the MOF are typically removed by heating under vacuum.

The workflow for a typical solvothermal synthesis and subsequent characterization can be visualized as follows:

solvothermal_synthesis_workflow cluster_synthesis Solvothermal Synthesis cluster_characterization Characterization start Reactant Mixture (Linker + Metal Salt + Solvent) reaction Sealed Reaction (Autoclave) start->reaction heating Heating (Oven) reaction->heating cooling Cooling to Room Temperature heating->cooling isolation Isolation & Washing (Filtration/Centrifugation) cooling->isolation activation Activation (Heating under Vacuum) isolation->activation end_synthesis Porous MOF Material activation->end_synthesis pxrd Powder X-ray Diffraction (Phase Purity & Crystallinity) end_synthesis->pxrd Verify Structure sem Scanning Electron Microscopy (Morphology) end_synthesis->sem Observe Crystal Shape tga Thermogravimetric Analysis (Thermal Stability) end_synthesis->tga Assess Stability gas_sorption Gas Sorption Analysis (Porosity & Surface Area) end_synthesis->gas_sorption Measure Porosity

Fig. 1: General workflow for the solvothermal synthesis and characterization of MOFs.

Characterization Techniques

To evaluate the properties of the synthesized MOFs, a suite of characterization techniques is employed:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the bulk material.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

  • Gas Sorption Analysis (e.g., N2, CO2): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution, which are critical performance indicators.

  • Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the crystal morphology and size.

  • Infrared (IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers.

Hypothetical Comparison and Future Directions

While direct experimental data is lacking for a comparative analysis of 5-benzimidazolecarboxylic acid and its isomers as MOF linkers, we can hypothesize the potential impact of isomerism. The position of the carboxylic acid group will dictate the angle at which the linker connects to the metal nodes, thereby influencing the overall network topology.

  • 2-Benzimidazolecarboxylic acid: The proximity of the carboxylic acid to the imidazole nitrogen atoms might lead to intramolecular hydrogen bonding or steric hindrance, potentially favoring the formation of lower-dimensional structures or specific coordination modes.

  • 4- and 6-Benzimidazolecarboxylic acid: These isomers present a more linear or bent geometry, which could lead to the formation of porous 2D or 3D frameworks, similar to what is observed with terephthalic acid or isophthalic acid in traditional MOF synthesis. The subtle difference in the angle between the coordinating groups could result in significantly different network topologies and pore environments.

  • This compound: This isomer offers a distinct angular disposition of the coordinating groups, which could lead to unique network topologies not accessible with the other isomers.

A systematic study comparing these isomers would be highly valuable to the MOF community. Such research would involve synthesizing a series of MOFs with the same metal ion but different benzimidazolecarboxylic acid isomers under identical conditions. The resulting materials would then be characterized to establish a clear structure-property relationship. This would provide a foundational understanding of how subtle changes in linker isomerism can be used to fine-tune the properties of MOFs for specific applications in gas storage, separation, catalysis, and drug delivery.

The logical relationship between linker isomerism and resulting MOF properties is depicted in the following diagram:

isomer_influence cluster_properties Influenced Properties isomer Benzimidazolecarboxylic Acid Isomer (2-, 4-, 5-, 6-) coordination Coordination Geometry & Angle isomer->coordination topology Network Topology coordination->topology porosity Porosity (Surface Area, Pore Size) topology->porosity stability Thermal & Chemical Stability topology->stability functionality Functional Properties (e.g., Catalysis, Sensing) porosity->functionality stability->functionality

Fig. 2: Influence of linker isomerism on MOF properties.

References

A Comparative Guide to HPLC and Titration Methods for Validating the Purity of 5-Benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and acid-base titration methods for the validation of 5-Benzimidazolecarboxylic acid purity. Detailed experimental protocols and supporting data are presented to assist in the selection of the most appropriate analytical technique for specific research and development needs.

Introduction to Purity Validation of this compound

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are required to accurately determine its purity. This guide explores two common analytical techniques: HPLC, a powerful separative method, and titration, a classic quantitative chemical analysis method.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific technique that separates components in a mixture, allowing for both qualitative identification and quantitative determination of the main compound and its impurities.

Experimental Protocol: HPLC

Objective: To determine the purity of this compound and to identify and quantify any related impurities using a gradient reversed-phase HPLC method.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a mixture of Mobile Phase A and Mobile Phase B (90:10 v/v) to obtain a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to obtain a similar concentration to the standard solution.

Data Presentation: HPLC Analysis

The following table presents representative data from the HPLC analysis of a batch of this compound.

Peak IdentityRetention Time (min)Peak AreaArea %
Impurity A (Starting Material)3.515,0000.15
Impurity B (By-product)8.225,0000.25
This compound 12.5 9,950,000 99.50
Impurity C (Degradant)15.810,0000.10
Total 10,000,000 100.00

Purity Calculation (by Area %):

Purity (%) = (Peak Area of this compound / Total Peak Area) x 100 Purity (%) = (9,950,000 / 10,000,000) x 100 = 99.50%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard & Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for HPLC purity determination of this compound.

Acid-Base Titration Method

Titration is a volumetric method used to determine the concentration of an analyte. For this compound, an acid-base titration can be employed to determine its purity based on its acidic carboxylic group.

Experimental Protocol: Titration

Objective: To determine the purity of this compound by titration with a standardized sodium hydroxide solution.

Reagents and Equipment:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol (neutralized)

  • Analytical balance

  • Burette (50 mL)

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 400 mg of the this compound sample.

  • Dissolve the sample in 50 mL of neutralized ethanol. Gentle warming may be required.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed (the endpoint).

  • Record the volume of NaOH solution consumed.

  • Perform a blank titration using 50 mL of neutralized ethanol and the indicator, and subtract the blank volume from the sample titration volume.

Data Presentation: Titration Analysis

The following table shows representative data from the titration analysis.

ParameterValue
Mass of Sample 0.4052 g
Molarity of NaOH 0.1005 M
Volume of NaOH (Sample) 24.85 mL
Volume of NaOH (Blank) 0.05 mL
Corrected Volume of NaOH 24.80 mL
Molecular Weight of this compound 162.15 g/mol

Purity Calculation:

Purity (%) = (Volume of NaOH (L) x Molarity of NaOH x Molecular Weight x 100) / Mass of Sample (g) Purity (%) = (0.02480 L x 0.1005 mol/L x 162.15 g/mol x 100) / 0.4052 g Purity (%) = 99.75%

Titration Workflow Diagram

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calculation Purity Calculation Weigh Accurately Weigh Sample Dissolve Dissolve in Ethanol Weigh->Dissolve Add_Indicator Add Phenolphthalein Dissolve->Add_Indicator Titrate Titrate with 0.1 M NaOH Add_Indicator->Titrate Endpoint Observe Endpoint (Pink Color) Titrate->Endpoint Record_Volume Record Volume Endpoint->Record_Volume Calculate Calculate Purity % Record_Volume->Calculate Report Report Final Purity Calculate->Report

Caption: Workflow for titration purity determination of this compound.

Comparison of Methods

FeatureHPLCTitration
Specificity High: Can separate and quantify the main compound from its impurities. Provides an impurity profile.Low: Measures the total acidity of the sample. It cannot distinguish between the active compound and any acidic or basic impurities.
Sensitivity High: Can detect and quantify impurities at very low levels (ppm).Low: Less sensitive and not suitable for trace impurity analysis.
Accuracy High, provided a certified reference standard is used.High for the determination of total acidity, but may not reflect the true purity if acidic/basic impurities are present.
Precision High, with Relative Standard Deviations (RSDs) typically below 1%.High, with RSDs often below 0.5% for the volumetric measurement.
Information Provided Provides purity data, impurity profile, and can be used for stability-indicating assays.Provides a single value for the total acid content (assay).
Throughput Lower, due to longer run times per sample.Higher, as titrations are generally quicker to perform.
Cost & Complexity Higher initial instrument cost and more complex method development.Lower equipment cost and simpler procedure.

Conclusion and Recommendations

Both HPLC and titration are valuable methods for the quality control of this compound, each with its own strengths and limitations.

  • HPLC is the recommended method for comprehensive purity validation. Its high specificity and sensitivity make it ideal for identifying and quantifying individual impurities, which is a critical requirement in drug development and for regulatory submissions. It is the preferred method for stability testing as it can resolve degradation products from the main compound.

  • Titration is a suitable method for routine assay determination of the bulk material where the impurity profile is already well-characterized and known to be low in acidic or basic impurities. It is a cost-effective and rapid technique for confirming the overall acid content of a known-quality material.

For researchers and drug development professionals, a combination of both techniques is often employed. HPLC is used for the full characterization and validation of the purity and impurity profile, while titration can be used for rapid, routine quality checks. The choice of method should be guided by the specific requirements of the analysis, the stage of development, and regulatory expectations.

Structural comparison of MOFs synthesized with different benzimidazole-based ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount. The choice of organic ligand is a critical determinant of the final structure and, consequently, the material's properties. This guide provides an objective comparison of the structural characteristics of MOFs synthesized using a variety of benzimidazole-based ligands, supported by experimental data from recent literature.

The functional versatility of the benzimidazole moiety, with its tunable electronic properties and hydrogen-bonding capabilities, makes it an attractive building block for creating MOFs with tailored architectures. The length, flexibility, and substituent groups on the benzimidazole-based ligands significantly influence the resulting crystal structures, pore environments, and overall network topologies of the MOFs. This comparison focuses on key structural parameters to inform the selection of ligands for specific applications.

Comparative Analysis of Structural Parameters

The following tables summarize the crystallographic and physicochemical properties of several MOFs synthesized with different benzimidazole-based ligands and metal ions. These datasets highlight the structural diversity achievable by modifying the organic linker.

Crystallographic Data of Benzimidazole-Based MOFs
MOF ReferenceBenzimidazole LigandMetal IonCrystal SystemSpace GroupUnit Cell Parameters
1 [1]L1: 1,4-di(1H-benzo[d]imidazol-2-yl)butaneCd(II)--a = 14.532(3) Å, b = 16.084(3) Å, c = 20.912(4) Å, β = 108.57(3)°
2 [1]L2: bis((1H-benzo[d]imidazol-2-yl)methyl)amineCd(II)--a = 12.339(3) Å, b = 17.681(4) Å, c = 18.829(4) Å, β = 109.97(3)°
3 [1]L3: 1,4-bis(1-(pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2-yl)butaneZn(II)--a = 15.112(3) Å, b = 21.087(4) Å, c = 24.981(5) Å, β = 98.13(3)°
4 [2][3][4]H₂bipa: 5-(benzimidazole-1-yl)isophthalic acidCd(II)MonoclinicP2₁/ca = 10.593(2) Å, b = 15.989(3) Å, c = 11.421(2) Å, β = 114.32(3)°
5 [2][3][4]H₂bipa: 5-(benzimidazole-1-yl)isophthalic acidZn(II)MonoclinicP2₁/ca = 10.489(2) Å, b = 15.887(3) Å, c = 11.325(2) Å, β = 114.15(3)°
6 [2][3][4]H₂bipa: 5-(benzimidazole-1-yl)isophthalic acidCo(II)MonoclinicP2₁/ca = 10.469(2) Å, b = 15.869(3) Å, c = 11.301(2) Å, β = 114.09(3)°
7 [2][3][4]H₂bipa: 5-(benzimidazole-1-yl)isophthalic acidNi(II)MonoclinicC2/ca = 19.352(4) Å, b = 15.341(3) Å, c = 10.686(2) Å, β = 112.87(3)°
TIBM-Cr [5]TIBM: 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCr(III)---
TIBM-Cu [5]TIBM: 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneCu(II)---
TIBM-Al [5]TIBM: 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzeneAl(III)---

"-" indicates data not provided in the source.

Physicochemical Properties of Benzimidazole-Based MOFs
MOF ReferenceBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Thermal Stability (TGA)
1 [1]---Stable up to ~350 °C
2 [1]---Stable up to ~320 °C
3 [1]---Stable up to ~300 °C
4 [2][3][4]---Stable up to ~400 °C
5 [2][3][4]---Stable up to ~410 °C
6 [2][3][4]---Stable up to ~390 °C
7 [2][3][4]---Stable up to ~420 °C
TIBM-Cr [5]4500.280.3-1.5-
TIBM-Cu [5]8900.450.3-1.5-
TIBM-Al [5]6200.350.3-1.5-

"-" indicates data not provided in the source.

Visualizing Synthesis and Structural Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of benzimidazole-based MOFs and the influence of ligand design on the final MOF structure.

experimental_workflow General Experimental Workflow for Benzimidazole-Based MOFs cluster_synthesis Synthesis cluster_characterization Characterization ligand Benzimidazole Ligand mixing Mixing & Sonication ligand->mixing metal_salt Metal Salt metal_salt->mixing solvent Solvent (e.g., DMF, EtOH) solvent->mixing solvothermal Solvothermal/Hydrothermal Reaction (Teflon-lined Autoclave) mixing->solvothermal filtration Filtration & Washing solvothermal->filtration drying Drying filtration->drying crystals MOF Crystals drying->crystals sc_xrd Single-Crystal X-Ray Diffraction (SC-XRD) crystals->sc_xrd pxrd Powder X-Ray Diffraction (PXRD) crystals->pxrd tga Thermogravimetric Analysis (TGA) crystals->tga bet BET Surface Area Analysis crystals->bet structure Structural Determination sc_xrd->structure

Caption: General experimental workflow for the synthesis and characterization of benzimidazole-based MOFs.

ligand_influence Influence of Ligand Design on MOF Structure cluster_ligand Ligand Properties cluster_mof Resulting MOF Properties length Ligand Length & Flexibility topology Network Topology (2D, 3D, Interpenetrated) length->topology substituents Functional Groups (-COOH, -NH₂, etc.) porosity Porosity & Surface Area substituents->porosity functionality Framework Functionality substituents->functionality coordination Coordination Sites coordination->topology topology->porosity stability Thermal & Chemical Stability topology->stability porosity->functionality ligand_design Benzimidazole Ligand Design ligand_design->length ligand_design->substituents ligand_design->coordination

Caption: Logical relationship between benzimidazole ligand design and the resulting MOF structural properties.

Experimental Protocols

The synthesis and characterization of benzimidazole-based MOFs generally follow established procedures. Below are detailed methodologies representative of the key experiments cited in the comparative data.

General Synthesis of Benzimidazole-Based MOFs (Solvothermal Method)

This protocol is a generalized procedure based on the synthesis of complexes 1-7.[1][2][3][4]

  • Reactant Preparation: In a typical synthesis, the benzimidazole-based organic ligand (e.g., H₂bipa, 0.1 mmol) and a metal salt (e.g., Cd(NO₃)₂·4H₂O, 0.1 mmol) are combined in a solvent mixture. Common solvents include N,N-dimethylformamide (DMF), ethanol (EtOH), and water, often in a specific volumetric ratio (e.g., 6:2 mL of DMA-H₂O).

  • Mixing: The mixture is typically stirred or sonicated for a period (e.g., 30 minutes) at room temperature to ensure homogeneity.

  • Reaction: The resulting solution is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated in an oven to a specific temperature (typically between 100-150 °C) and held for a duration of 2 to 3 days.

  • Cooling and Crystal Formation: After the reaction period, the autoclave is allowed to cool slowly to room temperature. The cooling rate (e.g., 5 °C/h) can be crucial for the formation of high-quality single crystals.

  • Product Isolation: The crystalline product is collected by filtration, washed with fresh solvent (e.g., DMF and ethanol) to remove any unreacted starting materials, and then dried under vacuum or in air.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Selection: A suitable single crystal of the MOF is carefully selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data is collected at a specific temperature (often 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: A finely ground powder of the bulk MOF sample is prepared and placed on a sample holder.

  • Data Acquisition: The PXRD pattern is recorded on a powder diffractometer, typically using Cu Kα radiation (λ = 1.5406 Å), over a 2θ range (e.g., 5-50°) with a defined step size and scan speed.

  • Analysis: The experimental PXRD pattern is compared with the simulated pattern generated from the single-crystal X-ray diffraction data to confirm the phase purity of the bulk sample.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small amount of the MOF sample (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air flow).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve provides information about the thermal stability of the MOF, including the temperatures at which solvent molecules are lost and the framework begins to decompose.

Brunauer-Emmett-Teller (BET) Surface Area Analysis
  • Sample Activation: A sample of the MOF is degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any guest molecules or residual solvent from the pores.

  • Adsorption Measurement: Nitrogen adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature).

  • Data Calculation: The specific surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation. The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity. The pore size distribution can be calculated using methods such as the Barrett-Joyner-Halenda (BJH) model.

References

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 5-Benzimidazolecarboxylic Acid Derivatives through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for confirming the molecular structure of 5-Benzimidazolecarboxylic acid derivatives, a class of compounds with significant interest in medicinal chemistry.

X-ray crystallography stands as the gold standard for unequivocally determining the spatial arrangement of atoms within a crystalline solid. This powerful technique provides a detailed molecular portrait, revealing bond lengths, bond angles, and the overall conformation of the molecule. This guide will delve into the experimental protocol for X-ray crystallography and compare its outputs with those of alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

The Decisive Evidence: X-ray Crystallography

Single-crystal X-ray diffraction offers an unparalleled level of structural detail. The process involves irradiating a single crystal of the target compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal lattice, allowing for the precise mapping of atomic positions.

For instance, the crystal structure of a silver(I) complex with 1H-benzimidazole-5,6-dicarboxylic acid, a derivative of the target compound, was determined using a Bruker APEXII area-detector diffractometer.[1] The analysis revealed a monoclinic crystal system with specific unit cell dimensions of a = 28.483 Å, b = 18.6398 Å, and c = 7.2251 Å.[1] Similarly, metal-organic frameworks (MOFs) constructed from 5-(benzimidazole-1-yl)isophthalic acid have been characterized, providing detailed crystallographic data for various metal complexes.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for the structural determination of a this compound derivative by single-crystal X-ray diffraction is as follows:

experimental_workflow Experimental Workflow for Single-Crystal X-ray Diffraction cluster_crystal Crystal Growth & Selection cluster_data Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth (e.g., slow evaporation) purification->crystal_growth selection Selection of a suitable single crystal crystal_growth->selection mounting Mounting the crystal on a goniometer selection->mounting diffractometer Data collection on a diffractometer (e.g., Bruker APEXII) mounting->diffractometer data_processing Data Processing (Integration & Scaling) diffractometer->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution refinement Structure Refinement (least-squares fitting) structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF file)

Figure 1. A generalized workflow for determining the molecular structure of a this compound derivative using single-crystal X-ray diffraction.

Alternative and Complementary Techniques

While X-ray crystallography provides definitive solid-state structures, other spectroscopic methods offer valuable and often complementary information, particularly about the molecule's behavior in solution and its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule, primarily in solution. For benzimidazole derivatives, ¹H and ¹³C NMR are routinely used to confirm the synthesized structure.

Key Observables in NMR of this compound Derivatives:

  • ¹H NMR: The chemical shifts of aromatic protons can confirm the substitution pattern on the benzene ring. The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The number of distinct carbon signals indicates the molecular symmetry, and their chemical shifts are characteristic of the different carbon environments (e.g., aromatic, carboxylic acid, imidazole ring carbons).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound derivatives, characteristic vibrational frequencies can confirm the presence of key functional groups.

Characteristic FT-IR Absorption Bands:

  • O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is indicative of the carboxylic acid hydroxyl group.

  • N-H stretch: A peak in the range of 3200-3500 cm⁻¹ corresponds to the N-H bond of the imidazole ring.

  • C=O stretch: A strong absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid.

  • C=N and C=C stretches: Absorptions in the 1400-1650 cm⁻¹ region are indicative of the aromatic and imidazole ring systems.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Information from Mass Spectrometry:

  • Molecular Ion Peak (M⁺): The peak with the highest m/z value often corresponds to the molecular weight of the compound, confirming its elemental composition.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide clues about its structure and the connectivity of its atoms.

Comparative Analysis: A Multi-faceted Approach

The following table summarizes the type of information obtained from each technique for the structural confirmation of a hypothetical this compound derivative.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, crystal packing.Unambiguous structural determination.Requires a suitable single crystal; provides solid-state structure which may differ from solution conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for large molecules; may not provide absolute stereochemistry.
FT-IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and elemental composition; structural information from fragmentation.High sensitivity; requires very small sample amounts.Does not provide stereochemical information; fragmentation can be complex to interpret.

Conclusion

Confirming the molecular structure of this compound derivatives requires a synergistic approach. While X-ray crystallography provides the definitive and highly detailed three-dimensional structure in the solid state, techniques such as NMR, FT-IR, and Mass Spectrometry are indispensable for confirming the molecular connectivity, functional groups, and molecular weight, as well as providing insights into the molecule's structure in solution. The judicious application of these complementary techniques provides a comprehensive and robust characterization of these important pharmaceutical building blocks.

Experimental Protocols

Detailed Protocol for ¹H NMR Analysis of a Benzimidazole Derivative

Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve the sample.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, coupling patterns, and integration to assign the signals to the protons in the molecule.

signaling_pathway Logical Flow of Structural Confirmation cluster_techniques Analytical Techniques cluster_data Obtained Data synthesis Synthesized Compound xrd X-ray Crystallography synthesis->xrd nmr NMR Spectroscopy synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms xrd_data 3D Structure Bond Lengths/Angles xrd->xrd_data nmr_data Connectivity Solution Conformation nmr->nmr_data ftir_data Functional Groups ftir->ftir_data ms_data Molecular Weight Fragmentation ms->ms_data confirmation Confirmed Molecular Structure xrd_data->confirmation nmr_data->confirmation ftir_data->confirmation ms_data->confirmation

Figure 2. A diagram illustrating the convergence of data from multiple analytical techniques to confirm the molecular structure of a synthesized compound.

References

5-Benzimidazolecarboxylic Acid Versus Its Ester Derivatives: A Comparative Analysis of Biological Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative biological activities of 5-Benzimidazolecarboxylic acid and its ester derivatives reveals nuanced differences in their anticancer and antimicrobial potentials. While esterification can enhance efficacy, particularly in antimicrobial applications, the parent carboxylic acid and its various substituted derivatives also exhibit significant, mechanistically distinct activities. This guide provides a comprehensive comparison based on available experimental data, detailing the performance, underlying mechanisms, and experimental protocols for researchers in drug discovery and development.

Executive Summary

  • Antimicrobial Activity: Experimental data clearly indicates that ester derivatives of this compound exhibit potent antibacterial and antifungal properties. Aromatic amidine derivatives of these esters have shown particularly strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE), with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL. In contrast, simple amide derivatives of the esters were found to be largely inactive, highlighting the critical role of specific structural modifications in determining antimicrobial efficacy.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the anticancer and antimicrobial activities of this compound derivatives.

Table 1: Anticancer Activity of this compound Ester Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MCF-7 (Breast)MTT0.73[1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)MDA-MB-231 (Breast)MTT20.4[1]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)HepG2 (Liver)MTT0.39 (µg/mL)[2]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)Huh7 (Liver)MTT0.32 (µg/mL)[2]
Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateMCF-7 (Breast)MTT25.72[2]

Table 2: Antimicrobial Activity of this compound Ester Derivatives

Compound DerivativeMicroorganismMIC (µg/mL)Reference
Aromatic amidine of ethyl esterMethicillin-resistant S. aureus (MRSA)0.39 - 1.56[3]
Aromatic amidine of ethyl esterMethicillin-resistant S. epidermidis (MRSE)0.39 - 1.56[3]
Aromatic amidine of methyl esterMethicillin-resistant S. aureus (MRSA)1.56[3]
Aromatic amidine of methyl esterMethicillin-resistant S. epidermidis (MRSE)1.56[3]
Simple acetamide of estersS. aureus, MRSA, S. faecalis, MRSE, E. coli, C. albicansInactive[3]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are mediated through various signaling pathways. The ester derivative MBIC, for instance, exhibits its anticancer effects through a multi-faceted mechanism.

anticancer_pathway cluster_ester Anticancer Mechanism of Ester Derivative (MBIC) cluster_acid Anticancer Mechanism of Carboxylic Acid Derivative MBIC MBIC (Ester Derivative) Cell Cancer Cell MBIC->Cell Disruption Disruption of Microtubule Dynamics MBIC->Disruption ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Microtubules Microtubule Polymerization Cell->Microtubules JNK JNK Signaling Pathway Activation ROS->JNK Apoptosis Apoptosis (Cell Death) JNK->Apoptosis Disruption->Apoptosis Topoisomerase Topoisomerase II DNA_Replication DNA Replication & Transcription Inhibition Inhibition Inhibition->DNA_Replication BCA 5-Benzimidazole- carboxylic Acid BCA->Topoisomerase BCA->Inhibition

Caption: Proposed anticancer mechanisms of this compound and its ester derivative.

The antimicrobial action of benzimidazole derivatives is generally attributed to their structural similarity to purine, allowing them to interfere with essential bacterial processes.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound and its Methyl Ester

Synthesis of 2-(p-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (Parent Acid): A mixture of 3,4-diaminobenzoic acid, p-chlorobenzaldehyde, and sodium metabisulfite in DMF is heated to synthesize the parent carboxylic acid.[5]

Synthesis of Methyl 2-(p-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate (Methyl Ester): The synthesized carboxylic acid is refluxed with methanol in the presence of concentrated sulfuric acid to yield the methyl ester.[5]

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO, final concentration < 0.1%) and incubated for 48 to 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined.

mtt_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds (Serial Dilutions) incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the in vitro antiproliferative MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Compounds: Stock solutions of the test compounds are prepared, typically in DMSO.

  • Serial Dilutions: Two-fold serial dilutions of the compounds are prepared in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard) is prepared.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][6][7]

mic_workflow start Start prepare_stock Prepare Stock Solutions of Test Compounds start->prepare_stock serial_dilution Perform Serial Dilutions in 96-well Plate prepare_stock->serial_dilution prepare_inoculum Prepare Standardized Microbial Inoculum serial_dilution->prepare_inoculum inoculate_plate Inoculate Wells with Microorganism prepare_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

References

A Comparative Guide to the Synthesis of 5-Benzimidazolecarboxylic Acid Derivatives: Microwave-Assisted vs. Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of benzimidazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison between microwave-assisted and conventional synthesis methods for 5-benzimidazolecarboxylic acid derivatives, supported by experimental data and detailed protocols.

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antiulcer, analgesic, antitumor, and antiviral properties.[1][2] The synthesis of these valuable compounds has traditionally been achieved through conventional heating methods. However, the advent of microwave-assisted organic synthesis has offered a promising, efficient, and environmentally friendly alternative.[3][4] This guide delves into a head-to-head comparison of these two synthetic approaches.

Performance Comparison: A Quantitative Overview

Microwave-assisted synthesis has consistently demonstrated significant advantages over conventional methods in terms of reaction time and product yield. The rapid and uniform heating provided by microwave irradiation dramatically accelerates reaction rates, leading to cleaner reactions and often higher purity of the final product.[2][5]

Below is a summary of comparative data from studies on the synthesis of benzimidazole derivatives, which is indicative of the expected outcomes for this compound derivatives.

DerivativeSynthesis MethodReaction TimeYield (%)Reference
2-Substituted BenzimidazolesMicrowave-Assisted1.5 - 4 min80 - 95%[6]
Conventional Heating240 - 270 min60 - 90%[6]
2-Aryl BenzimidazolesMicrowave-AssistedminutesHigh[1]
Conventional Heating2 - 15 hours<50%[1]
Various BenzimidazolesMicrowave-Assisted3 - 10 minIncreased by 3-113%[7]
Conventional Heating2 - 8 hours-[7]
2-Substituted Aryl/Alkyl BenzimidazolesMicrowave-Assisted-Increased by 10-50%[8][9]
Conventional Heating--[8][9]

Experimental Protocols

The synthesis of this compound derivatives typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid.[5][10]

Conventional Synthesis Protocol

This foundational method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions with heating.[5]

  • Reaction Setup: In a round-bottom flask, combine 3,4-diaminobenzoic acid (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).[5][11]

  • Heating: Heat the reaction mixture under reflux for several hours (typically 2-8 hours).[7]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a base solution (e.g., 10% NaOH) to neutralize the acid.

  • Isolation: Stir the mixture until a precipitate forms. Filter the precipitate, wash it with water, and dry it.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as a mixture of ethanol and water.[6]

Microwave-Assisted Synthesis Protocol

This modern approach utilizes microwave irradiation to significantly reduce reaction times and improve yields.[5]

  • Reaction Setup: In a microwave-safe vessel, combine 3,4-diaminobenzoic acid (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq). If required by the specific reaction, add a catalyst or acid.[5]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[5]

  • Cooling: After irradiation, cool the vessel to room temperature.

  • Work-up and Isolation: Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).

  • Purification: Purify the product by recrystallization.

Visualizing the Synthesis Workflows

The following diagrams illustrate the logical flow of both the conventional and microwave-assisted synthesis of this compound derivatives.

Conventional_Synthesis cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3,4-Diaminobenzoic Acid + Carboxylic Acid Heating Reflux Heating (2-8 hours) Reactants->Heating Catalyst Acid Catalyst (PPA or p-TsOH) Catalyst->Heating Neutralization Neutralization with Base Heating->Neutralization Precipitation Precipitation & Filtration Neutralization->Precipitation Purification Recrystallization Precipitation->Purification Product 5-Benzimidazolecarboxylic Acid Derivative Purification->Product

Caption: Conventional Synthesis Workflow

Microwave_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3,4-Diaminobenzoic Acid + Carboxylic Acid Microwave Microwave Irradiation (1-15 minutes) Reactants->Microwave Neutralization Neutralization with Base Microwave->Neutralization Precipitation Precipitation & Filtration Neutralization->Precipitation Purification Recrystallization Precipitation->Purification Product 5-Benzimidazolecarboxylic Acid Derivative Purification->Product

Caption: Microwave-Assisted Synthesis Workflow

Signaling Pathways of Benzimidazole Derivatives

The therapeutic effects of benzimidazole derivatives often stem from their ability to interact with specific biological pathways. For instance, some derivatives have been identified as topoisomerase II inhibitors, a crucial mechanism in their antitumor activity.[12]

Signaling_Pathway cluster_cellular_processes Cellular Processes Benzimidazole Benzimidazole Derivative TopoisomeraseII Topoisomerase II Benzimidazole->TopoisomeraseII Inhibition DNA_Replication DNA Replication & Transcription TopoisomeraseII->DNA_Replication Blocks Cell_Cycle Cell Cycle Arrest DNA_Replication->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Topoisomerase II Inhibition Pathway

Conclusion

The evidence strongly supports the superiority of microwave-assisted synthesis over conventional heating methods for the preparation of benzimidazole derivatives. The dramatic reduction in reaction times, coupled with increased yields and cleaner reaction profiles, makes it an attractive methodology for accelerating drug discovery and development.[6][7][8] While conventional methods remain a viable option, particularly in the absence of specialized microwave equipment, the efficiency and environmental benefits of microwave-assisted synthesis position it as the preferred method for the modern synthetic chemist.

References

Unveiling the Electronic Landscape: A DFT-Based Comparative Analysis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate electronic structure of pharmacologically active molecules is paramount. This guide provides a comparative analysis of substituted benzimidazoles, leveraging Density Functional Theory (DFT) to elucidate their electronic properties. The following sections detail the computational methodologies, present a comparative data summary, and visualize the typical workflow for such an analysis.

Benzimidazole derivatives form the structural core of numerous therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The electronic characteristics of these molecules, governed by the nature and position of substituents on the benzimidazole scaffold, play a crucial role in their mechanism of action and structure-activity relationships (SAR).[1] Computational methods, particularly DFT, have emerged as powerful tools for investigating these properties, offering insights that complement and guide experimental research.[2][4]

Experimental and Computational Protocols

The insights presented in this guide are derived from computational studies employing Density Functional Theory. A typical protocol for such an analysis is as follows:

Molecular Geometry Optimization: The initial step involves the optimization of the molecular geometry of the substituted benzimidazole derivatives. This is crucial as the electronic properties are highly dependent on the three-dimensional structure of the molecule.

Computational Method: The calculations are predominantly performed using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional.[4][5][6] This hybrid functional is widely recognized for its accuracy in predicting the electronic structure of organic molecules.

Basis Set: The 6-31G(d,p) or 6-311G(d,p) basis sets are commonly employed for these calculations.[4][5][6] These basis sets provide a good balance between computational cost and accuracy for molecules of this size.

Software: The Gaussian suite of programs is a standard software package used for carrying out these DFT calculations.

Analysis of Electronic Properties: Following geometry optimization, key electronic properties are calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[7][8] A smaller energy gap generally implies higher reactivity.[8][9]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions.[7][10][11] This is invaluable for understanding intermolecular interactions, such as drug-receptor binding.

  • Dipole Moment (µ): The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes.

Comparative Electronic Structure Data of Substituted Benzimidazoles

The following table summarizes key electronic properties calculated for a series of substituted benzimidazole derivatives from various studies. These values provide a quantitative comparison of how different substituents impact the electronic landscape of the benzimidazole core.

Compound/SubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)Reference
2-phenyl-1H-benzimidazole----[12]
2-(4-Methoxyphenyl)-1H-benzimidazole----[12]
(1H-benzimidazol-2-ylmethyl)-N-(4-methoxyphenyl)amine----[13]
(1H-benzimidazol-2-ylmethyl)-N-(4-methylphenyl)amine----[13]
(1H-benzimidazol-2-ylmethyl)-N-phenylamine----[13]
(1H-benzimidazol-2-ylmethyl)-N-(4-chlorophenyl)amine----[13]
(1H-benzimidazol-2-ylmethyl)-N-(4-bromophenyl)amine----[13]
Benzyl-substituted benzimidazole-thiadiazole (5f)--3.417-[14]
Benzyl-substituted benzimidazole-thiadiazole (5h)--3.417-[14]
Chloro-substituted benzimidazole (7b)--2.158Higher than benzyl counterpart[6]
N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine-6.2967-1.80964.4871-[15]

Note: Dashes (-) indicate that the specific data was not provided in the cited source. The table is intended to be illustrative of the types of data generated in such studies.

Workflow for DFT Analysis of Substituted Benzimidazoles

The following diagram illustrates the typical workflow for conducting a DFT analysis of substituted benzimidazoles to compare their electronic structures.

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define Substituted Benzimidazole Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_prop Calculate Electronic Properties freq_calc->electronic_prop homo_lumo HOMO-LUMO Analysis (Energy Gap, Reactivity) electronic_prop->homo_lumo mep Molecular Electrostatic Potential (Reactive Sites) electronic_prop->mep dipole Dipole Moment (Polarity) electronic_prop->dipole sar Structure-Activity Relationship (SAR) Correlation with Experimental Data homo_lumo->sar mep->sar dipole->sar

Caption: Workflow for DFT analysis of substituted benzimidazoles.

This systematic approach, from defining the molecular structures to correlating computational data with experimental findings, provides a robust framework for understanding and predicting the behavior of novel benzimidazole derivatives in biological systems. The insights gained from such DFT analyses are instrumental in the rational design of new and more effective therapeutic agents.

References

Structure-activity relationship (SAR) studies of 5-Benzimidazolecarboxylic acid amides as kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of 5-benzimidazolecarboxylic acid amides reveals a versatile scaffold for potent and selective kinase inhibition, positioning them as significant contenders in the ongoing development of targeted cancer therapies. This guide provides a comparative analysis of these compounds against other kinase inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery.

The benzimidazole core, an isostere of purine nucleosides, is a privileged structure in medicinal chemistry, forming the backbone of numerous anticancer agents.[1] The development of this compound amides has opened new avenues for targeting various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. This guide synthesizes structure-activity relationship (SAR) data for this class of compounds, compares their performance with established and alternative inhibitors, and provides detailed experimental methodologies to aid in the evaluation and design of novel kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of this compound amides can be significantly modulated by substitutions at various positions of the benzimidazole ring and the amide functionality. Key SAR findings from multiple studies indicate that modifications at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influence their anti-inflammatory and kinase inhibitory activities.[2]

For instance, in the development of inhibitors for Inducible T-cell Kinase (Itk), a series of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides were synthesized and evaluated.[3] The SAR studies in this research highlighted the importance of the amide substituent for achieving high potency. Similarly, in the context of pan-RAF kinase inhibitors, the exploration of "reverse amides" of benzimidazoles demonstrated improved and more consistent cellular activity compared to the original amide series.[4] Specifically, the introduction of lipophilic groups at the meta and para positions of the A ring in the reverse amide series resulted in good biochemical and cellular potency.[4]

Comparative Performance Against Alternative Kinase Inhibitors

To contextualize the potential of this compound amides, their inhibitory activities are compared with other classes of kinase inhibitors targeting similar pathways. The following tables summarize the inhibitory concentrations (IC50) against key kinase targets.

Table 1: Comparative Inhibitory Activity (IC50) Against RAF Kinases
Compound ClassDerivative/CompoundB-RAF V600E IC50 (µM)pERK EC50 (µM)Reference
Benzimidazole Amides Compound 10.0440.3[4]
Benzimidazole Reverse Amides Compound 20.0030.044[4]
Benzimidazole Reverse Amides Compound 17 (para-CF3)-8-fold improvement over meta[4]
Anilinopyrimidines Compound 3h--[5]
Approved Drug Vemurafenib--[4]
Approved Drug Dabrafenib--[4]

Note: A direct IC50 value for Vemurafenib and Dabrafenib against B-RAF V600E was not provided in the compared study, but they are established potent inhibitors.

Table 2: Comparative Inhibitory Activity (IC50) Against c-Met and VEGFR-2
Compound ClassDerivative/Compoundc-Met IC50 (µM)VEGFR-2 IC50 (µM)Reference
Aminopyrimidine Derivatives Compound 40.110.19[6]
Anilinopyrimidines Compound 18a0.0038-[5]
Piperidinyl-based Benzoxazoles Compound 11b0.181 - 1.8850.145 - 0.970[7]
Approved Drug Cabozantinib--[5]
Approved Drug Sorafenib--[7][8]

Note: IC50 values for Cabozantinib and Sorafenib are well-established but were used as reference points in the cited studies rather than being re-measured.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the comparative evaluation of kinase inhibitors. Below are summarized protocols for key assays cited in the development of this compound amides.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro potency of compounds against a specific kinase.

  • Reagents and Materials : Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96- or 384-well plate, add the kinase and the test compound to the assay buffer.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stopping reagent or by proceeding directly to the detection step.

    • Quantify the kinase activity by measuring the amount of product formed or the amount of ATP consumed using a suitable detection method.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture : Maintain the desired cancer cell line (e.g., T47D breast cancer, A549 lung cancer) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.[9]

  • Procedure :

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism of action and the research approach.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor 5-Benzimidazolecarboxylic acid amides Inhibitor->RTK Inhibitor->RAF

Caption: Simplified RAS-RAF-MEK-ERK signaling pathway targeted by kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis of 5-Benzimidazolecarboxylic acid amides start->synthesis purification Purification and Characterization synthesis->purification kinase_assay In vitro Kinase Assay purification->kinase_assay Test Compounds cell_assay Cellular Proliferation Assay kinase_assay->cell_assay Lead Compounds in_vivo In vivo Animal Models cell_assay->in_vivo Candidate Drugs

Caption: General workflow for the development and evaluation of kinase inhibitors.

References

A Comparative Guide to the Synthesis of Benzimidazole Carboxylic Acids: An Assessment of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published synthesis methods for benzimidazole carboxylic acids, a critical scaffold in medicinal chemistry. The focus is on the reproducibility of these methods, supported by available experimental data, to aid researchers in selecting the most reliable and efficient synthetic routes.

Introduction to Benzimidazole Carboxylic Acid Synthesis

Benzimidazole carboxylic acids are key building blocks in the development of a wide range of pharmaceuticals. The most prevalent synthetic approach involves the condensation of an o-phenylenediamine with a dicarboxylic acid or a carboxylic acid containing an additional functional group. Variations of this method, primarily the traditional Phillips condensation under conventional heating and modern microwave-assisted techniques, are the most commonly employed. The reproducibility of these methods is paramount for consistent production and reliable downstream applications in drug discovery and development.

Comparison of Key Synthesis Methodologies

The two primary methodologies for the synthesis of benzimidazole carboxylic acids are the Phillips condensation reaction (conventional heating) and microwave-assisted synthesis. Both methods have their merits and drawbacks, particularly concerning reaction time, energy consumption, and, crucially, the consistency of yields.

Data Summary

The following table summarizes quantitative data from published literature for the synthesis of various benzimidazole carboxylic acids, highlighting the key differences between conventional heating and microwave-assisted methods. It is important to note that direct, statistically robust reproducibility studies are scarce in the literature. The "Reported Yield Range" provides an insight into the potential variability of the outcomes.

Target MoleculeMethodCatalyst/ReagentSolventTemperature (°C)TimeReported Yield Range (%)Reference(s)
2-ArylbenzimidazolesConventionalEthyl AcetateWaterReflux2-15 h>50 (often poor)[1]
2-ArylbenzimidazolesMicrowaveEthyl AcetateWater-MinutesHigh[1]
Substituted BenzimidazolesConventionalHydrochloric Acid-Reflux240 min60-90[2]
Substituted BenzimidazolesMicrowaveHydrochloric Acid--1.5-4 min80-95[2]
2-(4-Aminophenyl)-1H-benzimidazoleConventionalPolyphosphoric AcidDimethylbenzeneReflux6 h51[3]
4-(1H-Benzimidazol-2-yl)benzenamineConventionalo-Phosphoric Acid-200°C2 h70[3]
2-Substituted BenzimidazolesConventionalAmmonium ChlorideEthanol80-90°C-72-90[3]
Benzimidazole-2-carboxylic acid derivativesOne-potHBTU, N-ethyldiisopropylamineToluene or DMFReflux3 h80-99[4][5]

Note on Reproducibility: The variability in reported yields suggests that while high yields are achievable, they may not be consistently reproducible without careful optimization and control of reaction parameters. Factors such as the purity of starting materials, precise temperature control (especially in conventional heating), and uniform heating in microwave reactors can significantly impact the outcome. The one-pot synthesis using HBTU shows a high and consistent yield across a range of substrates, suggesting potentially higher reproducibility.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to allow for replication and further investigation.

Protocol 1: Phillips Condensation (Conventional Heating)

This method is the traditional approach for synthesizing benzimidazoles from o-phenylenediamines and carboxylic acids in the presence of a mineral acid.[6]

Materials:

  • o-Phenylenediamine

  • Carboxylic acid (e.g., 4-aminobenzoic acid)

  • Polyphosphoric acid or 4N Hydrochloric acid

  • Dimethylbenzene (or other suitable high-boiling solvent)

  • Sodium hydroxide solution (10%)

  • Ethanol and Water for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine a 1:1 molar ratio of o-phenylenediamine and the desired carboxylic acid.[3]

  • Add polyphosphoric acid or 4N HCl as a catalyst and a suitable solvent like dimethylbenzene.[3][6]

  • Heat the mixture to reflux for several hours (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a 10% sodium hydroxide solution until alkaline.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified benzimidazole carboxylic acid.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the condensation reaction, often leading to higher yields in a fraction of the time.[1][2]

Materials:

  • o-Phenylenediamine

  • Aromatic carboxylic acid

  • Ethyl acetate (as catalyst) or Hydrochloric acid (4M)

  • Water or other suitable solvent

  • Sodium hydroxide solution (10%)

  • Ethanol and Water for recrystallization

Procedure:

  • In a microwave-safe reaction vessel, mix o-phenylenediamine (0.01 mol) and the aromatic carboxylic acid (0.01 mol).[1]

  • Add a catalytic amount of ethyl acetate (0.0025 mol) and water (15 ml) or a few drops of 4M HCl.[1][2]

  • Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 90% power, 765 W) for a short duration (typically 1.5-5 minutes).[1][2]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Make the solution just alkaline by the slow addition of 10% NaOH solution.[1]

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture.

Visualization of Synthetic Workflows

To better illustrate the logical flow of the synthesis and purification processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start Materials: o-Phenylenediamine & Carboxylic Acid reaction Reaction: - Conventional Heating or - Microwave Irradiation start->reaction neutralization Neutralization (e.g., with NaOH) reaction->neutralization filtration1 Filtration neutralization->filtration1 recrystallization Recrystallization (e.g., Ethanol/Water) filtration1->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 product Pure Benzimidazole Carboxylic Acid filtration2->product

Caption: General experimental workflow for the synthesis of benzimidazole carboxylic acids.

comparison_logic cluster_methods Synthesis Methods cluster_parameters Key Comparison Parameters conv Conventional Heating (Phillips Condensation) time Reaction Time conv->time Longer yield Product Yield conv->yield Variable repro Reproducibility (Yield Consistency) conv->repro Potentially Lower (Temp. Fluctuations) energy Energy Consumption conv->energy Higher mw Microwave-Assisted Synthesis mw->time Shorter mw->yield Often Higher mw->repro Potentially Higher (Uniform Heating) mw->energy Lower

Caption: Logical comparison of conventional vs. microwave synthesis of benzimidazoles.

Conclusion

The synthesis of benzimidazole carboxylic acids can be reliably achieved through both conventional heating (Phillips condensation) and microwave-assisted methods. While conventional heating is a well-established and accessible technique, it often requires longer reaction times and may exhibit greater variability in yield due to challenges in maintaining precise and uniform temperature control.

Microwave-assisted synthesis presents a more time- and energy-efficient alternative, frequently resulting in higher reported yields. The rapid and uniform heating provided by microwave irradiation can contribute to more consistent reaction conditions, which is a key factor for improved reproducibility. However, specialized equipment is required, and optimization of reaction parameters is still crucial.

For researchers and drug development professionals, the choice of method will depend on available resources, desired throughput, and the specific characteristics of the target molecule. While the literature provides a good starting point, it is evident that a systematic study on the reproducibility of these methods would be a valuable contribution to the field. Careful documentation of reaction parameters and outcomes is essential for achieving consistent and reliable synthesis of these important pharmaceutical building blocks.

References

Safety Operating Guide

Proper Disposal Procedures for 5-Benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of 5-Benzimidazolecarboxylic acid. These procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance in a laboratory setting. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local and institutional regulations.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance.[1] Understanding its specific hazards is the first step in safe handling and disposal.

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to these hazards, this compound must be managed as regulated hazardous waste.[2][3][4] It should never be disposed of in the regular trash or down the sanitary sewer.[2][3]

Key Chemical Data

A summary of important quantitative and identifying information for this compound is provided below.

PropertyValueSource
CAS Number 15788-16-6
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Melting Point >300 °C
GHS Hazard Codes H315, H319, H335[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to final collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.[5]

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A dust mask (such as a US N95 type) is required when handling the solid form to avoid inhaling dust.[6]

  • Lab Coat: A standard lab coat to protect from skin contact.

Step 2: Waste Segregation

Proper segregation at the point of generation is critical.[5]

  • Treat this compound as a solid chemical waste.

  • Do not mix it with other waste streams such as halogenated solvents, non-halogenated solvents, or liquid waste.[3][7] Keep it in its own designated container.

Step 3: Prepare the Hazardous Waste Container

Select a container that is appropriate for solid chemical waste.

  • Compatibility: The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.[8]

  • Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tightly-fitting lid.[3]

  • Capacity: Do not overfill the container. It is recommended to fill liquid waste containers to no more than 75% capacity to allow for expansion.[8] For solid waste, ensure the lid can be securely closed.

Step 4: Label the Waste Container

Properly labeling the waste container is a critical regulatory requirement.[2][3] The label must be affixed as soon as the first particle of waste is added.[9]

  • Use your institution's official "Hazardous Waste" tag.[2][3]

  • The label must include the following information:

    • The words "Hazardous Waste".[2][3]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][3]

    • The quantity of the waste.

    • Hazard pictograms indicating it is an irritant.[2]

    • The date of waste generation.[2]

    • Your name, department, and laboratory room number.[2]

Step 5: Store the Waste Container

Store the labeled waste container safely in your laboratory's designated Satellite Accumulation Area (SAA) until it is ready for pickup.

  • The container must be kept closed at all times, except when adding waste.[3][9]

  • Store it away from incompatible materials.[3]

  • Secondary containment is recommended to contain any potential leaks or spills.[9]

Step 6: Arrange for Disposal

Once the container is full or you no longer need to add to it, arrange for its collection.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[2][3]

  • Follow their specific procedures for submitting a waste collection request.

  • Do not transport hazardous waste across campus yourself; this must be done by trained EHS personnel.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_disposal Storage & Disposal A Identify Waste: This compound B Consult Safety Data Sheet (SDS) & Institutional Guidelines A->B C Don Required PPE: Gloves, Goggles, Dust Mask B->C D Select Compatible Container (e.g., HDPE) C->D E Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards D->E F Transfer Waste Solid to Container & Secure Lid E->F G Store Container in Designated Satellite Accumulation Area (SAA) F->G H Contact EHS for Waste Pickup G->H I Waste Collected by Authorized Personnel H->I

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Benzimidazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Benzimidazolecarboxylic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[2][4]To protect eyes from splashes and airborne particles.
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended). A chemical-resistant lab coat or gown.[2][5][6]To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a certified chemical fume hood or if dust generation is likely.[2][4][6]To protect against the inhalation of harmful dust and vapors.
Foot Protection Closed-toe shoes constructed of a durable material.To protect feet from spills.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Assess Task weighing Weighing or Transferring Solid Compound? start->weighing in_hood Working in a Certified Fume Hood? weighing->in_hood Yes outside_hood Working on an Open Bench? weighing->outside_hood No ppe_level_1 Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes in_hood->ppe_level_1 ppe_level_2 Enhanced PPE: - Full-face Shield - Double Gloves - Chemical Resistant Gown - N95 Respirator - Closed-toe Shoes outside_hood->ppe_level_2 end Proceed with Task ppe_level_1->end ppe_level_2->end

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.

Preparation
  • Consult the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Designate a Work Area: Whenever possible, handle the compound in a designated area, such as a certified chemical fume hood, to contain any potential dust or spills.[7]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and labeled containers, before handling the chemical.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Handling
  • Minimize Dust Generation: When transferring the solid, use techniques that minimize the creation of dust. Avoid pouring the powder directly from a large container.[8] Instead, use a spatula to carefully transfer small amounts.

  • Work in a Fume Hood: For procedures with a high likelihood of generating dust or aerosols, such as weighing or preparing solutions, always work within a certified chemical fume hood.[7]

  • Keep Containers Closed: Keep the container of this compound tightly sealed when not in use.

Post-Handling
  • Decontaminate: Clean all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself and the surrounding area. Dispose of single-use PPE in the designated hazardous waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water after removing your gloves.[7]

Emergency and Disposal Plan

A clear and concise plan for managing spills and disposing of waste is essential for laboratory safety and environmental responsibility.

Spill Response Protocol

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the appropriate PPE, including respiratory protection.

  • Contain the Spill: Cover the spill with a neutral absorbent material, such as sodium bicarbonate or a commercial acid spill kit, starting from the outside and working inwards.[1][3][9]

  • Neutralize: The addition of a weak base like sodium bicarbonate will cause fizzing as it neutralizes the acidic compound.[1]

  • Collect and Dispose: Once the reaction has ceased, carefully scoop the mixture into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all waste, including contaminated PPE, absorbent materials, and empty containers, in a dedicated and clearly labeled hazardous waste container.[10]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed waste disposal service.[10] Do not dispose of this chemical down the drain or in regular trash.

Handling and Disposal Workflow

The following diagram illustrates the lifecycle of handling and disposing of this compound.

Handling_Disposal_Workflow start Start: Obtain This compound preparation Preparation: - Review SDS - Don PPE - Prepare Workspace start->preparation handling Handling: - Work in Fume Hood - Minimize Dust preparation->handling post_handling Post-Handling: - Decontaminate - Doff PPE - Wash Hands handling->post_handling handling->post_handling No Spill spill Spill Occurs? handling->spill Yes waste_collection Waste Collection: - Segregate Waste - Label Container post_handling->waste_collection spill_response Spill Response: - Alert & Evacuate - Contain & Neutralize - Collect Waste spill->spill_response spill_response->waste_collection disposal Professional Disposal: - Contact EHS waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzimidazolecarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Benzimidazolecarboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.